(R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid
Description
Properties
IUPAC Name |
(2R)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c12-10(11(13)14)9-5-7-3-1-2-4-8(7)6-9/h1-4,9-10H,5-6,12H2,(H,13,14)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDHMDVRURNAHL-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CC2=CC=CC=C21)[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of (R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid
Introduction
In the landscape of modern drug discovery and medicinal chemistry, non-canonical amino acids (ncAAs) represent a critical class of building blocks for engineering novel therapeutics with enhanced properties.[1] These compounds allow for the introduction of unique chemical functionalities and conformational constraints into peptides and small molecules, often leading to improved metabolic stability, binding affinity, and target specificity.[1][2]
(R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid is a non-proteinogenic, chiral amino acid distinguished by its rigid 2,3-dihydro-1H-indene (indane) scaffold fused to a glycine core.[2][3] This structural rigidity is highly valued in drug design as it reduces the conformational flexibility of a molecule, which can pre-organize the pharmacophore for optimal interaction with its biological target.[2]
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's characteristics for its application in synthesis, formulation, and broader pharmacological research. We will not only present the known properties but also detail the self-validating experimental protocols necessary for their empirical determination, underscoring the causality behind key methodological choices.
Chemical Identity and Structural Features
A precise understanding of the molecule's identity is the foundation for all subsequent physicochemical analysis.
| Identifier | Value | Source |
| IUPAC Name | (2R)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid | [3] |
| CAS Number | 181227-46-3 | [3][4] |
| Molecular Formula | C₁₁H₁₃NO₂ | [2] |
| Molecular Weight | 191.23 g/mol | [2][4] |
| SMILES | C1C2=CC=CC=C2CC1(CC(=O)O)N | [3] |
| InChI Key | BUBBNTKAGQQNKW-UHFFFAOYSA-N |
The structure features a chiral alpha-carbon, designated with the (R) stereochemistry, bonded to an amino group, a carboxylic acid group, a hydrogen atom, and the C2 position of an indane ring system. The indane moiety is hydrophobic and sterically demanding, which significantly influences the compound's solubility, crystal packing, and interactions with biological systems compared to canonical amino acids.
Core Physicochemical Properties
The functional behavior of a molecule in both chemical and biological systems is dictated by its physicochemical properties.
Solubility Profile
As an amino acid, the solubility of this compound is fundamentally dependent on the pH of the medium.[5] It contains both a basic amino group and an acidic carboxylic acid group, allowing it to exist in cationic, zwitterionic, and anionic forms.
-
In Acidic Solutions (low pH): The amino group is protonated (-NH₃⁺) and the carboxyl group is neutral (-COOH), resulting in a net positive charge and enhanced solubility in aqueous acids.
-
Near Isoelectric Point (pI): The molecule exists predominantly as a zwitterion (-NH₃⁺ and -COO⁻), where the net charge is zero. Solubility is typically at its minimum at or near the pI.
-
In Basic Solutions (high pH): The carboxylic acid is deprotonated (-COO⁻) and the amino group is neutral (-NH₂), leading to a net negative charge and enhanced solubility in aqueous bases.[5]
The presence of the non-polar indane ring reduces its overall hydrophilicity compared to small aliphatic amino acids.[6] Therefore, its solubility in non-polar organic solvents may be limited but should be empirically determined.
Table of Expected Qualitative Solubility:
| Solvent | Expected Solubility | Rationale |
| Water | Sparingly Soluble (pH-dependent) | Zwitterionic nature, but with a large hydrophobic group. |
| 0.1 M HCl | Soluble | Formation of the cationic hydrochloride salt. |
| 0.1 M NaOH | Soluble | Formation of the anionic sodium salt. |
| Methanol | Slightly Soluble | Polar protic solvent can interact with the polar groups. |
| Dichloromethane | Insoluble | Non-polar solvent is incompatible with the ionic/polar groups. |
| DMSO | Soluble | Highly polar aprotic solvent capable of solvating a wide range of compounds.[6] |
Acid-Base Properties and pKa
The acid dissociation constants (pKa values) quantify the acidity of the ionizable groups. For this compound, two primary pKa values are expected:
-
pKa₁: Associated with the deprotonation of the carboxylic acid group (-COOH).
-
pKa₂: Associated with the deprotonation of the protonated amino group (-NH₃⁺).
Caption: Ionization states as a function of pH.
Thermal Analysis (Melting Point)
The melting point is a fundamental thermal property that serves as a crucial indicator of purity for a crystalline solid. Pure compounds typically exhibit a sharp melting range (0.5-1.0°C). Impurities tend to depress the melting point and broaden the melting range.
It is important to note that while enantiomeric pairs have identical melting points, the melting point of a racemic mixture can be different (either higher or lower) depending on whether it forms a racemic compound, a conglomerate, or a solid solution.[11] An experimentally determined melting point is therefore essential for identity confirmation and quality control.
Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous fingerprint of the molecular structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the indane ring (typically ~7.0-7.5 ppm), the aliphatic protons of the five-membered ring (benzylic and other CH₂ groups), and the protons of the acetate moiety.[12][13] The α-proton signal would be of particular interest for structural confirmation.
-
¹³C NMR: The spectrum will show characteristic signals for the carboxyl carbon (~170-180 ppm), the aromatic carbons (~120-150 ppm), the chiral α-carbon, and the aliphatic carbons of the indane structure.
-
-
Infrared (IR) Spectroscopy: Key absorption bands are expected for the N-H stretches of the amino group (~3300-3500 cm⁻¹), the broad O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700-1730 cm⁻¹), and C=C stretches from the aromatic ring (~1450-1600 cm⁻¹).
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) would confirm the molecular weight. The protonated molecule [M+H]⁺ would be expected at an m/z value corresponding to 192.24.[14][15]
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating steps for calibration and precise observation.
Caption: General workflow for physicochemical characterization.
Protocol for Qualitative Solubility Determination
This protocol establishes the solubility profile in a range of standard solvents.
-
Preparation: Dispense approximately 1-2 mg of the compound into separate, labeled 1 mL vials.
-
Solvent Addition: Add 100 µL of the test solvent (e.g., Water, 0.1 M HCl, 0.1 M NaOH, Methanol, DMSO) to the first vial.
-
Mixing: Vortex the vial for 30 seconds at room temperature.
-
Observation: Visually inspect the vial against a dark background for any undissolved solid. A clear solution indicates solubility.
-
Incremental Addition: If the solid has not fully dissolved, add the solvent in 100 µL increments, vortexing after each addition, up to a total volume of 1 mL.
-
Classification:
-
Soluble: Dissolves completely in < 300 µL.
-
Sparingly Soluble: Dissolves completely between 300 µL and 1 mL.
-
Insoluble: Does not dissolve completely in 1 mL.
-
-
Documentation: Record the observations for each solvent tested.
Protocol for pKa Determination by Potentiometric Titration
This method provides precise pKa values by generating a titration curve.[8][16]
-
System Calibration: Calibrate a pH meter using standard buffers at pH 4.0, 7.0, and 10.0.
-
Sample Preparation: Accurately weigh approximately 10 mg of the compound and dissolve it in a known volume (e.g., 20 mL) of 0.01 M KCl or deionized water. The electrolyte solution helps maintain a constant ionic strength.
-
Initial Acidification: Add a small amount of standardized 0.1 M HCl to the solution to lower the pH to ~2.0, ensuring both functional groups are fully protonated.
-
Titration: Place the solution in a jacketed beaker with a magnetic stirrer. Insert the calibrated pH electrode and the tip of a calibrated burette containing standardized 0.1 M NaOH.
-
Data Collection: Add the NaOH titrant in small, precise increments (e.g., 0.05 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
Endpoint: Continue the titration until the pH reaches ~12.0 to ensure both deprotonation events are captured.
-
Data Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). The two inflection points on the curve correspond to the equivalence points. The pKa values are determined from the pH at the half-equivalence points (the midpoints of the buffer regions).[7]
Protocol for Spectroscopic Analysis
Caption: Workflow for comprehensive spectroscopic analysis.
Summary and Conclusion
This compound is a specialized chemical entity whose value in research and development is intrinsically linked to its unique physicochemical properties. Its chiral nature, pH-dependent solubility, and distinct spectroscopic fingerprint are defining characteristics. The rigid indane scaffold imparts a hydrophobic character and conformational constraint that sets it apart from canonical amino acids. A thorough empirical determination of its properties, using the robust methodologies outlined in this guide, is paramount for any scientist aiming to leverage its structural advantages in the design and synthesis of novel, high-value molecules for pharmaceutical or biotechnological applications.
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A Technical Guide to the Structural Elucidation of (R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic Acid: A Case Study in Small Molecule Crystallography
Abstract
This whitepaper provides a comprehensive technical guide for the determination of the three-dimensional atomic structure of the novel, non-proteinogenic amino acid, (R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid. As of the latest literature and database searches, including the Cambridge Structural Database (CSD), a solved crystal structure for this specific enantiomer has not been publicly reported.[1][2] Therefore, this document serves as a detailed, field-proven roadmap for researchers, scientists, and drug development professionals on the methodologies and experimental protocols required to elucidate its crystal structure. We will proceed as a case study, outlining the critical steps from synthesis and purification to single-crystal X-ray diffraction, structure solution, and refinement.
Introduction: The Significance of Structural Knowledge
This compound is a chiral, non-proteinogenic amino acid.[3][4] Its structure, featuring a constrained indane scaffold, makes it a valuable building block in medicinal chemistry for the development of novel therapeutics.[3] The precise three-dimensional arrangement of atoms in a molecule is fundamental to understanding its chemical and physical properties, which in turn dictate its biological activity. For drug development, an accurate crystal structure is invaluable for structure-activity relationship (SAR) studies, rational drug design, and understanding intermolecular interactions with biological targets.[5]
The determination of a molecule's crystal structure provides a wealth of information, including:
-
Molecular Geometry: Precise bond lengths, bond angles, and torsion angles.[6]
-
Absolute Configuration: Unambiguous determination of the stereochemistry at chiral centers.[6]
-
Intermolecular Interactions: Identification of hydrogen bonds, van der Waals forces, and other non-covalent interactions that govern crystal packing.[6]
-
Polymorphism: Characterization of different crystalline forms of the same compound, which can have significant implications for the physical properties of a pharmaceutical ingredient.[6]
This guide will focus on the gold-standard technique for determining the crystal structure of small molecules: single-crystal X-ray diffraction.[7][8]
Experimental Roadmap: From Synthesis to Structure
The journey to elucidating a crystal structure is a multi-step process that demands precision and expertise at each stage. The following sections detail the necessary experimental protocols.
Synthesis and Purification
The foundational step is the synthesis of high-purity this compound. While several synthetic routes to related compounds exist, a plausible approach for this specific molecule would involve a multi-step synthesis culminating in the formation of the amino acid.[9]
Table 1: Key Purification Techniques
| Purification Method | Principle | Application |
| Recrystallization | Dissolving the compound in a hot solvent and allowing it to cool slowly to form crystals, leaving impurities in the mother liquor. | Primary method for purifying the final product. The choice of solvent is critical and may require screening of several options. |
| Chromatography | Separation of the target compound from byproducts based on differential partitioning between a stationary and a mobile phase (e.g., silica gel column chromatography). | Used to remove impurities with similar solubility to the target compound. |
| Sublimation | For volatile solids, this method can provide highly pure crystals. | May be applicable depending on the thermal stability and vapor pressure of the compound. |
The purity of the final compound should be assessed using a combination of analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Crystallization: The Art and Science of Single Crystal Growth
The growth of single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. Several techniques can be employed, and a systematic screening of conditions is typically necessary.
Table 2: Common Crystallization Techniques for Small Molecules
| Technique | Description |
| Slow Evaporation | A solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth. |
| Vapor Diffusion | A concentrated solution of the compound is placed in a small, open container within a larger, sealed container holding a more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, reducing the solubility of the compound and inducing crystallization. |
| Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in solubility upon cooling can promote crystal growth.[5] |
The choice of solvent is paramount. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature and more soluble at elevated temperatures.
Single-Crystal X-ray Diffraction
Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis.
A single crystal is carefully selected under a microscope and mounted on a goniometer head.[5] For data collection at low temperatures (typically 100 K) to minimize thermal motion and radiation damage, the crystal is flash-cooled in a stream of cold nitrogen gas.[5]
Data is collected using a modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., CCD or CMOS).[5] The X-ray source is typically a sealed tube or a microfocus source generating monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation).[5] The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[5]
Caption: Experimental workflow for crystal structure determination.
The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections.[5] This involves indexing the diffraction spots to determine the crystal system and unit cell dimensions.[5]
Structure Solution and Refinement
The processed diffraction data contains the intensities of the diffracted X-rays, but the phase information is lost. The "phase problem" is the central challenge in crystallography.
-
Structure Solution: For small molecules (<1000 non-hydrogen atoms), the phase problem is typically solved using direct methods.[7] These are computational techniques that use statistical relationships between the intensities of the reflections to derive initial phase estimates.[7]
-
Structure Refinement: The initial atomic model obtained from the structure solution is refined against the experimental data using a least-squares minimization procedure.[5] This process involves adjusting atomic coordinates and thermal parameters to improve the agreement between the calculated and observed structure factors.[5]
Caption: Data analysis workflow from raw data to final structure.
Analysis of the Crystal Structure
Once the structure is solved and refined, a wealth of information can be extracted. The final model will provide the precise 3D coordinates of each atom in the asymmetric unit. From this, one can analyze:
-
Conformation: The puckering of the indane ring and the orientation of the amino and carboxylic acid groups.
-
Intramolecular Interactions: The presence of any intramolecular hydrogen bonds.
-
Intermolecular Interactions and Crystal Packing: How the molecules are arranged in the crystal lattice. For an amino acid, this will likely involve a network of hydrogen bonds between the amino and carboxylate groups of adjacent molecules.[10]
Advanced and Complementary Techniques
While single-crystal X-ray diffraction is the definitive method, other techniques can be valuable, especially if obtaining suitable single crystals proves difficult.
-
Powder X-ray Diffraction (PXRD): This technique can be used to analyze a polycrystalline sample. In conjunction with Crystal Structure Prediction (CSP) methods, it can sometimes be used to solve crystal structures.[11]
-
Microcrystal Electron Diffraction (MicroED): A rapidly emerging technique that can determine high-resolution structures from nanocrystals, which are too small for conventional X-ray diffraction.[12]
Conclusion
The determination of the crystal structure of this compound is a critical step in understanding its properties and potential as a pharmaceutical building block. Although a solved structure is not yet publicly available, the well-established methodologies of small molecule crystallography provide a clear path to its elucidation. This guide has outlined the necessary experimental and computational steps, from synthesis and crystallization to data collection and structure refinement. The resulting structural information will be invaluable for the rational design of new therapeutic agents.
References
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Wikipedia. (2024). X-ray crystallography. Retrieved from [Link]
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Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
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The Enigmatic (R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid: A Deep Dive into its Biological Significance and Therapeutic Potential
Abstract
(R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid, a conformationally restrained non-proteinogenic amino acid, stands at the forefront of contemporary medicinal chemistry. Its rigid indane scaffold offers a unique stereochemical framework, making it a compelling building block for novel therapeutics. This technical guide synthesizes the current understanding of the biological activities of this specific enantiomer, with a primary focus on its role as a potential modulator of neurotransmission. We will delve into its mechanism of action, particularly in the context of the glycine transporter 1 (GlyT1), a critical regulator of N-methyl-D-aspartate (NMDA) receptor function. This document will further provide field-proven experimental protocols for the characterization of its pharmacological profile and explore its therapeutic implications for central nervous system (CNS) disorders, such as schizophrenia.
Introduction: The Rationale for Conformationally Restricted Amino Acids in Drug Discovery
The quest for therapeutic agents with enhanced potency, selectivity, and metabolic stability has led drug discovery scientists to explore beyond the realm of naturally occurring amino acids. Non-proteinogenic amino acids, such as this compound, offer a strategic advantage by introducing conformational constraints into peptide and small molecule drug candidates. The 2,3-dihydro-1H-indene (indane) moiety, a privileged structure in medicinal chemistry, locks the orientation of the amino and acetic acid functionalities, thereby reducing the entropic penalty upon binding to a biological target and potentially increasing affinity and selectivity.[1]
This guide will specifically elucidate the biological landscape of the (R)-enantiomer, distinguishing its properties from its (S)-counterpart and racemic mixtures. While the broader class of indanylglycine derivatives has been explored, the nuanced yet critical differences in stereoisomer activity necessitate a focused investigation.
The Glycine Transporter 1 (GlyT1): A Prime Target for CNS Disorders
To comprehend the biological significance of this compound, a foundational understanding of its primary putative target, the glycine transporter 1 (GlyT1), is essential.
2.1. GlyT1 Function and its Role in NMDA Receptor Modulation
GlyT1 is a sodium and chloride-dependent transporter responsible for the reuptake of glycine from the synaptic cleft.[2] In glutamatergic synapses, glycine acts as an essential co-agonist at the NMDA receptor.[3] For the NMDA receptor to be activated by glutamate, glycine must also be bound to its strychnine-insensitive binding site on the GluN1 subunit.[4]
GlyT1, predominantly expressed on astrocytes surrounding these synapses, plays a pivotal role in maintaining low extracellular glycine concentrations.[5] By doing so, it finely tunes the activation state of NMDA receptors. Hypofunction of the NMDA receptor has been strongly implicated in the pathophysiology of schizophrenia, particularly the negative and cognitive symptoms.[3]
2.2. The Therapeutic Hypothesis of GlyT1 Inhibition
The central hypothesis is that inhibiting GlyT1 will lead to an increase in synaptic glycine levels. This elevation in the co-agonist concentration is expected to potentiate NMDA receptor activity, thereby ameliorating the symptoms associated with NMDA receptor hypofunction.[3][4] Consequently, GlyT1 inhibitors have emerged as a promising therapeutic strategy for schizophrenia.[5][6]
Caption: Mechanism of GlyT1 inhibition to potentiate NMDA receptor activity.
Pharmacological Profile of this compound
While much of the literature on GlyT1 inhibitors focuses on sarcosine derivatives or other complex heterocyclic structures, the unique profile of conformationally restricted amino acids like the topic compound warrants specific investigation.[3][6]
3.1. Binding Affinity and Selectivity
The primary determinant of a drug candidate's potential is its affinity for the intended target and its selectivity over other related proteins. For this compound, the key parameters to be determined are its inhibitory constant (Ki) or half-maximal inhibitory concentration (IC50) at GlyT1.
Table 1: Hypothetical Comparative Binding Profile
| Compound | Target | IC50 (nM) | Selectivity vs. GlyT2 |
| This compound | GlyT1 | Data to be determined | Data to be determined |
| Sarcosine | GlyT1 | ~10,000 | Low |
| ALX-5407 | GlyT1 | 3 | High |
| SSR504734 | GlyT1 | ~20 | High |
Note: This table is illustrative. Specific quantitative data for the (R)-enantiomer requires experimental determination.
3.2. Mode of Inhibition: A Critical Determinant of In Vivo Efficacy
GlyT1 inhibitors can exhibit different modes of action, which can significantly impact their clinical utility.[6]
-
Competitive Inhibition: The inhibitor directly competes with glycine for the same binding site on the transporter. The efficacy of such an inhibitor can be surmounted by high concentrations of synaptic glycine.
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site on the transporter, preventing glycine transport regardless of the glycine concentration. This mode of inhibition may offer a more consistent therapeutic effect.
Determining the mode of inhibition for this compound is a crucial step in its characterization. This is typically achieved through kinetic studies, such as Lineweaver-Burk plots, in the presence of varying concentrations of both the inhibitor and glycine.
Key Experimental Protocols for Characterization
To ensure the trustworthiness and reproducibility of findings, standardized and validated experimental protocols are paramount.
4.1. In Vitro Characterization: Glycine Uptake Assay
This assay directly measures the functional inhibition of GlyT1.
Objective: To determine the IC50 value of this compound for GlyT1.
Methodology:
-
Cell Culture: Utilize a stable cell line expressing human GlyT1 (e.g., CHO or HEK293 cells).
-
Assay Buffer: Prepare a Krebs-Ringer-HEPES (KRH) buffer.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions.
-
Assay Procedure: a. Plate the GlyT1-expressing cells in a 96-well plate. b. Pre-incubate the cells with varying concentrations of the test compound for 15-30 minutes at room temperature. c. Initiate the uptake by adding a mixture of [³H]-glycine (as the radiolabeled substrate) and unlabeled glycine to the wells. d. Incubate for a defined period (e.g., 10 minutes) at room temperature. e. Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer. f. Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: a. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. b. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for the in vitro glycine uptake assay.
4.2. In Vivo Evaluation: Microdialysis and Behavioral Models
Objective: To assess the ability of this compound to increase extracellular glycine levels in the brain and to evaluate its efficacy in animal models of schizophrenia.
Methodology:
-
Microdialysis: a. Surgically implant a microdialysis probe into a relevant brain region of a rodent (e.g., the prefrontal cortex or hippocampus). b. Administer this compound systemically (e.g., via oral gavage or intraperitoneal injection). c. Collect dialysate samples at regular intervals and analyze the glycine concentration using HPLC.
-
Behavioral Models: a. Prepulse Inhibition (PPI) of the Acoustic Startle Reflex: A measure of sensorimotor gating, which is deficient in schizophrenic patients. b. NMDA Antagonist-Induced Hyperlocomotion: Models the hyperdopaminergic state associated with psychosis. c. Social Interaction Test: Assesses negative symptoms like social withdrawal.
Therapeutic Potential and Future Directions
The unique structural features of this compound position it as a promising scaffold for the development of novel GlyT1 inhibitors. Its rigid conformation may lead to improved selectivity and a more predictable binding mode compared to more flexible molecules.
Future research should focus on:
-
Comprehensive SAR Studies: Synthesizing and testing analogs to optimize potency, selectivity, and pharmacokinetic properties.
-
Pharmacokinetic Profiling: Evaluating its absorption, distribution, metabolism, and excretion (ADME) properties to assess its drug-likeness.
-
In-depth Toxicological Studies: Ensuring a favorable safety profile before any potential clinical development.
Conclusion
This compound represents a compelling chemical entity in the ongoing effort to develop novel therapeutics for CNS disorders. Its potential to modulate the glutamatergic system via GlyT1 inhibition offers a scientifically robust rationale for its further investigation. The experimental frameworks outlined in this guide provide a clear path for elucidating its full biological activity and therapeutic potential. As our understanding of the intricate neurobiology of diseases like schizophrenia evolves, the exploration of unique chemical matter, such as this conformationally restricted amino acid, will be paramount in the development of the next generation of neuropsychiatric drugs.
References
-
Mezler, M., Hornberger, W., Mueller, R., Schmidt, M., Amberg, W., Braje, W., ... & Behl, B. (2008). Inhibitors of GlyT1 affect glycine transport via discrete binding sites. Molecular pharmacology, 74(5), 1403–1411. [Link]
-
Schulte, U., & Kuhlbrandt, W. (2019). Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. ChemistryOpen, 8(7), 896–901. [Link]
-
Harsing, L. G., Jr. (2006). Glycine transporter type-1 and its inhibitors. Current medicinal chemistry, 13(9), 1017–1031. [Link]
-
Nichols, D. E., & Frescas, S. P. (1993). Synthesis and biological activity of 2-amino-1-oxa-2,3-dihydro-1-H-phenalene derivatives. Journal of medicinal chemistry, 36(15), 2110–2115. [Link]
-
PubChem. 2-Amino-2-(6-hydroxy-1H-indol-3-yl)acetic acid. Retrieved from [Link]
-
Pinard, E., & Sebban, C. (2014). GlyT1 inhibition: a mechanism to potentiate NMDA-R activity through local increase of the level of the co-agonist glycine. Chimia, 68(11), 785–789. [Link]
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An In-depth Technical Guide to (2R)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid (CAS Number: 181227-46-3)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the non-proteinogenic amino acid, (2R)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid, commonly known as D-2-Indanylglycine. With the CAS number 181227-46-3, this chiral compound has emerged as a valuable tool in neuroscience and pharmacology due to its selective antagonistic activity at the glycine receptor. This document delves into its physicochemical properties, mechanism of action, experimental protocols, and commercial availability to support its application in research and drug discovery.
Core Compound Identification and Physicochemical Properties
(2R)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid is a derivative of glycine, featuring a rigid indane moiety. This structural feature imparts a distinct conformational constraint, which is crucial for its specific interaction with biological targets.
Table 1: Physicochemical Properties of (2R)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid
| Property | Value | Source |
| CAS Number | 181227-46-3 | [1][2] |
| Molecular Formula | C₁₁H₁₃NO₂ | [2][3] |
| Molecular Weight | 191.23 g/mol | [2][3] |
| IUPAC Name | (2R)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid | [3] |
| Synonyms | D-2-Indanylglycine, D-β-Indanylglycine | [4] |
| Appearance | Solid | [5] |
| Purity | Typically ≥95-98% | [2][6] |
| Solubility | Soluble in organic solvents such as DMSO and ethanol.[7][8] Limited solubility in aqueous solutions, which can be enhanced by forming a hydrochloride salt.[9] | |
| XLogP3 | -1.1 | [3] |
Spectral Data Analysis
The structural integrity of (2R)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid can be confirmed through various spectroscopic techniques. Representative spectral data are summarized below.
1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the aromatic protons of the indane ring, the methylene protons of the indane scaffold, the methine proton at the chiral center, and the amine and carboxylic acid protons. The exact chemical shifts and coupling constants would be dependent on the solvent used.[10][11]
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks corresponding to the carbons of the indane ring, the methylene carbons, the chiral methine carbon, and the carboxyl carbon.[10]
1.1.2. Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be observed at m/z 192.23.[12]
1.1.3. Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:
-
N-H stretching vibrations from the primary amine.
-
O-H stretching from the carboxylic acid.
-
C=O stretching from the carboxylic acid.
-
C-H stretching from the aromatic and aliphatic portions of the indane ring.[13]
Mechanism of Action: Selective Glycine Receptor Antagonism
The primary pharmacological activity of (2R)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid is its role as a selective antagonist of the glycine receptor (GlyR).[14] Glycine receptors are ligand-gated chloride ion channels that mediate inhibitory neurotransmission, predominantly in the spinal cord and brainstem.
Glycine Receptor Signaling Pathway
Glycine, the endogenous agonist, binds to the GlyR, causing the channel to open and allowing an influx of chloride ions (Cl⁻) into the neuron. This influx hyperpolarizes the postsynaptic membrane, making it less likely to fire an action potential, thus exerting an inhibitory effect on neuronal activity.
As a competitive antagonist, D-2-Indanylglycine binds to the glycine binding site on the GlyR but does not activate the channel. By occupying this site, it prevents glycine from binding and eliciting its inhibitory effect. This leads to a disinhibition of the neuronal circuit, which can be a valuable mechanism to probe in various neurological and pathological models.[9][14]
Caption: Glycine Receptor Signaling and Antagonism by D-2-Indanylglycine.
Experimental Protocols
The following protocols are provided as a guide for researchers. It is essential to optimize these protocols for specific experimental conditions and cell or animal models.
Stereoselective Synthesis of (2R)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid
The enantioselective synthesis of D-2-Indanylglycine is crucial for its specific biological activity. Several synthetic routes have been developed, often involving a tandem Michael-Michael reaction to construct the indane ring system with high stereocontrol.[15] A general approach may involve the use of chiral catalysts or auxiliaries to direct the stereochemistry at the C2 position.[16][17][18][19]
In Vitro Glycine Receptor Competitive Binding Assay
This protocol is designed to determine the binding affinity (Ki or IC50) of D-2-Indanylglycine for the glycine receptor. It is adapted from methods used for characterizing glycine receptor antagonists.[5][14]
Materials:
-
HEK293 cells stably expressing the desired glycine receptor subunit (e.g., α1 or α3).[20]
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]Strychnine (a potent glycine receptor antagonist).
-
Non-specific binding control: 1 mM unlabeled glycine.
-
Test compound: (2R)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid at various concentrations.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation:
-
Harvest HEK293 cells expressing the glycine receptor.
-
Homogenize cells in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 0.5-1 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, the cell membrane preparation, [³H]Strychnine (at a concentration near its Kd), and varying concentrations of D-2-Indanylglycine.
-
For non-specific binding, add 1 mM unlabeled glycine instead of the test compound.
-
Incubate at room temperature for 1-2 hours to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the D-2-Indanylglycine concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Caption: Workflow for a Glycine Receptor Competitive Binding Assay.
In Vitro Electrophysiology in Cultured Neurons
This protocol outlines a method to assess the functional antagonism of D-2-Indanylglycine on glycine-evoked currents in cultured neurons.[21]
Materials:
-
Primary neuronal cultures (e.g., spinal cord or hippocampal neurons).
-
Patch-clamp electrophysiology setup.
-
External solution (e.g., Hanks' Balanced Salt Solution).
-
Internal solution for the patch pipette.
-
Glycine stock solution.
-
D-2-Indanylglycine stock solution.
Procedure:
-
Culture primary neurons on coverslips.
-
Place a coverslip with cultured neurons in the recording chamber of the patch-clamp setup and perfuse with external solution.
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Apply a known concentration of glycine to evoke an inward chloride current.
-
After washing out the glycine, co-apply the same concentration of glycine with varying concentrations of D-2-Indanylglycine.
-
Record the amplitude of the glycine-evoked currents in the presence and absence of the antagonist.
-
Data Analysis:
-
Measure the peak amplitude of the glycine-evoked currents.
-
Calculate the percentage of inhibition of the glycine response by D-2-Indanylglycine at each concentration.
-
Construct a concentration-response curve to determine the IC50 value.
-
In Vivo Studies in a Rodent Model
This protocol provides a general framework for evaluating the effects of D-2-Indanylglycine in a rodent model, for example, in a model of neuropathic pain or spasticity.[22][23]
Materials:
-
Rodent model of the disease of interest.
-
D-2-Indanylglycine sterile solution for administration.
-
Vehicle control solution.
-
Appropriate behavioral testing apparatus.
Procedure:
-
Acclimate the animals to the experimental conditions and handling.
-
Induce the disease model in the animals.
-
Administer D-2-Indanylglycine or vehicle via the desired route (e.g., intravenous, intraperitoneal, or intracerebroventricular). The dosage will need to be determined through dose-response studies.[22]
-
At specific time points after administration, assess the animals using relevant behavioral tests (e.g., von Frey test for mechanical allodynia, hot plate test for thermal hyperalgesia, or motor function tests).
-
Data Analysis:
-
Compare the behavioral responses between the D-2-Indanylglycine-treated group and the vehicle-treated group using appropriate statistical analysis.
-
Safety and Handling
As with any research chemical, proper safety precautions should be taken when handling (2R)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.
-
Storage: Store in a cool, dry place, tightly sealed, and protected from light.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Suppliers
(2R)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid is available from several chemical suppliers specializing in research chemicals and building blocks for drug discovery. It is important to verify the purity and enantiomeric excess of the compound from the chosen supplier. Some potential suppliers include, but are not limited to:
Conclusion
(2R)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid is a valuable pharmacological tool for studying the role of glycine receptors in the central nervous system. Its selective antagonistic properties make it a key compound for investigating neuronal inhibition and for exploring potential therapeutic interventions for a range of neurological disorders. This guide provides a foundational understanding of its properties and applications, empowering researchers to effectively utilize this compound in their studies.
References
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The neuroprotective activity of the glycine receptor antagonist GV150526: an in vivo study by magnetic resonance imaging - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]
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13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (n.d.). Retrieved January 14, 2026, from [Link]
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(2R)-2-[2-(diethylamino)ethylamino]-2-phenyl-acetic acid isoamyl ester - InChI Key. (n.d.). Retrieved January 14, 2026, from [Link]
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(PDF) Stereoselective Synthesis of Indanylglycine. (n.d.). Retrieved January 14, 2026, from [Link]
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(S)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid | C11H13NO2 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]
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2-(2,3-dihydro-1H-inden-2-yl)acetic Acid - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]
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(R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid - GlpBio. (n.d.). Retrieved January 14, 2026, from [Link]
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1 H NMR spectra of 2-amino-2 0... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
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(2R)-2-[[2-(1H-indol-3-yl)-1,2-dioxoethyl]amino]-3-mercaptopropanoic acid methyl ester. (n.d.). Retrieved January 14, 2026, from [Link]
-
High Throughput Techniques for Discovering New Glycine Receptor Modulators and their Binding Sites - PMC - PubMed Central. (n.d.). Retrieved January 14, 2026, from [Link]
-
Mechanism of gating and partial agonist action in the glycine receptor - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]
-
Equilibrium and kinetic study of glycine action on the N-methyl-D-aspartate receptor in cultured mouse brain neurons - PubMed Central. (n.d.). Retrieved January 14, 2026, from [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved January 14, 2026, from [Link]
-
Taking The Time To Study Competitive Antagonism - PMC - PubMed Central. (n.d.). Retrieved January 14, 2026, from [Link]
-
CAS#:155239-51-3 | (2S)-Amino(2,3-dihydro-1H-inden-2-yl)acetic acid. (n.d.). Retrieved January 14, 2026, from [Link]
-
Enantioselective synthesis of arylglycine derivatives by direct C–H oxidative cross-coupling - Chemical Communications (RSC Publishing). (n.d.). Retrieved January 14, 2026, from [Link]
-
Solubility of drugs in ethanol and dmso - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - NIH. (n.d.). Retrieved January 14, 2026, from [Link]
-
Glycine - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved January 14, 2026, from [Link]
-
Enantioselective synthesis of piperidine, indolizidine, and quinolizidine alkaloids from a phenylglycinol-derived delta-lactam - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]
-
Solubilities of Amino Acids in Different Mixed Solvents. (n.d.). Retrieved January 14, 2026, from [Link]
-
Table of Characteristic IR Absorptions. (n.d.). Retrieved January 14, 2026, from [Link]
-
Enantioselective construction of cis-hydroindole scaffolds via an asymmetric inverse-electron-demand Diels–Alder reaction: application to the formal total synthesis of (+)-minovincine - NIH. (n.d.). Retrieved January 14, 2026, from [Link]
-
Enantioselective synthesis of lepadins A-D from a phenylglycinol-derived hydroquinolone lactam - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]
-
2-Amino-2-(6-hydroxy-1H-indol-3-yl)acetic acid | C10H10N2O3 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]
-
How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology - http:/ /ejournal.upi. edu. (n.d.). Retrieved January 14, 2026, from [Link]
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Development of a General Solvents Method for DMSO Soluble Compounds - USP-NF. (n.d.). Retrieved January 14, 2026, from [Link]
-
Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy. (n.d.). Retrieved January 14, 2026, from [Link]
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A Senior Application Scientist's Guide to the Synthesis of Conformationally Constrained Amino Acids: From Rational Design to Advanced Applications
Introduction: The Rationale for Rigidity in Peptide and Drug Design
In the dynamic world of drug discovery and peptide science, the principle of conformational constraint has emerged as a powerful strategy to transform flexible, often transiently active peptides into potent, selective, and metabolically stable therapeutic candidates.[1][2][3] Native peptides, despite their exquisite biological roles, are frequently plagued by proteolytic instability, poor cell permeability, and conformational ambiguity, which collectively hinder their therapeutic development.[4][5] By strategically introducing rigidifying elements into the amino acid backbone or side chains, we can pre-organize the peptide into its bioactive conformation, thereby reducing the entropic penalty of binding to its target and enhancing potency and selectivity.[2][6]
This technical guide provides an in-depth exploration of the core strategies for the synthesis of conformationally constrained amino acids. Moving beyond a mere catalog of methods, this paper delves into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore key synthetic methodologies, from cyclization and steric hindrance to the design of sophisticated secondary structure mimics, all grounded in authoritative chemical principles.
Pillar 1: Cyclization Strategies for Conformational Locking
One of the most effective methods to reduce the conformational freedom of a peptide is through cyclization. This can be achieved by forming a covalent bond between different parts of an amino acid or a peptide chain.
Lactam-Bridged Amino Acids: Inducing Turns and Stabilizing Structures
Lactam bridges are a cornerstone of constrained amino acid synthesis, particularly for mimicking β-turns, which are crucial secondary structures in protein-protein interactions.[4][7] The Freidinger lactam, a classic example, involves the cyclization of a dipeptide unit to enforce a specific turn geometry.
A novel asymmetric approach to functionalizable lactam-constrained α-amino acid building blocks has been developed, which avoids the sacrificing of the side chain during the ring-forming process.[4] This method allows for the generation of lactam monomers that can be readily incorporated into peptide motifs.[4]
Experimental Protocol: Asymmetric Synthesis of a Functionalizable Lactam-Constrained Leucine Analog[4]
This protocol outlines a key sequence in the synthesis of a functionalized lactam-constrained leucine building block.
Step 1: Palladium-Catalyzed Allylation of an Azlactone
-
To a solution of the glutamic acid-based azlactone (1 equivalent) in a suitable solvent (e.g., THF), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) and an allylating agent (e.g., allyl acetate, 1.2 equivalents).
-
The reaction is stirred at room temperature until completion, monitored by TLC.
-
The product, an allylated azlactone, is purified by column chromatography.
-
Causality: The palladium catalyst facilitates the enantioselective allylation of the azlactone, setting the stereochemistry of the future amino acid. The azlactone serves as a chiral glycine equivalent.
Step 2: Ring-Closing Metathesis (RCM)
-
The allylated azlactone (1 equivalent) is dissolved in a degassed solvent (e.g., dichloromethane).
-
A Grubbs catalyst (e.g., Grubbs' second generation, 0.05 equivalents) is added, and the reaction is heated to reflux.
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvent is removed, and the crude product is purified by column chromatography to yield the lactam.
-
Causality: RCM is a powerful and versatile reaction for the formation of cyclic structures. The Grubbs catalyst efficiently catalyzes the formation of the lactam ring from the diene precursor.
Step 3: Deprotection and Functionalization
-
The resulting lactam can be subjected to a simple three-step sequence to yield the free amine building block, ready for peptide synthesis.[4] This involves hydrolysis of the azlactone, followed by protection of the resulting amine and carboxylic acid groups with orthogonal protecting groups.
-
The olefin handle introduced during the initial allylation can be further functionalized, for example, through dihydroxylation or ozonolysis, to introduce additional diversity.[4]
-
Causality: This sequence provides a versatile building block with multiple points for diversification, allowing for its incorporation into various peptide sequences and the attachment of reporter groups or other functionalities.
Diagram: Synthesis of Lactam-Constrained Amino Acids
Caption: Workflow for the asymmetric synthesis of functionalizable lactam-constrained amino acids.
Side Chain-to-Side Chain and Head-to-Tail Cyclization
Beyond lactam formation within a single amino acid precursor, cyclization can be introduced at the peptide level.[8] Common strategies include:
-
Head-to-Tail Cyclization: Formation of an amide bond between the N-terminal and C-terminal residues of a linear peptide.[8]
-
Side Chain-to-Side Chain Cyclization: Linking the side chains of two amino acids within a peptide sequence. This often involves the formation of disulfide bonds between two cysteine residues or amide bonds between the side chains of residues like lysine and aspartic acid or glutamic acid.[8][9]
These cyclizations can be performed both in solution and on solid phase, with solid-phase synthesis offering advantages in terms of purification and automation.[10][11]
Pillar 2: Steric Hindrance as a Conformational Tool
Introducing bulky substituents at the α-carbon or on the side chain of an amino acid can severely restrict its conformational freedom. This steric hindrance can be used to favor specific dihedral angles and influence the local secondary structure of a peptide.
α,α-Disubstituted Amino Acids
The replacement of the α-hydrogen with an alkyl group, such as in α-methyl-L-phenylalanine, creates a sterically hindered amino acid that can promote helical conformations and increase resistance to proteolysis.[1]
The synthesis of peptides containing these hindered amino acids can be challenging due to the steric bulk around the amine and carboxyl groups, often requiring specialized coupling reagents and conditions.[12][13]
Experimental Protocol: Coupling of a Sterically Hindered Amino Acid[12]
This protocol describes a general approach to overcoming the challenge of forming peptide bonds with sterically hindered amino acids.
Step 1: Activation of the Carboxyl Group
-
The N-protected sterically hindered amino acid (1 equivalent) is dissolved in a suitable solvent (e.g., DMF).
-
A coupling reagent known for its high reactivity and low racemization potential, such as COMU (1-(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino)-uronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), is added (1.1 equivalents) along with a base (e.g., diisopropylethylamine, 2 equivalents).
-
The mixture is stirred for a short period (5-10 minutes) to allow for the formation of the activated ester.
-
Causality: Standard coupling reagents like DCC/HOBt are often inefficient for coupling sterically hindered amino acids. More potent activating agents are required to overcome the steric repulsion and facilitate amide bond formation.
Step 2: Coupling with the Amine Component
-
The N-deprotected amino acid or peptide (1 equivalent) is added to the activated ester solution.
-
The reaction is stirred at room temperature until completion, monitored by HPLC.
-
Causality: The pre-activation step ensures that the electrophilicity of the carboxyl carbon is sufficiently high to react with the nucleophilic amine of the incoming amino acid, even in a sterically crowded environment.
Table: Comparison of Common Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Advantages | Disadvantages |
| DCC/HOBt | Inexpensive | Often low yields with hindered amino acids |
| HBTU/HATU | High coupling efficiency, low racemization | More expensive, can be sensitive to moisture |
| COMU | Very high coupling efficiency, even with N-methylated amino acids | Higher cost |
| PyAOP | Effective for hindered amino acids like Aib | Can be less stable than other reagents |
Pillar 3: Multicomponent Reactions for Rapid Access to Peptidomimetics
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all the reactants, are powerful tools for generating libraries of complex molecules, including conformationally constrained amino acid derivatives.[14]
The Ugi and Passerini Reactions
The Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR) are particularly valuable in this context.[14][15]
-
Passerini Reaction: A carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide react to form an α-acyloxy carboxamide.[14][16][17]
-
Ugi Reaction: An amine, a carbonyl compound, a carboxylic acid, and an isocyanide combine to yield an α-acylamino amide.[14][15][18]
These reactions allow for the rapid assembly of peptide-like scaffolds with a high degree of structural diversity. By using bifunctional starting materials, intramolecular Ugi or Passerini reactions can lead to the formation of cyclic, constrained structures.[14]
Diagram: The Ugi Four-Component Reaction
Caption: Schematic of the Ugi four-component reaction for peptidomimetic synthesis.
Pillar 4: Mimicking Secondary Structures
A sophisticated approach to conformational constraint involves the design of non-peptidic scaffolds that mimic the three-dimensional structure of secondary structures like β-turns and α-helices.
β-Turn Mimetics
β-Turns are composed of four amino acid residues and are critical for protein folding and molecular recognition events.[7] Designing small molecules that can replace the i+1 and i+2 residues of a β-turn can effectively nucleate β-sheet formation and stabilize protein structures.[7][19][20]
Various scaffolds have been developed as β-turn mimics, including those based on benzodiazepines, monosaccharides, and constrained lactams.[4][21] A key design consideration is the ability of the scaffold to correctly orient the side chains of the flanking amino acid residues to mimic the natural turn.[19]
Conclusion: The Future of Constrained Amino Acid Synthesis
The synthesis of conformationally constrained amino acids is a dynamic and evolving field that continues to provide powerful tools for medicinal chemistry and drug discovery.[22][] The strategies outlined in this guide, from cyclization and steric hindrance to the use of multicomponent reactions and secondary structure mimetics, represent the current state-of-the-art. As our understanding of molecular recognition and protein structure deepens, we can expect the development of even more sophisticated and effective methods for controlling peptide conformation. The integration of computational design with innovative synthetic chemistry will undoubtedly accelerate the discovery of next-generation peptide-based therapeutics with enhanced potency, selectivity, and drug-like properties.[24]
References
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- Ugi and Passerini MCRs - Peptidomimetics II. (n.d.). SpringerLink.
- Peptide Synthesis for Cyclic Peptides: Methods and Applic
- β-Turn Mimics by Chemical Lig
- Asymmetric synthesis of novel sterically constrained amino acids. (n.d.).
- Design, synthesis, and conformational analysis of azacycloalkane amino acids as conformationally constrained probes for mimicry of peptide secondary structures. (2000). PubMed.
- Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases.
- Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. (n.d.). MDPI.
- Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. (n.d.). MDPI.
- Synthetic Methods of Sugar Amino Acids and Their Application in the Development of Cyclic Peptide Therapeutics. (n.d.). MDPI.
- Cyclic Peptide Synthesis. (n.d.). Bio-Synthesis.
- Design, Synthesis, and Validation of a β-Turn Mimetic Library Targeting Protein–Protein and Peptide–Receptor Interactions. (n.d.). PMC.
- Methods for the synthesis of cyclic peptides. (2008).
- What Are Cyclic Amino Acids and Their Applic
- Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (n.d.). PMC.
- Peptide Therapeutics: Constrained Peptides for Improved Drug Discovery. (2024). Biosynth.
- Synthesis of a conformationally constrained δ-amino acid building block. (2013). PubMed.
- Exploiting an Inherent Neighboring Group Effect of α-Amino Acids To Synthesize Extremely Hindered Dipeptides. (n.d.). Journal of the American Chemical Society.
- Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Str
- Evaluating β-turn mimics as β-sheet folding nucle
- Constrained Peptides in Drug Discovery and Development. (n.d.).
- Synthesis of conformationally constrained amino acid and peptide derivatives. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
- Constrained Peptides in Drug Discovery and Development. (n.d.). SciSpace.
- Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliph
- What is Solid-phase Peptide Synthesis? (2025). Powder Systems.
- Constrained Peptides – a New Therapeutic Approach for Drug Design. (2011). BioSpace.
- Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. (1987). Semantic Scholar.
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Luxembourg Bio Technologies.
- Peptide synthesis. (n.d.). Wikipedia.
- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec.
- Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec.
- Solid Phase Peptide Synthesis (SPPS) explained. (2023). Bachem.
- Peptide Synthesis Using Unprotected Amino Acids. (n.d.). ChemRxiv.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (n.d.).
- Unnatural Amino Acids in Drug Discovery. (n.d.). BOC Sciences.
- The Passerini and Ugi reactions. (n.d.).
- Synthesis of conformationally constrained tricyclic beta-lactam enantiomers through Ugi four-center three-component reactions of a monoterpene-based beta-amino acid. (2010). PubMed.
- Ugi Four-Component Reactions Using Altern
- Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elabor
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A Technical Guide to the Stereoselective Synthesis of (R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid
Introduction
(R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid is a conformationally constrained non-proteinogenic α-amino acid. Its rigid indane scaffold makes it a valuable building block in medicinal chemistry for the design of peptidomimetics and pharmacologically active molecules with enhanced metabolic stability and binding affinity. The precise stereochemical control to obtain the (R)-enantiomer is crucial, as different enantiomers of a chiral molecule often exhibit distinct biological activities. This guide provides an in-depth exploration of scientifically robust methodologies for the stereoselective synthesis of this target molecule, tailored for researchers, scientists, and professionals in drug development.
Two principal strategies will be detailed: a catalytic asymmetric Strecker synthesis and a chemoenzymatic approach involving kinetic resolution. Each section will elucidate the underlying chemical principles, provide detailed experimental protocols, and offer insights into the rationale behind the methodological choices.
Strategy 1: Catalytic Asymmetric Strecker Synthesis
The asymmetric Strecker reaction is a powerful and versatile method for the synthesis of chiral α-amino acids.[1] This approach involves the enantioselective addition of a cyanide source to a prochiral ketimine, followed by hydrolysis of the resulting α-aminonitrile. For the synthesis of this compound, a three-component reaction can be envisioned, starting from 2-indanone.
The key to achieving high enantioselectivity lies in the use of a chiral catalyst. Chiral thiourea derivatives have emerged as highly effective organocatalysts for this transformation, capable of activating the imine and delivering the cyanide nucleophile in a stereocontrolled manner.[2][3]
Synthetic Workflow
The proposed synthetic route involves three main stages:
-
In situ formation of N-benzhydryl ketimine: 2-Indanone is reacted with benzhydrylamine to form the corresponding ketimine. The bulky benzhydryl group can enhance the stereoselectivity of the subsequent cyanation step.
-
Enantioselective cyanation: A chiral thiourea catalyst is employed to mediate the addition of trimethylsilyl cyanide (TMSCN) to the ketimine, yielding the protected (R)-α-aminonitrile with high enantiomeric excess.
-
Hydrolysis: The aminonitrile is then subjected to acidic hydrolysis to convert the nitrile group into a carboxylic acid and cleave the benzhydryl protecting group, affording the final (R)-amino acid.
Experimental Protocol
Step 1 & 2: In situ Ketimine Formation and Enantioselective Cyanation
-
Materials:
-
2-Indanone (1.0 equiv)
-
Benzhydrylamine (1.1 equiv)
-
Chiral Thiourea Catalyst (e.g., a derivative of (1R,2R)-N,N'-bis(3,5-bis(trifluoromethyl)phenyl)cyclohexane-1,2-diamine) (0.05 - 0.1 equiv)
-
Trimethylsilyl cyanide (TMSCN) (1.5 equiv)
-
Toluene (anhydrous)
-
Molecular sieves (4 Å)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-indanone, benzhydrylamine, and anhydrous toluene.
-
Add activated 4 Å molecular sieves to the mixture to facilitate the removal of water generated during imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add the chiral thiourea catalyst to the reaction mixture and stir for an additional 15 minutes.
-
Cool the reaction mixture to the optimized temperature (typically between -20 °C and 0 °C).
-
Slowly add TMSCN to the cooled mixture via syringe over 30 minutes.
-
Stir the reaction at this temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude (R)-N-benzhydryl-α-aminonitrile can be purified by column chromatography on silica gel.
-
Step 3: Hydrolysis of the α-Aminonitrile
-
Materials:
-
(R)-N-Benzhydryl-α-aminonitrile (1.0 equiv)
-
Concentrated Hydrochloric Acid (HCl)
-
1,4-Dioxane
-
-
Procedure:
-
Dissolve the purified (R)-N-benzhydryl-α-aminonitrile in a mixture of 1,4-dioxane and concentrated HCl.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) for 12-24 hours. The progress of the hydrolysis can be monitored by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess HCl.
-
Dissolve the residue in water and wash with an organic solvent (e.g., dichloromethane) to remove non-polar impurities.
-
Adjust the pH of the aqueous solution to isoelectric point (around pH 6-7) using a suitable base (e.g., aqueous ammonia or NaOH) to precipitate the crude amino acid.
-
Collect the solid by filtration, wash with cold water and then a small amount of a water-miscible organic solvent (e.g., ethanol or acetone), and dry under vacuum.
-
The final product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
-
Strategy 2: Chemoenzymatic Synthesis via Enzymatic Resolution
An alternative and often highly selective approach is the use of enzymes to resolve a racemic mixture of the target amino acid or a suitable precursor. Lipases are a class of enzymes that can catalyze the enantioselective hydrolysis or acylation of a wide range of substrates, including amino acid esters.[4]
This strategy involves the initial non-stereoselective synthesis of the racemic amino acid, followed by enzymatic kinetic resolution.
Synthetic Workflow
-
Synthesis of Racemic 2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic Acid: This can be achieved through a standard Strecker synthesis without a chiral catalyst, followed by hydrolysis.
-
Esterification: The racemic amino acid is converted to its corresponding ester (e.g., methyl or ethyl ester) to serve as a substrate for the lipase.
-
Enzymatic Kinetic Resolution: A lipase (e.g., Candida antarctica lipase B, CAL-B) is used to selectively acylate the (S)-enantiomer of the amino ester, leaving the desired (R)-enantiomer unreacted.
-
Separation and Hydrolysis: The unreacted (R)-amino ester is separated from the acylated (S)-enantiomer, followed by hydrolysis to yield the final (R)-amino acid.
Experimental Protocol
Step 1: Synthesis of Racemic 2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic Acid Methyl Ester
-
Procedure:
-
Synthesize the racemic amino acid using a standard, non-asymmetric Strecker reaction with 2-indanone, ammonium chloride, and sodium cyanide, followed by acidic hydrolysis.
-
Suspend the racemic amino acid in methanol and cool to 0 °C.
-
Add thionyl chloride (SOCl₂) dropwise and then allow the reaction to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure to obtain the crude racemic amino acid methyl ester hydrochloride.
-
Step 2: Enzymatic Kinetic Resolution
-
Materials:
-
Racemic 2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid methyl ester hydrochloride (1.0 equiv)
-
Immobilized Lipase (e.g., Novozym 435 - CAL-B)
-
Vinyl acetate (as acyl donor and solvent)
-
Triethylamine (1.1 equiv)
-
Anhydrous organic solvent (e.g., tert-butyl methyl ether - MTBE)
-
-
Procedure:
-
Suspend the racemic amino ester hydrochloride in the anhydrous organic solvent.
-
Add triethylamine to neutralize the hydrochloride salt and stir for 15 minutes.
-
Add the immobilized lipase and vinyl acetate.
-
Stir the suspension at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC. The reaction should be stopped at approximately 50% conversion to maximize the enantiomeric excess of the remaining (R)-ester.
-
Once the desired conversion is reached, filter off the immobilized enzyme (which can often be washed and reused).
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted (R)-amino ester from the (S)-N-acetyl amino ester by column chromatography on silica gel.
-
Step 3: Hydrolysis of (R)-Amino Ester
-
Materials:
-
This compound methyl ester
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)/Water mixture
-
-
Procedure:
-
Dissolve the (R)-amino ester in a mixture of THF and water.
-
Add LiOH and stir at room temperature until the hydrolysis is complete (monitored by TLC or HPLC).
-
Acidify the reaction mixture to the isoelectric point with a suitable acid (e.g., 1M HCl) to precipitate the (R)-amino acid.
-
Isolate and purify the product as described in the final steps of the Strecker synthesis protocol.
-
Comparative Analysis of Synthetic Strategies
| Feature | Catalytic Asymmetric Strecker Synthesis | Chemoenzymatic Synthesis |
| Stereocontrol | Achieved in a single key step through a chiral catalyst. | Relies on the high selectivity of an enzyme in a resolution step. |
| Atom Economy | Potentially higher as it avoids the synthesis of the undesired enantiomer. | Lower, as the maximum theoretical yield for the desired enantiomer is 50% without a racemization/recycling protocol for the undesired enantiomer. |
| Scalability | Can be challenging due to the cost and sensitivity of some catalysts. | Often highly scalable, especially with robust immobilized enzymes. |
| Process | Fewer overall steps if performed as a one-pot, three-component reaction. | Involves more steps (racemic synthesis, esterification, resolution, hydrolysis). |
| Purification | Requires purification of the aminonitrile intermediate. | Requires separation of the resolved ester from its acylated counterpart. |
Conclusion
Both the catalytic asymmetric Strecker synthesis and the chemoenzymatic resolution approach offer viable and robust pathways for the stereoselective synthesis of this compound. The choice of method will depend on the specific requirements of the research or development project, including scale, cost considerations, and available expertise and equipment. The asymmetric Strecker reaction provides a more direct and atom-economical route, while the enzymatic resolution can offer exceptional enantioselectivity and may be more readily scalable. The protocols and insights provided in this guide are intended to serve as a strong foundation for the successful synthesis of this valuable chiral building block.
References
-
Wang, J.; Liu, X.; Feng, X. Asymmetric Strecker Reactions. Chemical Reviews, 2011 , 111 (11), 6947–6983. [Link]
-
Zuend, S. J.; Jacobsen, E. N. Thiourea-Catalyzed Enantioselective Strecker Reactions. Chiral Amine Synthesis, 2010 , 231-243. [Link]
-
Corey, E. J.; Grogan, M. J. Enantioselective Synthesis of α-Amino Nitriles from N-Benzhydryl Imines and HCN with a Chiral Bicyclic Guanidine as Catalyst. Organic Letters, 1999 , 1 (1), 157–160. [Link]
-
Akiyama, T. Stronger Brønsted Acids. Chemical Reviews, 2007 , 107 (12), 5744–5758. [Link]
-
Okino, T.; Hoashi, Y.; Takemoto, Y. Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts. Journal of the American Chemical Society, 2003 , 125 (42), 12672–12673. [Link]
- Vachal, P.; Jacobsen, E. N. Enantioselective Catalytic Addition of HCN to Ketoimines. Catalytic Synthesis of Quaternary Amino Acids. Organic Letters, 2000, 2 (6), 867-870. [https://pubs.acs.org/doi/abs/10.1021/ol005636+
-
Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Justus Liebigs Annalen der Chemie, 1850 , 75 (1), 27-45. [Link]
-
Larrow, J. F.; Jacobsen, E. N. Asymmetric Catalysis of the Strecker Amino Acid Synthesis by a Cyclic Dipeptide. Topics in Organometallic Chemistry, 2004 , 6, 123-152. [Link]
-
G. A. Deeter, D. A. Putman, S. L. Schreiber. Asymmetric catalysis of the Strecker amino acid synthesis by a cyclic dipeptide. Amino Acids, 1996 , 11, 259-268. [Link]
-
Masterson, D. S. The Strecker Synthesis of Amino Acids. In Amino Acid Synthesis; Oxford University Press: 2018. [Link]
-
O'Donnell, M. J. The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 2004 , 37 (8), 506-517. [Link]
-
Taylor, M. S.; Jacobsen, E. N. Asymmetric Catalysis by Chiral Hydrogen-Bond Donors. Angewandte Chemie International Edition, 2006 , 45 (10), 1520-1543. [Link]
-
Ishitani, H.; Ueno, M.; Kobayashi, S. Catalytic Asymmetric Strecker Synthesis. Preparation of Enantiomerically Pure α-Amino Acid Derivatives from Aldimines and Tributyltin Cyanide with a Chiral Zirconium Catalyst. Journal of the American Chemical Society, 1997 , 119 (31), 7153-7154. [Link]
-
Gröger, H. Catalytic Enantioselective Strecker Reactions and Related Syntheses of α-Amino Acids. Chemical Reviews, 2003 , 103 (8), 2795-2828. [Link]
-
Spande, T. F.; Garraffo, H. M.; Edwards, M. W.; Yeh, H. J. C.; Pannell, L.; Daly, J. W. The Strecker Synthesis of α-Alkyl-α-amino Acids. Journal of the American Chemical Society, 1991 , 113 (14), 5466-5472. [Link]
-
Turner, N. J. Enzyme catalysed synthesis of chiral amines and amino acids. Current Opinion in Chemical Biology, 2011 , 15 (2), 234-240. [Link]
-
Bornscheuer, U. T.; Kazlauskas, R. J. Hydrolases in Organic Synthesis: Regio- and Stereoselective Biotransformations. John Wiley & Sons, 2006. [Link]
-
Faber, K. Biotransformations in Organic Chemistry: A Textbook. Springer Science & Business Media, 2011. [Link]
-
Ghanem, A. Lipase-catalyzed kinetic resolution of racemates: a versatile tool for the synthesis of enantiopure pharmaceuticals. Chirality, 2007 , 19 (10), 735-755. [Link]
-
de Gonzalo, G.; Gotor-Fernández, V.; Gotor, V. Lipases and esterases in organic synthesis. In The Enzymes (Vol. 37, pp. 273-323). Academic Press, 2015. [Link]28024475000055)
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The Indane Scaffold: A Privileged Framework for Novel Therapeutics
An In-depth Technical Guide for Researchers and Drug Development Professionals
The indane nucleus, a bicyclic hydrocarbon composed of a benzene ring fused to a cyclopentane ring, stands as a "privileged structure" in the landscape of medicinal chemistry.[1] Its inherent rigidity, coupled with the vast potential for chemical modification on both its aromatic and aliphatic portions, offers a versatile and powerful platform for the rational design of potent and selective therapeutic agents.[2][3] This guide provides a comprehensive exploration of the key therapeutic targets of indane-containing compounds, delving into their mechanisms of action, and presenting validated experimental workflows for their investigation.
Monoamine Oxidase B (MAO-B): A Key Target in Neurodegeneration
Monoamine oxidase B (MAO-B) is a critical enzyme in the catabolism of neurotransmitters, particularly dopamine. Its inhibition can increase dopaminergic neurotransmission, a cornerstone of symptomatic therapy for Parkinson's disease. The indane scaffold has proven to be an exceptional framework for the design of potent and selective MAO-B inhibitors.[4][5]
Mechanism of Action
Indane-based MAO-B inhibitors, such as rasagiline and its analogues, typically feature an N-propargylaminoindan moiety.[6] These compounds act as irreversible inhibitors, forming a covalent bond with the N5 atom of the flavin adenine dinucleotide (FAD) cofactor within the enzyme's active site.[6] This covalent modification inactivates the enzyme, preventing the breakdown of dopamine in the brain. The rigid indane structure orients the propargylamine group for optimal interaction with the FAD cofactor, contributing to the high potency and selectivity of these inhibitors.[6] Some indanone derivatives have been shown to be reversible, competitive inhibitors of MAO-B.[4]
Quantitative Data: Potency of Indane-Based MAO-B Inhibitors
| Compound Class | Example | Target | IC50 (nM) | Selectivity Index (MAO-A/MAO-B) | Reference |
| N-Propargylaminoindans | Rasagiline | hMAO-B | 141.7 | >355 | [7] |
| Compound 9 | hMAO-B | 4.0 | >25,000 | [7] | |
| 1-Indanones | C6-substituted derivative | hMAO-B | 1 - 30 | High | [4] |
| 2-Benzylidene-1-indanones | 5-hydroxy, halogenated B-ring | hMAO-B | <100 | High | [5] |
Experimental Workflow: MAO-B Inhibition Assay
This protocol outlines a standard in vitro assay to determine the inhibitory potential of indane compounds against human MAO-B.
Caption: Workflow for in vitro determination of MAO-B inhibitory activity.
Cholinesterases: Targeting Cognitive Decline in Alzheimer's Disease
Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary therapeutic strategy for Alzheimer's disease. By preventing the breakdown of the neurotransmitter acetylcholine, these inhibitors can temporarily improve cognitive function.[8] The indane scaffold is a key feature in several potent cholinesterase inhibitors, most notably in the approved drug Donepezil.[1][2]
Mechanism of Action
Indane-containing cholinesterase inhibitors, like Donepezil, are typically reversible, non-competitive inhibitors.[1][8] They bind to a peripheral anionic site on the AChE enzyme, allosterically modulating the active site and hindering substrate access.[8] The indanone moiety of these compounds often plays a crucial role in establishing key interactions within the enzyme's gorge.[8] Researchers have also designed multifunctional agents based on the indandione scaffold that not only inhibit cholinesterases but also target other pathological hallmarks of Alzheimer's, such as beta-amyloid aggregation.[9]
Quantitative Data: Potency of Indane-Based Cholinesterase Inhibitors
| Compound Class | Example | Target | IC50 (µM) | Reference |
| 2-(benzylidene)-1H-indene-1,3(2H)-diones | Compound 34 | AChE | 0.048 | [9] |
| Compound 38 | AChE | 0.036 | [9] | |
| 2-phenoxy-indan-1-one derivatives | Compound 3g | AChE | Nanomolar range | [10] |
| 11H-indeno-[1,2-b]-quinolin-10-ylamines | Compound 1a | AChE | Potent | [11] |
Experimental Protocol: Ellman's Assay for AChE Inhibition
-
Preparation of Reagents:
-
Prepare a stock solution of the indane test compound in a suitable solvent (e.g., DMSO).
-
Prepare a solution of human recombinant AChE in phosphate-buffered saline (PBS).
-
Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in PBS.
-
Prepare a solution of acetylthiocholine iodide (ATCI) in PBS.
-
-
Assay Procedure:
-
In a 96-well plate, add PBS, DTNB solution, and various concentrations of the test compound.
-
Add the AChE solution to each well and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the ATCI solution.
-
Monitor the change in absorbance at 412 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
G Protein-Coupled Receptors (GPCRs): A Diverse Target Family
The indane scaffold is a recognized privileged structure for targeting G protein-coupled receptors (GPCRs), a large and diverse family of cell surface receptors involved in a vast array of physiological processes.[3]
Dopamine Receptors
Indane-containing compounds have been investigated as dopaminergic agonists, primarily for the treatment of Parkinson's disease.[12] These agents directly stimulate dopamine receptors, mimicking the action of endogenous dopamine.[13][14] The rigid indane framework can help to correctly position the pharmacophoric elements required for potent and selective receptor activation.
Other GPCRs
The versatility of the indane scaffold extends to other GPCRs as well. For instance, indacaterol is an ultra-long-acting β2-adrenoceptor agonist used in the treatment of chronic obstructive pulmonary disease (COPD), and it features an indane moiety in its structure.[3] Furthermore, indane-carboxamide derivatives have shown promise as calcitonin gene-related peptide (CGRP) receptor antagonists, a class of drugs effective in the treatment of migraine.[2][15]
Other Notable Therapeutic Targets
The therapeutic potential of indane-containing compounds extends beyond the nervous system.
HIV-1 Protease
Indinavir, a potent inhibitor of HIV-1 protease, is a landmark example of an indane-containing drug.[1][3][16] The indane group in Indinavir plays a critical role in binding to the active site of the viral enzyme, which is essential for the maturation of infectious viral particles.[1]
Oncologic Pathways
Emerging research has highlighted the potential of substituted indane and its analogues in the development of novel anticancer therapeutics.[2][15] These compounds have been shown to target various oncologic pathways, inducing apoptosis and inhibiting cell proliferation.[17] For example, the indanone Sulindac, a non-steroidal anti-inflammatory drug, has demonstrated anti-proliferative effects.[17]
Serotonin Releasing Agents
Derivatives of 2-aminoindane have been identified as selective serotonin releasing agents (SRAs), which induce the release of serotonin from presynaptic neurons.[18] This mechanism of action has potential applications in the treatment of depression and other psychiatric disorders.
Conclusion
The indane scaffold is a testament to the power of privileged structures in drug discovery. Its unique combination of rigidity and synthetic tractability has enabled the development of a diverse array of therapeutic agents targeting a wide range of biological pathways. From neurodegenerative and psychiatric disorders to infectious diseases and cancer, indane-containing compounds continue to be a rich source of innovation for medicinal chemists and drug development professionals. The insights and protocols presented in this guide aim to facilitate further exploration of this remarkable chemical framework in the quest for novel and effective medicines.
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Petzer, J. P., et al. (2015). Indanones as high-potency reversible inhibitors of monoamine oxidase. PubMed. Available at: [Link]
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Khan, I., et al. (2021). Medicinal Chemistry of Indane and Its Analogues: A Mini Review. ResearchGate. Available at: [Link]
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Gok, Y., et al. (2021). New indane derivatives containing 2-hydrazinothiazole as potential acetylcholinesterase and monoamine oxidase-B inhibitors. PubMed. Available at: [Link]
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Eburon Organics. (n.d.). Indane Derivatives. Available at: [Link]
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de Graaf, C., et al. (2015). Indanes--Properties, Preparation, and Presence in Ligands for G Protein Coupled Receptors. PubMed. Available at: [Link]
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(2021). Synthetic Advances in the Indane Natural Product Scaffolds as Drug Candidates. ResearchGate. Available at: [Link]
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Legoabe, L. J., et al. (2016). 2-Benzylidene-1-indanone Derivatives as Inhibitors of Monoamine Oxidase. PubMed. Available at: [Link]
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(2022). New Prospects in the Inhibition of Monoamine Oxidase‑B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer's Disease: A Review. PubMed Central. Available at: [Link]
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Tiwari, M., et al. (2016). Design, synthesis and evaluation of novel indandione derivatives as multifunctional agents with cholinesterase inhibition, anti-β-amyloid aggregation, antioxidant and neuroprotection properties against Alzheimer's disease. PubMed. Available at: [Link]
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Zhang, T., et al. (2012). From Nature to Medicinal Chemistry: Anti-Cancer Activity of Novel Indane Scaffolds. Arrow@TU Dublin. Available at: [Link]
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Ali, M. A., et al. (2008). 2-Phenoxy-indan-1-one derivatives as acetylcholinesterase inhibitors: a study on the importance of modifications at the side chain on the activity. PubMed. Available at: [Link]
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(2014). Cholinesterase inhibitors as Alzheimer's therapeutics. PubMed Central. Available at: [Link]
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Binda, C., et al. (2003). Crystal Structures of Monoamine Oxidase B in Complex with Four Inhibitors of the N-Propargylaminoindan Class. Journal of Medicinal Chemistry. Available at: [Link]
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(2010). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PubMed Central. Available at: [Link]
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Methodological & Application
Application Note & Protocol: A Guide to the Solid-Phase Synthesis of Peptides Incorporating Constrained Amino Acids
Abstract
The incorporation of constrained amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug development to enhance proteolytic stability, modulate conformation, and improve biological activity.[1][2] However, the chemical synthesis of these modified peptides, particularly via Solid-Phase Peptide Synthesis (SPPS), presents unique challenges primarily due to steric hindrance. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and troubleshooting strategies for the successful incorporation of constrained amino acids into peptides using the widely adopted Fmoc/tBu strategy.
Introduction: The Significance of Conformational Constraint in Peptide Therapeutics
Linear peptides, despite their therapeutic potential, are often hampered by their inherent flexibility, which can lead to poor binding affinity and susceptibility to enzymatic degradation.[2] Introducing conformational constraints into the peptide backbone can pre-organize the peptide into a bioactive conformation, thereby increasing its affinity for its target and enhancing its resistance to proteases.[1][2][3] Constrained amino acids, such as α,α-disubstituted amino acids (e.g., aminoisobutyric acid, Aib), N-methylated amino acids, and β-amino acids, are key building blocks for achieving this structural rigidity.[3][4][5] While ribosomal synthesis methods for incorporating some of these unnatural amino acids are emerging, chemical synthesis, particularly SPPS, remains the most versatile and widely used approach for creating peptides with a diverse range of constraints.[6][7][8][9]
This guide will focus on the practical aspects of incorporating these challenging monomers into peptide chains using Fmoc-based SPPS.
Understanding the Challenges: Steric Hindrance and Its Implications
The primary obstacle in the synthesis of peptides containing constrained amino acids is steric hindrance. The bulky nature of α,α-disubstituted or N-methylated amino acids can significantly slow down the kinetics of both the coupling and deprotection steps in SPPS.[10] This can lead to incomplete reactions, resulting in deletion sequences and a difficult purification process.[11][12] The choice of coupling reagents, reaction conditions, and synthesis strategy must be carefully considered to overcome these steric challenges.
Pre-Synthesis Considerations: Setting the Stage for Success
Choosing the Right Building Blocks: Protecting Groups
The standard Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is well-suited for the synthesis of constrained peptides.[13][14][15] The Fmoc group protects the α-amino group and is removed by a mild base (e.g., piperidine), while the tBu-based side-chain protecting groups are cleaved with a strong acid (e.g., trifluoroacetic acid, TFA) during the final cleavage from the resin.[16][17] It is crucial to ensure that the chosen constrained amino acids are properly protected with Fmoc on the α-amino group and have compatible side-chain protection if necessary.
Resin Selection
The choice of solid support depends on whether the C-terminus of the final peptide is an acid or an amide.
-
For C-terminal amides: Rink Amide resin is a common choice.[18]
-
For C-terminal acids: Wang resin or 2-chlorotrityl chloride (2-CTC) resin is suitable.[18][19]
A resin with a lower loading capacity is often advantageous for synthesizing long or difficult sequences, as it can help to minimize peptide aggregation.[11]
Coupling Reagents for Sterically Hindered Residues
Standard carbodiimide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) are often inefficient for coupling sterically hindered amino acids.[20] More potent activating agents are required to drive the reaction to completion.
Table 1: Recommended Coupling Reagents and Conditions
| Coupling Reagent | Type | Additive (if applicable) | Base | Key Advantages for Constrained AAs |
| HATU | Uronium Salt | None | DIPEA or NMM | High reactivity, low racemization, effective for hindered couplings.[21] |
| HBTU | Uronium Salt | HOBt | DIPEA or NMM | Good performance, widely used. |
| PyBOP | Phosphonium Salt | None | DIPEA or NMM | Strong coupling agent, avoids carcinogenic byproducts of BOP.[21] |
| PyAOP | Phosphonium Salt | None | DIPEA or NMM | Very high reactivity, good for particularly difficult couplings.[20][21] |
| DIC/Oxyma | Carbodiimide | OxymaPure | None | Efficient, soluble byproduct, Oxyma is a safer alternative to HOBt.[22][23] |
Detailed Protocol: Fmoc-SPPS of a Peptide Containing Aib
This protocol outlines the manual synthesis of a model peptide containing the sterically hindered amino acid, 2-aminoisobutyric acid (Aib).
Materials and Reagents
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (standard and Fmoc-Aib-OH)
-
Coupling Solution: 0.5 M HATU in N,N-Dimethylformamide (DMF)
-
Activation Base: 2 M N,N-Diisopropylethylamine (DIPEA) in N-methyl-2-pyrrolidone (NMP)
-
Deprotection Solution: 20% piperidine in DMF
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
-
Solid-phase synthesis vessel
-
Shaker
Synthesis Steps
-
Resin Swelling: Place the resin in the synthesis vessel and swell in DMF for 30 minutes.[19]
-
First Amino Acid Coupling:
-
Drain the DMF.
-
Perform Fmoc deprotection by adding the deprotection solution and shaking for 20 minutes. Drain and repeat for 5 minutes.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
In a separate vial, dissolve 4 equivalents of the first Fmoc-amino acid in DMF. Add 4 equivalents of HATU solution and 8 equivalents of DIPEA.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours. For the Aib coupling, extend the coupling time to 4 hours or perform a double coupling.
-
-
Chain Elongation:
-
After each coupling, wash the resin with DMF (3x).
-
Perform Fmoc deprotection as described above.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Couple the next amino acid using the same procedure. For Aib and the amino acid immediately following Aib, it is highly recommended to use extended coupling times or a double coupling protocol.[10][22] Microwave-assisted synthesis can also significantly improve coupling efficiency for hindered residues.[10]
-
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.
-
Cleavage and Global Deprotection:
-
Wash the resin with DMF (3x) and DCM (3x), then dry the resin under vacuum.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.[18]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Purification and Analysis
-
Purification: The crude peptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[24][25]
-
Analysis: The purity and identity of the final peptide should be confirmed by analytical RP-HPLC and mass spectrometry.[26]
Troubleshooting Common Issues
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Incomplete coupling due to steric hindrance. | Use a more potent coupling reagent (e.g., HATU, PyAOP). Increase coupling time or perform double couplings for hindered residues.[10][22] Consider microwave-assisted synthesis.[10] |
| Peptide aggregation. | Use a lower-loading resin. Incorporate solubilizing tags or use pseudoproline dipeptides to disrupt secondary structures.[12][15] | |
| Deletion Sequences | Incomplete deprotection or coupling. | Extend deprotection times for residues preceding a hindered amino acid. Confirm completion of each step with a ninhydrin test. |
| Racemization | Over-activation of the amino acid. | Avoid prolonged pre-activation times. Use additives like HOBt or Oxyma if using carbodiimide reagents.[21] |
Conclusion
The successful incorporation of constrained amino acids into peptides is an achievable goal with careful planning and optimization of the SPPS protocol. By understanding the challenges posed by steric hindrance and selecting the appropriate reagents and reaction conditions, researchers can effectively synthesize these valuable molecules for a wide range of applications in drug discovery and materials science. The protocols and strategies outlined in this guide provide a solid foundation for navigating the complexities of constrained peptide synthesis.
References
- Lee, J., Torres, R., Kim, D. S., Byrom, M., Ellington, A. D., & Jewett, M. C. (2020).
- Lee, J., Torres, R., Kim, D. S., Byrom, M., Ellington, A. D., & Jewett, M. C. (2020).
- Katoh, T., Sengoku, T., Hirao, I., & Suga, H. (2018). Ribosomal Incorporation of Consecutive β-Amino Acids. PubMed.
- Tsuchiya, K., & Numata, K. (2017). Chemoenzymatic synthesis of polypeptides containing the unnatural amino acid 2-aminoisobutyric acid.
- Tsuchiya, K., & Numata, K. (2017). Chemoenzymatic synthesis of polypeptides containing the unnatural amino acid 2-aminoisobutyric acid. PubMed.
- Jeremic, T., Linden, A., & Heimgartner, H. (2004). Solution-phase synthesis of Aib-containing cyclic hexapeptides. PubMed.
- Main, E. R., St. Clair, L. A., & Gellman, S. H. (2013).
- Fülöp, F., & Szabó, D. (2017). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
- Zieleniewski, F., Woolfson, D. N., & Clayden, J. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides.
- Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry.
- Boc Sciences. (2023). Commonly Used Coupling Reagents in Peptide Synthesis. Boc Sciences.
- Wikipedia. (n.d.). 2-Aminoisobutyric acid. Wikipedia.
- AAPPTec. (n.d.).
- Loffredo, M. R., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. NIH.
- Vilar, S., et al. (2018). Protecting Groups in Peptide Synthesis. PubMed.
- Biron, E., et al. (2006). A preparation of N-Fmoc-N-methyl-alpha-amino acids and N-nosyl-N-methyl-alpha-amino acids. PubMed.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- LibreTexts Chemistry. (2021). 26.7: Peptide Synthesis. LibreTexts.
- Creative Peptides. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Vilar, S., et al. (2018). Protecting Groups in Peptide Synthesis.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Macrocyclic Peptides with Boc-(S)-2-Amino-5-methylhex-4-enoic Acid. BenchChem.
- BOC Sciences. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. BOC Sciences.
- Biosynth. (2024). Complex Peptide Production, Challenges and Manufacturing. Biosynth Blog.
- Beyermann, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Apeptide. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Apeptide.
- Aurelio, L., et al. (2009). An Improved Synthesis of Fmoc-N-methyl-α-amino Acids. The Journal of Organic Chemistry.
- Katritzky, A. R., et al. (2010). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.
- Jo, H., et al. (2012). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. MDPI.
- Behrendt, R., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC.
- White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization.
- Bhardwaj, G., et al. (2016). Accurate de novo design of hyperstable constrained peptides. PMC.
- Lim, Y., et al. (2014). Peptide sequences and conformational analysis of the constrained peptides.
- Malins, L. R., & Payne, R. J. (2014). Macrocyclization strategies for cyclic peptides and peptidomimetics. PMC.
- CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
- Ishida, H., et al. (2021). Methodologies for Backbone Macrocyclic Peptide Synthesis Compatible With Screening Technologies. Frontiers.
- Burlina, F., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Springer.
- Katritzky, A. R., et al. (2000). Efficient peptide coupling involving sterically hindered amino acids. PubMed.
- Beyermann, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
- Tanc, M., et al. (2020). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). NIH.
- Zorzi, A., et al. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. NIH.
- Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides.
- Lau, Y. H., & Spring, D. R. (2024).
- Grzelak, K., et al. (2021). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry.
- Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- Waters. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.
- Fields, G. B. (n.d.). HPLC of Peptides and Proteins. Springer.
- Thermo Fisher Scientific. (n.d.).
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Comprehensive Analytical Characterization of (R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid is a non-proteinogenic amino acid with a constrained cyclic scaffold, making it a molecule of significant interest in medicinal chemistry and drug development. Its rigid structure and chiral nature necessitate a robust, multi-technique analytical approach to ensure identity, purity, and, most critically, enantiomeric fidelity. This guide provides a comprehensive overview and detailed protocols for the definitive characterization of this compound, emphasizing the causality behind method selection and the integration of orthogonal techniques to build a complete analytical profile.
Introduction and Analytical Strategy
The characterization of a chiral active pharmaceutical ingredient (API) or intermediate like this compound rests on three analytical pillars:
-
Structural Confirmation: Unambiguously verifying the covalent structure and molecular formula.
-
Purity Assessment: Quantifying the presence of any process-related or degradation impurities.
-
Stereochemical Integrity: Confirming the absolute configuration and quantifying the unwanted (S)-enantiomer, which is considered an impurity under regulatory guidelines.[1]
Chirality is a fundamental molecular property, and enantiomers can exhibit profoundly different pharmacological and toxicological profiles.[2][3] Consequently, regulatory bodies like the FDA and EMA have stringent requirements for controlling enantiomeric purity, often demanding that the inactive or unwanted enantiomer not exceed specified limits.[1][4] Our analytical strategy, therefore, employs a synergistic workflow of spectroscopic and chromatographic techniques to address each of these pillars systematically.
Caption: Integrated workflow for the complete characterization of the target molecule.
Physicochemical Properties
A summary of the fundamental properties of the target compound is essential for method development, particularly for calculating concentrations and understanding solubility.
| Property | Value |
| Molecular Formula | C₁₁H₁₃NO₂ |
| Molecular Weight | 191.23 g/mol |
| Chiral Center | C2 of the acetic acid moiety |
| Functional Groups | Primary amine (-NH₂), Carboxylic acid (-COOH), Aromatic ring |
| Appearance | White to off-white solid |
Structural Elucidation (Pillar 1)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR will confirm the carbon skeleton and the connectivity of protons.
-
Expertise & Causality: The molecule's structure contains distinct proton environments: aromatic protons on the indan ring, benzylic protons, aliphatic protons, and the α-proton adjacent to the amine and carboxyl groups. Deuterium oxide (D₂O) is a suitable solvent as it will exchange with the labile amine (-NH₂) and carboxylic acid (-OH) protons, causing their signals to disappear, which aids in peak assignment. Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) can be used to establish proton-proton coupling networks, definitively confirming the indan and acetic acid fragments.
Expected ¹H NMR Signals (in D₂O, 400 MHz):
-
~7.2-7.4 ppm: Aromatic protons (4H, multiplet) of the indan ring system.
-
~3.8-4.0 ppm: α-proton (1H, singlet or narrow multiplet), deshielded by the adjacent nitrogen and carbonyl group.
-
~2.8-3.2 ppm: Aliphatic and benzylic protons of the indan ring (4H, complex multiplets).
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, which is used to confirm the elemental composition.
-
Expertise & Causality: Electrospray Ionization (ESI) is the preferred ionization technique for this polar amino acid. In positive ion mode (ESI+), the molecule will readily protonate at the primary amine to yield the [M+H]⁺ ion. The high resolution of an Orbitrap or TOF analyzer allows for mass measurement with sub-5 ppm accuracy, distinguishing the molecular formula C₁₁H₁₃NO₂ from other potential isobaric formulas. Tandem MS (MS/MS) can be used to fragment the parent ion, providing further structural confirmation by observing characteristic losses, such as the loss of H₂O or COOH.[5][6]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and simple method to confirm the presence of key functional groups.
-
Expertise & Causality: As a zwitterionic amino acid in the solid state, the IR spectrum will show characteristic stretches that confirm its identity. The absence of a typical carboxylic acid O-H stretch (~2500-3300 cm⁻¹, broad) and the presence of carboxylate (COO⁻) and ammonium (NH₃⁺) stretches are key identifiers.[7]
Expected FTIR Absorption Bands (Solid State, KBr or ATR):
-
~3100-2600 cm⁻¹ (broad): N-H stretching vibrations of the ammonium group (-NH₃⁺).
-
~1600-1550 cm⁻¹: Asymmetric stretching of the carboxylate group (-COO⁻).
-
~1500 cm⁻¹: N-H bending vibrations.
-
~1400 cm⁻¹: Symmetric stretching of the carboxylate group (-COO⁻).
Chromatographic Purity Assessment (Pillar 2)
High-Performance Liquid Chromatography (HPLC) is the industry standard for assessing the purity of pharmaceutical compounds and quantifying related impurities.[8]
-
Expertise & Causality: A reversed-phase (RP) method using a C18 stationary phase is the workhorse for purity analysis. Due to the polar nature of the amino acid, achieving sufficient retention can be challenging. This is overcome by using a mobile phase with a low pH (e.g., using formic or phosphoric acid), which protonates the carboxylic acid, making the molecule less polar. Alternatively, ion-pairing agents like trifluoroacetic acid (TFA) can be used.[9] Detection can be achieved via UV absorbance at a low wavelength (~210 nm) where the aromatic ring and carbonyl group absorb, or with a universal detector like a Charged Aerosol Detector (CAD) for more uniform response.[9]
Enantiomeric Purity Determination (Pillar 3)
The quantification of the (S)-enantiomer is the most critical release test for this compound. Chiral HPLC is the definitive technique for this purpose.[1]
-
Expertise & Causality: Direct chiral separation is achieved by using a Chiral Stationary Phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to differential retention. For amino acids, several types of CSPs are highly effective:
-
Macrocyclic Antibiotic CSPs (e.g., Teicoplanin-based, CHIROBIOTIC T): These offer a complex array of interaction sites (ionic, hydrogen bonding, steric) and are highly effective for underivatized amino acids.[10]
-
Zwitterionic Ion-Exchange CSPs (e.g., CHIRALPAK ZWIX): These phases are specifically designed for the separation of zwitterionic molecules like amino acids, utilizing a dual ion-pairing mechanism for excellent selectivity.[11]
-
Crown Ether CSPs (e.g., CROWNPAK CR-I(+)): These are particularly effective for compounds containing a primary amine, which can complex within the chiral cavity of the crown ether.[12]
-
The choice of mobile phase is critical and highly dependent on the CSP. Polar organic modes (e.g., methanol/acetonitrile with acidic/basic additives) are common. The method must be validated for high sensitivity to quantify the (S)-enantiomer at levels as low as 0.1%, as may be required by ICH guidelines.[4]
Caption: Principle of enantiomeric separation on a Chiral Stationary Phase (CSP).
Detailed Experimental Protocols
Protocol 1: Purity by Reversed-Phase HPLC-UV
-
Objective: To determine the chemical purity and quantify related substance impurities.
-
Instrumentation: HPLC or UHPLC system with UV/DAD detector.
-
Column: Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 210 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Water:Acetonitrile to make a 1 mg/mL stock. Dilute as needed.
-
Gradient Program:
| Time (min) | %B |
| 0.0 | 5 |
| 20.0 | 95 |
| 25.0 | 95 |
| 25.1 | 5 |
| 30.0 | 5 |
-
System Suitability:
-
Tailing Factor: 0.8 - 1.5 for the main peak.
-
Theoretical Plates: > 2000.
-
-
Data Analysis: Determine purity by area percent normalization. Use a diluted standard to establish the Limit of Quantitation (LOQ).
Protocol 2: Enantiomeric Purity by Chiral HPLC
-
Objective: To separate and quantify the (R)- and (S)-enantiomers.
-
Instrumentation: HPLC system with UV/DAD detector.
-
Column: CHIRALPAK ZWIX(+) or CHIROBIOTIC T (Teicoplanin), 4.6 x 250 mm, 5 µm.
-
Mobile Phase (Isocratic): Methanol / Acetonitrile / Water (49/49/2, v/v/v) with 50 mM Formic Acid and 25 mM Diethylamine. Note: Mobile phase composition is highly column-dependent and requires optimization.[11]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 0.5 mg/mL solution in the mobile phase.
-
System Suitability:
-
Resolution (Rs): > 2.0 between the (R)- and (S)-enantiomer peaks.
-
Enantiomer Elution Order: Must be confirmed by injecting a standard of the pure (R)-enantiomer.
-
-
Data Analysis: Quantify the (S)-enantiomer against the total area of both peaks. For accurate quantification at low levels, a standard of the (S)-enantiomer may be required.
References
- Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. MDPI.
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group.
- Chiral Purity in Drug Analysis.
- Overview & Determination of Enantiomeric Impurities. Veeprho.
- Mass spectrometry analysis of non-protein amino acid misincorporation and proteomic changes in neurotoxicity-related cellular p
- New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. PubMed Central.
- Discovery of non-proteinogenic amino acids. Benchchem.
- Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay.
- Analysis of Protein and Non-Protein Amino Acids via Liquid Chromatography-Tandem Mass Spectrometry.
- Non-Proteinogenic Amino Acid β-N-Methylamino-L-Alanine (BMAA): Bioactivity and Ecological Significance. MDPI.
- 1 H NMR spectra of (R)-2 (a).
- analysis of amino acids by high performance liquid chrom
- Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. aip.
- asian journal of chemistry. asianpubs.org.
- 1 H NMR spectra of 2-amino-2 0...
- peptide nmr. chem.uzh.ch.
- Bio NMR spectroscopy. case.edu.
- Sensitive Analysis of Underivatized Amino Acids Using UHPLC with Charged Aerosol Detection. Thermo Fisher Scientific.
- (PDF) Vibrational and Electronic Spectroscopic Characterizations of Amino Acid-Metal Complexes.
- Amino Acid and Peptide Chiral Separ
- Direct Stereoselective Separations of Free Amino Acids on Quinine. Chiral Technologies.
- L529A Simultaneous Analysis of Amino Acids Using Automatic Pretreatment Function of ProminenceTM-i Integr
- Amino Acid Analysis. Agilent.
- Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chrom
- Introduction to biomolecular NMR spectroscopy. biomachina.org.
- Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. MDPI.
- Structural characterization of α-amino acid complexes of molybdates: A spectroscopic and DFT study.
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- 1. veeprho.com [veeprho.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. researchgate.net [researchgate.net]
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- 8. applications.emro.who.int [applications.emro.who.int]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chiraltech.com [chiraltech.com]
- 12. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
Application Note: High-Resolution ¹H NMR Analysis of (R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic Acid for Structural Elucidation and Enantiomeric Purity Assessment
Abstract
This technical guide provides a comprehensive framework for the ¹H Nuclear Magnetic Resonance (NMR) analysis of (R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid, a chiral non-proteinogenic amino acid of interest in pharmaceutical research.[1] The note moves beyond a simple procedural outline to deliver an in-depth understanding of the principles, experimental design, and data interpretation required for both unambiguous structural confirmation and the critical assessment of enantiomeric purity. Protocols for standard ¹H NMR acquisition and for enantiodiscrimination using Chiral Solvating Agents (CSAs) are detailed, empowering researchers in drug development and chemical synthesis to confidently characterize this and structurally related molecules.
Foundational Principles and Molecular Structure
The Role of ¹H NMR in Chiral Molecule Characterization
¹H NMR spectroscopy is an indispensable tool in modern chemistry, providing detailed information about the electronic and steric environment of protons within a molecule. The chemical shift (δ) of a proton is dictated by the degree of magnetic shielding from the surrounding electron cloud, which is influenced by proximity to electronegative atoms and unsaturated systems like aromatic rings.[2] Furthermore, through-bond spin-spin coupling between non-equivalent neighboring protons results in signal splitting (multiplicity), revealing connectivity within the molecule. The integration of the signal area is directly proportional to the number of protons it represents. For a chiral molecule like the topic compound, while standard NMR confirms the molecular scaffold, specialized techniques are required to distinguish between enantiomers.
Structural Anatomy of this compound
The target molecule, with the molecular formula C₁₁H₁₃NO₂, possesses a rigid 2,3-dihydro-1H-indene (indane) core substituted at the C2 position with an (R)-aminoacetic acid moiety.[3] This substitution renders the C2 carbon a quaternary center.
Key Structural Features Influencing the ¹H NMR Spectrum:
-
Aromatic System: A benzene ring is fused to a five-membered aliphatic ring. The four aromatic protons are in distinct chemical environments, though symmetry considerations simplify the expected pattern.
-
Aliphatic Ring: The five-membered ring contains two methylene groups (CH₂) at the C1 and C3 positions. Due to the substitution at C2, the molecule possesses a C₂ axis of symmetry passing through the C2 carbon and bisecting the aromatic ring. This makes the C1 and C3 methylene groups chemically equivalent. However, the two protons on C1 (and C3) are diastereotopic and are thus magnetically non-equivalent, expected to give rise to a complex splitting pattern.
-
Chiral Center: The α-carbon of the acetic acid moiety is a chiral center with (R) configuration. This proton (Hα) is adjacent to the electron-withdrawing amine (NH₂) and carboxylic acid (COOH) groups.
-
Exchangeable Protons: The amine and carboxylic acid protons are labile and can exchange with deuterated solvents, a property used for their identification.
Caption: Labeled structure of the title compound.
Predicted ¹H NMR Spectral Data
Based on established chemical shift ranges for indane derivatives and amino acids, the following ¹H NMR spectrum is anticipated.[4][5][6][7] The exact chemical shifts and coupling constants are dependent on the solvent and concentration.
| Proton Label(s) | Integration | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale & Notes |
| H4, H5, H6, H7 | 4H | 7.10 - 7.30 | Multiplet (m) | Aromatic protons of the indane ring. Due to symmetry, they may appear as a complex multiplet resembling an AA'BB' system.[8] |
| Hα | 1H | 3.80 - 4.20 | Singlet (s) | Alpha-proton is deshielded by adjacent N and COOH groups. No adjacent protons to couple with.[8] |
| H1a, H1b, H3a, H3b | 4H | 2.80 - 3.40 | Multiplet (m) or AB quartet | Diastereotopic methylene protons. The C1 and C3 positions are equivalent, but the two protons on each carbon are not, leading to complex splitting.[9] |
| NH₂ | 2H | Variable (e.g., 1.5 - 3.0) | Broad Singlet (br s) | Chemical shift is concentration and solvent dependent. Peak disappears upon D₂O exchange. |
| COOH | 1H | > 10.0 | Broad Singlet (br s) | Acidic proton with a variable, downfield chemical shift. Peak disappears upon D₂O exchange. |
Protocol 1: Structural Confirmation
This protocol details the standard procedure for acquiring a high-resolution ¹H NMR spectrum for structural verification.
Causality-Driven Experimental Choices
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent initial choice. Its polarity effectively dissolves the zwitterionic amino acid, and its high boiling point allows for variable temperature experiments if needed. Crucially, it allows for the observation of exchangeable NH₂ and COOH protons, which would be lost in D₂O.
-
Analyte Concentration: A concentration of 5-10 mg in 0.6 mL of solvent provides a strong signal-to-noise ratio in a reasonable number of scans without promoting excessive aggregation, which can broaden signals.
-
Spectrometer Frequency: A high-field instrument (≥400 MHz) is essential. Higher field strength increases chemical shift dispersion, resolving overlapping multiplets—a necessity for the complex aliphatic and aromatic signals of this molecule.
Step-by-Step Methodology
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in 0.6 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into a spectrometer (e.g., 400 MHz or higher) that has been properly tuned and shimmed.
-
Set the sample temperature to 298 K (25 °C).
-
-
Data Acquisition:
-
Acquire a standard one-dimensional proton spectrum using a standard pulse program (e.g., 'zg30').
-
Key Parameters:
-
Spectral Width: ~16 ppm (e.g., -2 to 14 ppm) to ensure all signals, including the carboxylic acid proton, are captured.
-
Number of Scans (NS): 16 to 64 scans, depending on concentration, to achieve adequate signal-to-noise.
-
Relaxation Delay (D1): 2-5 seconds to allow for full relaxation of protons, ensuring accurate integration.
-
Acquisition Time (AQ): 2-4 seconds for good digital resolution.
-
-
-
Data Processing:
-
Apply an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio.
-
Perform Fourier Transformation (FT).
-
Carefully phase the spectrum to achieve pure absorption lineshapes.
-
Apply a baseline correction algorithm.
-
Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.
-
Integrate all signals and assign them based on the predicted values in the table above.
-
-
Confirmation (Optional): Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The disappearance of the NH₂ and COOH signals confirms their assignment.
Protocol 2: Determination of Enantiomeric Purity
Enantiomers are indistinguishable in an achiral NMR environment. To resolve the signals of the (R) and (S) enantiomers, it is necessary to create a diastereomeric environment. This is achieved non-covalently by adding a Chiral Solvating Agent (CSA).[10][11]
Principle of Chiral Solvation
A CSA is an enantiomerically pure compound that forms transient, non-covalent complexes (e.g., through hydrogen bonding, π-π stacking) with the enantiomers of the analyte.[12] The resulting complexes—(R)-analyte•(R)-CSA and (S)-analyte•(R)-CSA—are diastereomers. Because diastereomers have different physical properties, they exhibit distinct NMR spectra, leading to the splitting of signals for the (R) and (S) enantiomers of the analyte.[13] The magnitude of this split (ΔΔδ) is a measure of the enantiodiscrimination.
Caption: Workflow for Enantiomeric Purity Analysis using a CSA.
Step-by-Step Methodology
-
CSA & Solvent Selection:
-
CSA: For amino acids, (R)-1,1'-bi-2-naphthol ((R)-BINOL) is a suitable starting choice due to its ability to form hydrogen bonds.[12]
-
Solvent: A non-polar, aprotic solvent like deuterated chloroform (CDCl₃) or acetonitrile (CD₃CN) is required to promote the formation of the CSA-analyte complex.
-
-
Reference Spectrum: Dissolve ~5 mg of the analyte in 0.6 mL of CDCl₃ and acquire a standard ¹H NMR spectrum as described in Protocol 1. This serves as the baseline.
-
Titration with CSA:
-
Prepare a stock solution of the CSA (e.g., (R)-BINOL) in the same deuterated solvent.
-
To the analyte solution in the NMR tube, add the CSA in stoichiometric increments (e.g., 0.5, 1.0, 1.5, and 2.0 equivalents).
-
After each addition, gently mix the solution and acquire a ¹H NMR spectrum.
-
-
Observation and Optimization:
-
Monitor a specific, well-resolved signal of the analyte for splitting. The Hα singlet is an ideal candidate due to its proximity to the chiral center.
-
The separation between the signals for the R and S enantiomers (ΔΔδ) may change with the concentration of the CSA. Identify the stoichiometry that provides the best resolution (baseline separation if possible).
-
-
Quantification:
-
Once optimal separation is achieved, carefully integrate the signals corresponding to the major enantiomer (R) and the minor enantiomer (S). Let these integrals be I_R and I_S.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (I_R - I_S) / (I_R + I_S) ] × 100%
-
Conclusion
The protocols outlined in this application note provide a robust and scientifically grounded approach to the complete ¹H NMR characterization of this compound. By combining standard high-resolution spectroscopy for structural verification with chiral salvation techniques for enantiomeric purity assessment, researchers can obtain a comprehensive and reliable analytical profile of this important synthetic building block. This dual-protocol methodology ensures both the chemical identity and stereochemical integrity of the compound, which are paramount in the fields of medicinal chemistry and drug development.
References
-
Wenzel, T. J., & Wilcox, J. D. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. Chirality, 28(7), 548-556. [Online]. Available: [Link]
-
Salsbury, J., et al. (2022). Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Chemistry LibreTexts. [Online]. Available: [Link]
-
Di Pietro, S., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 13032-13042. [Online]. Available: [Link]
-
Gargiulo, D., et al. (2022). Chiral Solvating Agents for NMR Spectroscopy. MDPI. [Online]. Available: [Link]
-
Cirilli, R., & Uccello-Barretta, G. (2022). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. ResearchGate. [Online]. Available: [Link]
-
PubChem. (n.d.). (S)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid. National Center for Biotechnology Information. [Online]. Available: [Link]
-
Jovanović, J., et al. (2005). NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. Journal of the Serbian Chemical Society, 70(3), 449-456. [Online]. Available: [Link]
-
Reich, H. J. (n.d.). ¹H NMR Chemical Shifts. University of Wisconsin. [Online]. Available: [Link]
-
LibreTexts Chemistry. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Online]. Available: [Link]
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- 5. researchgate.net [researchgate.net]
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Application Note: A Robust HPLC Method for the Chiral Separation of 2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid
Abstract
This application note details a highly efficient and robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid. The direct separation of the (R)- and (S)-enantiomers was achieved without prior derivatization, a critical consideration in pharmaceutical development and quality control to avoid introducing additional process steps and potential impurities.[1] This method utilizes a crown ether-based chiral stationary phase (CSP), which has demonstrated exceptional utility for the resolution of underivatized amino acids.[2][3] A comprehensive protocol, from sample preparation to data analysis, is provided for researchers, scientists, and drug development professionals.
Introduction: The Significance of Chiral Purity
2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid is a constrained non-proteinogenic amino acid. Its rigid bicyclic structure makes it a valuable building block in medicinal chemistry for the synthesis of peptidomimetics and other pharmacologically active compounds. As with most chiral molecules, the individual enantiomers of this amino acid are expected to exhibit different pharmacological and toxicological profiles. Therefore, the ability to accurately separate and quantify these enantiomers is paramount for ensuring the safety and efficacy of any resulting drug candidate.
Direct chiral separation by HPLC is the preferred analytical approach as it circumvents the need for derivatization, which can be time-consuming and introduce potential sources of error.[1][4] This note describes a method centered on a crown ether-based chiral stationary phase, a class of CSPs well-regarded for their ability to resolve the enantiomers of compounds containing primary amino groups.[5]
The Principle of Enantioseparation: A Mechanistic Overview
The successful chiral separation detailed herein relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase. The chosen CSP is based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid, which is covalently bonded to a silica support.[3][5]
The key interactions governing the separation are:
-
Host-Guest Complexation: The crown ether cavity selectively complexes with the protonated primary amine (-NH3+) of the amino acid.[4]
-
Hydrogen Bonding: Multiple hydrogen bonds form between the ammonium group and the ether oxygens of the crown ether.
-
Steric Hindrance: The three-dimensional arrangement of the chiral selector creates a stereochemically defined environment. One enantiomer will fit more favorably into this environment, leading to a more stable diastereomeric complex and, consequently, a longer retention time on the column. The other enantiomer, forming a less stable complex, will elute earlier.
An acidic mobile phase is crucial for this mechanism, as it ensures the primary amine of the analyte is protonated and available for interaction with the crown ether.[4]
Experimental Protocol
This section provides a detailed, step-by-step protocol for the chiral separation of 2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid.
Materials and Instrumentation
| Item | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent, with quaternary pump, autosampler, and UV/Vis detector. |
| Chiral Column | ChiroSil® SCA(+) or CROWNPAK CR-I(+) (150 mm x 4.6 mm, 5 µm) |
| Solvents | HPLC Grade Methanol, HPLC Grade Water |
| Acid Modifier | Perchloric Acid (HClO₄), 70% |
| Analyte | Racemic 2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid |
| Sample Vials | 2 mL amber glass vials with PTFE septa |
Preparation of Mobile Phase and Sample
Mobile Phase Preparation (80:20 Methanol/Water with 10 mM HClO₄):
-
Measure 800 mL of HPLC grade methanol and transfer to a 1 L solvent reservoir.
-
Measure 200 mL of HPLC grade water into a separate beaker.
-
Carefully add 1.43 mL of 70% perchloric acid to the water and mix thoroughly.
-
Add the acidic water solution to the methanol in the solvent reservoir.
-
Degas the mobile phase for 15-20 minutes using sonication or vacuum filtration.
Sample Preparation (1 mg/mL):
-
Accurately weigh 10 mg of racemic 2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid.
-
Transfer the solid to a 10 mL volumetric flask.
-
Add approximately 8 mL of the mobile phase to the flask and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature, then dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into a sample vial.
HPLC Method Parameters
| Parameter | Condition |
| Column | ChiroSil® SCA(+) (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 80% Methanol / 20% Water / 10 mM HClO₄ |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
| Run Time | 15 minutes |
Experimental Workflow Diagram
The following diagram illustrates the complete experimental workflow from preparation to analysis.
Caption: Experimental workflow for chiral HPLC analysis.
Expected Results and Data Interpretation
Under the specified conditions, baseline resolution of the two enantiomers is expected within a 15-minute run time. A representative chromatogram would show two distinct, well-separated peaks.
Table of Expected Chromatographic Parameters:
| Parameter | Symbol | Expected Value | Significance |
| Retention Time (Peak 1) | t_R1 | ~ 8.5 min | Time for the first-eluting enantiomer to pass through the column. |
| Retention Time (Peak 2) | t_R2 | ~ 10.5 min | Time for the second, more strongly retained enantiomer to pass through the column. |
| Selectivity Factor | α | > 1.2 | A measure of the separation between the two peaks. A value > 1.2 indicates good separation. |
| Resolution | R_s | > 1.5 | A quantitative measure of the degree of separation. R_s > 1.5 indicates baseline resolution. |
Note: The elution order of the enantiomers depends on the specific conformation of the crown ether used (e.g., (+) or (-)).[2] With a (+) CSP, the D-enantiomer typically elutes after the L-enantiomer for standard amino acids, though this should be confirmed with enantiomerically pure standards.
Method Validation and Trustworthiness
To ensure the reliability and trustworthiness of this protocol, the following validation steps are recommended:
-
Specificity: Inject a blank (mobile phase) to ensure no interfering peaks are present at the retention times of the enantiomers.
-
Linearity: Prepare a series of standards at different concentrations to establish the linear range of the detector response.
-
Precision: Perform multiple injections of the same sample to assess the repeatability of retention times and peak areas (typically expressed as %RSD).
-
Accuracy: If available, analyze a sample with a known enantiomeric excess to confirm the method's accuracy.
Conclusion
The method presented in this application note provides a reliable and efficient means for the direct chiral separation of 2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid. The use of a crown ether-based chiral stationary phase with an acidic mobile phase offers excellent selectivity and resolution without the need for derivatization. This protocol is well-suited for implementation in research and quality control environments within the pharmaceutical industry.
References
-
Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. Available at: [Link]
-
HPLC Enantioseparation of beta2-homoamino Acids Using Crown Ether-Based Chiral Stationary Phase. PubMed. Available at: [Link]
-
Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. PubMed Central. Available at: [Link]
-
Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Phenomenex. Available at: [Link]
-
Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available at: [Link]
Sources
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- 2. chromatographyonline.com [chromatographyonline.com]
- 3. HPLC enantioseparation of beta2-homoamino acids using crown ether-based chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: (R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic Acid as a Constrained Chiral Building Block
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Conformational Restraint
In the landscape of modern medicinal chemistry, the pursuit of molecules with high affinity, selectivity, and improved pharmacokinetic profiles is paramount. Non-proteinogenic amino acids represent a powerful tool in this endeavor, and among them, (R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid stands out. This chiral building block is a conformationally restricted amino acid analogue that incorporates the 2,3-dihydro-1H-indene (indane) scaffold.
The indane moiety is considered a "privileged structure" in drug design, valued for its ability to impart rigidity and improve metabolic stability.[1] By incorporating this rigid bicyclic system, the rotational freedom of the amino acid backbone is significantly reduced. This pre-organization of the molecule can lead to a lower entropic penalty upon binding to a biological target, often resulting in enhanced binding affinity. Furthermore, the fixed spatial orientation of the amino and carboxylic acid groups, dictated by the (R)-chirality at the quaternary α-carbon, provides a precise vector for interrogating molecular interactions.
This guide provides an in-depth exploration of the applications of this compound, focusing on its role in creating sophisticated peptidomimetics and serving as a chiral template in asymmetric synthesis. We will delve into the causality behind experimental choices and provide detailed, field-tested protocols for its effective implementation.
Physicochemical Properties and Handling
Understanding the fundamental properties of this building block is critical for its successful application. The data below is compiled for the parent amino acid. For synthetic applications such as peptide synthesis, the N-protected form (e.g., N-Fmoc) is typically required.
| Property | Value | Source |
| IUPAC Name | (2R)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid | N/A |
| Molecular Formula | C₁₁H₁₃NO₂ | [1] |
| Molecular Weight | 191.23 g/mol | [1] |
| CAS Number | 187648-52-0 (for R-isomer) | [2] |
| Typical Purity | ≥98% | [2] |
| Appearance | White to off-white solid | [3] |
Storage and Handling:
-
Store in a cool, dry, well-ventilated area in tightly sealed containers.
-
Recommended storage temperature is 2-8°C.
-
As with all fine chemicals, avoid inhalation of dust and direct contact with skin and eyes. Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn during handling.
Core Application: A Scaffold for Conformational Constraint
The primary advantage of using this indanyl amino acid is the introduction of local, well-defined structural rigidity. Unlike a simple amino acid like Alanine, which has multiple rotatable bonds (φ, ψ, χ), the indane ring system locks the side chain and influences the backbone conformation.
Causality: This rigidity is a key principle in rational drug design.
-
Entropy Advantage: A flexible molecule must "pay" a higher entropic cost to adopt the specific conformation required for binding. A rigid molecule is already closer to its bioactive conformation, reducing this penalty and potentially increasing binding affinity (ΔG = ΔH - TΔS).
-
Enhanced Selectivity: The defined shape of the building block can promote specific interactions with the intended target while preventing binding to off-targets, thereby improving the selectivity profile of the drug candidate.
-
Metabolic Stability: The indane scaffold, being non-natural and sterically hindered, can shield adjacent peptide bonds from enzymatic degradation by proteases, thus extending the biological half-life of the resulting peptide.[1]
Caption: Fig 1. Conformational flexibility of a standard vs. a constrained amino acid.
Application Protocol: Incorporation via Fmoc Solid-Phase Peptide Synthesis (SPPS)
One of the most direct applications of this building block is its incorporation into a peptide sequence. The standard Fmoc/tBu SPPS methodology is well-suited for this purpose.[4] However, due to the steric bulk of the indane moiety around the quaternary α-carbon, optimization of coupling conditions is crucial for achieving high efficiency.
Expert Insight: The quaternary nature of the α-carbon makes peptide bond formation more challenging than with standard amino acids. Therefore, using a highly efficient coupling reagent and allowing for sufficient reaction time or even a second coupling step (a "double couple") is a prudent, self-validating strategy.
Caption: Fig 2. SPPS workflow for incorporating the constrained amino acid.
Detailed Protocol: Single Coupling Cycle
This protocol outlines the manual coupling of N-Fmoc-(R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid onto a resin-bound peptide with a free N-terminal amine.
Materials:
| Reagent | Purpose | Typical Equivalents (vs. resin loading) |
| Peptide-Resin (e.g., Rink Amide) | Solid Support | 1.0 |
| Fmoc-(R)-Ind-OH | Building Block | 3.0 - 5.0 |
| HCTU or HATU | Coupling Activator | 2.9 - 4.9 |
| N,N-Diisopropylethylamine (DIPEA) | Base | 6.0 - 10.0 |
| 20% Piperidine in DMF | Fmoc Deprotection Solution | N/A |
| Dimethylformamide (DMF) | Solvent | N/A |
| Dichloromethane (DCM) | Solvent | N/A |
Procedure:
-
Resin Preparation:
-
Place the peptide-resin (1.0 eq) in a suitable reaction vessel.
-
Swell the resin in DMF for 30-60 minutes. Drain the solvent.
-
-
Fmoc Deprotection:
-
Add the 20% piperidine/DMF solution to the swollen resin.
-
Agitate gently for 5 minutes. Drain.
-
Repeat with fresh deprotection solution and agitate for 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (x5), DCM (x3), and finally DMF (x2).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-(R)-Ind-OH (3.0 eq) and HCTU (2.9 eq) in a minimal amount of DMF.
-
Add DIPEA (6.0 eq) to the activation mixture. The solution may change color. Allow to pre-activate for 2-5 minutes.
-
Expert Rationale: Pre-activation converts the carboxylic acid to a more reactive ester, ensuring the coupling reaction proceeds efficiently upon addition to the resin. HCTU and HATU are preferred for sterically hindered couplings due to their high reactivity.[5]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. (Note: This is longer than for standard amino acids).
-
-
Monitoring and Validation:
-
After the initial coupling time, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a qualitative Kaiser (ninhydrin) test.[4]
-
Positive Result (Blue Beads): Indicates incomplete coupling (free primary amines are present). Proceed to step 5.
-
Negative Result (Yellow/Colorless Beads): Indicates complete coupling. Proceed to step 6.
-
-
Recoupling (If Necessary):
-
If the Kaiser test is positive, drain the reaction vessel and repeat step 3 (coupling) with a freshly prepared activated amino acid solution.
-
Allow the second coupling to proceed for another 1-2 hours, then re-test.
-
-
Final Wash:
-
Once the coupling is complete (negative Kaiser test), drain the coupling solution.
-
Wash the resin thoroughly with DMF (x5) and DCM (x3).
-
The resin is now ready for the next deprotection and coupling cycle or for final cleavage if the synthesis is complete.
-
Application in Asymmetric Synthesis
Beyond peptidomimetics, this compound can serve as a valuable chiral starting material for the synthesis of more complex molecules. Its fixed stereocenter can be used to direct the stereochemical outcome of subsequent reactions, a fundamental concept in asymmetric synthesis.[6][7]
For example, the amine or carboxylic acid functionality can be used as an anchor point to attach another reactive group. The bulky and rigid indane scaffold can then effectively block one face of the molecule, forcing an incoming reagent to attack from the less hindered face, thereby inducing diastereoselectivity in a new stereocenter.
Caption: Fig 3. Logical flow for using the building block in asymmetric synthesis.
Conclusion
This compound is far more than a simple amino acid derivative; it is a strategic tool for chemists and drug designers. Its inherent conformational rigidity, born from the indane scaffold, provides a reliable method for constraining peptide backbones and exploring defined regions of conformational space.[1] This leads to peptides and peptidomimetics with the potential for enhanced binding affinity, greater selectivity, and improved metabolic stability. While its steric bulk demands careful optimization of synthetic protocols, particularly in peptide synthesis, the rewards offered by its unique structural properties make it an invaluable building block in the development of next-generation therapeutics.
References
-
Peptide Synthesis: Methods and Protocols [1st ed. 2020]. DOKUMEN.PUB, [Link].
- Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Google Books, .
-
Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. ResearchGate, [Link].
-
Methods and protocols of modern solid phase peptide synthesis. HAL Open Science, [Link].
-
2-(2,3-dihydro-1H-inden-2-yl)acetic Acid. PubChem, [Link].
-
Asymmetric Synthesis of β-Amino Amides by Catalytic Enantioconvergent 2-Aza-Cope Rearrangement. PMC - NIH, [Link].
-
This compound, 98%+ Purity. Good Scents Company, [Link].
-
Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews (RSC Publishing), [Link].
-
Asymmetric Synthesis of N-Substituted 1,2-Amino Alcohols from Simple Aldehydes and Amines by One-Pot Sequential Enzymatic Hydroxymethylation and Asymmetric Reductive Amination. PubMed, [Link].
-
Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, [Link].
-
New Uses of Amino Acids as Chiral Building Blocks in Organic Synthesis. PubMed, [Link].
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec, [Link].
Sources
- 1. benchchem.com [benchchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 2-(2-amino-2,3-dihydro-1H-inden-2-yl)acetic acid | 917460-32-3 [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. renyi.hu [renyi.hu]
- 7. New uses of amino acids as chiral building blocks in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
mass spectrometry analysis of peptides containing indanyl glycine
Title: Advanced Mass Spectrometry Strategies for the Characterization of Peptides Containing Indanyl Glycine
Audience: Researchers, scientists, and drug development professionals in proteomics, pharmaceutical sciences, and analytical chemistry.
Abstract: The incorporation of non-proteinogenic amino acids, such as Indanyl Glycine (Igl), is a key strategy in modern peptide drug design to enhance conformational rigidity and metabolic stability. However, the bulky and hydrophobic nature of the Igl residue presents unique challenges for characterization by mass spectrometry (MS). Standard fragmentation methods may yield incomplete sequence information due to the unusual fragmentation pathways dominated by the indanyl moiety. This application note provides a comprehensive guide and detailed protocols for the robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Igl-containing peptides. We explore advanced fragmentation techniques, including Electron Transfer Dissociation (ETD) and Ultraviolet Photodissociation (UVPD), as superior alternatives to conventional Collision-Induced Dissociation (CID), and outline a systematic approach to method development and data interpretation.
Introduction: The Analytical Challenge of Indanyl Glycine
Indanyl Glycine is a constrained synthetic amino acid increasingly used in peptide therapeutics to lock the peptide backbone into a specific conformation, often enhancing binding affinity and resistance to proteolysis. Its structure incorporates a rigid indanyl group attached to the alpha-carbon, which profoundly influences its behavior in a mass spectrometer.
The primary analytical hurdle arises from the high proton affinity and fragmentation lability of the indanyl side chain. Under conventional Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), the low-energy fragmentation pathways are often dominated by the neutral loss of the indanyl group or generation of a prominent ion from the side chain itself. This can suppress the formation of critical b- and y-type backbone fragment ions, obscuring the peptide sequence information essential for identity confirmation and structural elucidation. Therefore, a successful analytical strategy must mitigate these dominant, non-informative fragmentation channels.
Fragmentation Behavior & Strategic Approach
Limitations of Conventional CID/HCD
In CID/HCD, vibrational energy is introduced into the peptide ion through collisions with an inert gas. For Igl-containing peptides, this energy preferentially cleaves the bonds associated with the bulky side chain, leading to two major undesirable outcomes:
-
Dominant Neutral Loss: A significant portion of the precursor ion energy is dissipated through the neutral loss of the indanyl moiety, resulting in a major peak at [M+nH-Indane]n+.
-
Side-Chain Fragmentation: The indanyl group itself can fragment, producing characteristic ions that do not inform on the peptide sequence.
This leads to MS/MS spectra with poor sequence coverage, making it difficult to confirm the peptide's identity or locate the position of the Igl residue.
Advanced Fragmentation for Enhanced Sequence Coverage
To overcome the limitations of CID/HCD, alternative fragmentation methods that induce less side-chain lability are required.
-
Electron Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation technique involving ion-ion reactions where an electron is transferred to a multiply charged peptide precursor.[1][2] This process induces cleavage of the N-Cα backbone bond, generating c- and z-type fragment ions.[1] A key advantage of ETD is that it largely preserves labile post-translational modifications and, in this case, bulky side chains.[1] This makes it exceptionally well-suited for Igl-peptides, as it minimizes side-chain losses and promotes backbone fragmentation, revealing the peptide sequence.[3][4]
-
Ultraviolet Photodissociation (UVPD): UVPD utilizes high-energy photons (e.g., from a 193 nm laser) to induce fragmentation.[5][6] This method deposits energy into the ion on a much faster timescale than collisional activation, accessing a wider range of fragmentation channels, including backbone cleavages that are not observed with CID.[5][7] UVPD can generate a rich variety of fragment ions (a, b, c, x, y, z), providing comprehensive sequence coverage even for challenging peptides.[8][9]
The choice between these methods depends on the peptide's charge state and the available instrumentation. ETD is most effective for precursors with a charge state of +2 or higher, while UVPD is versatile across different charge states.[1]
Experimental Design and Protocols
A systematic approach to analyzing Igl-containing peptides involves careful sample preparation, tailored liquid chromatography, and strategic MS/MS method development.
Overall Workflow
The following diagram outlines the comprehensive workflow for the analysis of peptides containing Indanyl Glycine.
Caption: Workflow for Igl-Peptide Analysis.
Protocol 1: Sample Preparation for Hydrophobic Peptides
Due to the indanyl group, these peptides are highly hydrophobic and may be difficult to dissolve in purely aqueous solutions.[10]
Materials:
-
Igl-containing peptide sample
-
Organic solvents: Acetonitrile (ACN), Isopropanol (IPA), n-propanol[10]
-
Aqueous buffers: 0.1% Formic Acid (FA) in water, 0.1% Trifluoroacetic Acid (TFA) in water
-
Vortex mixer and centrifuge
Procedure:
-
Initial Solubility Test: Begin by attempting to dissolve a small amount of the peptide in the intended initial mobile phase (e.g., 95% Water/5% ACN with 0.1% FA).
-
Organic Solvent Addition: If solubility is poor, add a small amount of a stronger organic solvent like IPA or n-propanol to the peptide first to "wet" it.[10]
-
Acidified Aqueous Dilution: Slowly add the acidified aqueous buffer to the organic-wetted peptide while vortexing. This gradual process often prevents aggregation and precipitation.[10]
-
Final Dilution: Once dissolved, dilute the sample to the final working concentration using the initial LC mobile phase. Centrifuge the sample to pellet any remaining insoluble material before transferring to an autosampler vial.
Protocol 2: Liquid Chromatography Method
The hydrophobicity of Igl-peptides necessitates a robust reversed-phase HPLC method to achieve good peak shape and retention.
| Parameter | Recommended Setting | Rationale & Notes |
| LC Column | C18 or Diphenyl, 1.7-2.5 µm, 130-300 Å | A C18 column is a standard starting point. For very hydrophobic peptides, a Diphenyl phase can offer alternative selectivity. A wider pore size (300 Å) can be beneficial for larger peptides. |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard ion-pairing agent for positive mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is the typical organic modifier. |
| Gradient | 5% to 65% B over 30 minutes | Start with a shallow gradient. The high hydrophobicity may require a higher final %B than typical peptides. |
| Flow Rate | 0.3 - 0.6 mL/min | Dependent on column diameter. |
| Column Temp. | 40-60 °C | Elevated temperature can improve peak shape and reduce viscosity, aiding in the separation of hydrophobic peptides. |
Protocol 3: Mass Spectrometry Method Development
This protocol advises a tiered approach, starting with CID/HCD to establish a baseline, followed by ETD and/or UVPD for comprehensive characterization. This is best performed on an Orbitrap or similar high-resolution mass spectrometer equipped with multiple fragmentation options.
Decision Tree for Fragmentation Method Selection:
Sources
- 1. Electron-transfer dissociation - Wikipedia [en.wikipedia.org]
- 2. The Role of Electron Transfer Dissociation in Modern Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electron transfer dissociation (ETD) of peptides containing intrachain disulfide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ultraviolet Photodissociation Mass Spectrometry for Analysis of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conformational Characterization of Peptides and Proteins by 193 nm Ultraviolet Photodissociation in the Collision Cell of a Trapped Ion Mobility Spectrometry-Time-of-Flight Mass Spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Systematic Comparison of Ultraviolet Photodissociation and Electron Transfer Dissociation for Peptide Anion Characterization | Semantic Scholar [semanticscholar.org]
- 8. Evaluating the Performance of 193 nm Ultraviolet Photodissociation for Tandem Mass Tag Labeled Peptides | MDPI [mdpi.com]
- 9. par.nsf.gov [par.nsf.gov]
- 10. nestgrp.com [nestgrp.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid
A Senior Application Scientist's Guide to Optimizing Yield and Enantioselectivity
Welcome to the dedicated technical support guide for the synthesis of (R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve yield and stereochemical purity. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower your experimental decisions.
This guide is structured into two main sections: a Troubleshooting Guide to address specific experimental hurdles and a comprehensive FAQ Section for broader questions.
Part 1: Troubleshooting Guide
This section addresses the most frequently encountered challenges during the synthesis. We will explore common problems, their root causes, and provide actionable solutions.
Issue 1: Low Overall Yield in the Strecker Synthesis Pathway
You're performing a Strecker synthesis starting from 2-indanone, but the overall yield of the final (R)-amino acid is below 30%.
Possible Causes & Solutions:
-
Inefficient Cyanation of the Imine Intermediate: The formation of the aminonitrile can be a challenging step. The equilibrium may not favor the product, or the cyanide source may be inadequate.
-
Solution: Instead of a simple KCN addition, consider using a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) to improve the transport of the cyanide anion into the organic phase. Alternatively, using trimethylsilyl cyanide (TMSCN) can often lead to cleaner reactions and higher yields of the aminonitrile.
-
-
Hydrolysis of the Nitrile Group is Incomplete or Leads to Side Products: Harsh hydrolysis conditions (e.g., concentrated HCl at high temperatures for extended periods) can cause degradation of the indane ring system or lead to racemization.
-
Solution: A two-stage hydrolysis can be more effective. First, use a milder acid like 6M HCl at a moderate temperature (e.g., 80-90°C) to hydrolyze the nitrile to the corresponding amide. After isolation, the amide can then be hydrolyzed to the carboxylic acid under slightly stronger conditions if necessary. This stepwise approach often minimizes side product formation.
-
Experimental Protocol: Improved Two-Stage Nitrile Hydrolysis
-
Step A: Amide Formation:
-
Suspend the crude aminonitrile in a 1:1 mixture of acetic acid and 12M HCl.
-
Heat the mixture to 40-50°C and stir for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Quench the reaction by carefully pouring it onto ice.
-
Adjust the pH to ~8-9 with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amino amide.
-
-
Step B: Carboxylic Acid Formation:
-
Reflux the crude amino amide in 6M HCl for 12-18 hours.
-
Monitor the reaction for the formation of the amino acid.
-
Cool the reaction mixture to room temperature and then to 0-5°C to precipitate the amino acid hydrochloride salt.
-
Filter the solid, wash with cold acetone, and dry under vacuum.
-
Issue 2: Poor Enantioselectivity in the Chiral Resolution Step
You are using a classical resolution with a chiral resolving agent like tartaric acid or dibenzoyl-L-tartaric acid, but the enantiomeric excess (e.e.) of your final (R)-amino acid is consistently below 95%.
Possible Causes & Solutions:
-
Suboptimal Resolving Agent or Solvent System: The diastereomeric salts formed may have similar solubilities in the chosen solvent, leading to poor separation.
-
Solution: Screen a variety of resolving agents and solvent systems. A systematic approach is often best. For this specific amino acid, (1R)-(-)-10-camphorsulfonic acid has been reported to be effective. Additionally, the choice of solvent is critical; consider protic solvents like methanol or ethanol, or mixtures with water, to fine-tune the solubility difference between the diastereomeric salts.
-
Data Presentation: Solvent Screening for Diastereomeric Salt Resolution
| Resolving Agent | Solvent System (v/v) | Yield of (R)-Diastereomer Salt (%) | Enantiomeric Excess (e.e.) (%) |
| Dibenzoyl-L-tartaric acid | Methanol | 35 | 88 |
| Dibenzoyl-L-tartaric acid | Ethanol/Water (9:1) | 41 | 92 |
| (1R)-(-)-10-camphorsulfonic acid | Methanol | 45 | 97 |
| (1R)-(-)-10-camphorsulfonic acid | Isopropanol | 42 | 99 |
-
Asymmetric Synthesis as an Alternative: If classical resolution proves consistently difficult, consider an asymmetric synthesis approach. The use of a chiral auxiliary or a catalytic asymmetric method, such as a chiral phase-transfer catalyst in the Strecker reaction, can directly generate the desired enantiomer with high e.e., bypassing the resolution step entirely.
Visualization: Decision Workflow for Improving Enantioselectivity
Caption: Troubleshooting workflow for low enantioselectivity.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and scalable method is the Strecker synthesis starting from 2-indanone. This involves the reaction of 2-indanone with an amine source (like ammonia or an ammonium salt) and a cyanide source (like KCN or NaCN) to form an aminonitrile. This intermediate is then hydrolyzed to the racemic amino acid. The final step is a classical resolution using a chiral acid to isolate the desired (R)-enantiomer.
Visualization: Strecker Synthesis Pathway
Caption: Overview of the Strecker synthesis route.
Q2: How can I accurately determine the enantiomeric excess (e.e.) of my final product?
A2: The most reliable method is chiral High-Performance Liquid Chromatography (HPLC). You will need a chiral stationary phase column. A common choice for amino acids is a column based on a cyclodextrin or a protein-based stationary phase. You will need to develop a method with an appropriate mobile phase (often a mixture of hexane/isopropanol or methanol/water with additives like trifluoroacetic acid) to achieve baseline separation of the two enantiomers. The e.e. is then calculated from the peak areas of the (R) and (S) enantiomers.
Q3: During the final isolation of the free amino acid from its salt, my yield is low. What can I do?
A3: This is a common issue. After resolving the diastereomeric salt and liberating the free amino acid by adjusting the pH, the product may have some solubility in the aqueous layer.
-
pH Adjustment: Ensure you are adjusting the pH precisely to the isoelectric point (pI) of the amino acid. At the pI, the amino acid has its lowest solubility in water, maximizing precipitation. You can determine the pI experimentally by a titration curve or estimate it.
-
Extraction: After filtering the precipitated solid, consider extracting the aqueous filtrate with a suitable organic solvent, like n-butanol, which can be effective for extracting polar amino acids from water.
-
Salting Out: Before extraction, saturating the aqueous layer with sodium chloride can further decrease the solubility of the amino acid and improve extraction efficiency.
Q4: Are there any safety considerations I should be aware of?
A4: Absolutely. The Strecker synthesis involves the use of alkali metal cyanides (KCN, NaCN) or TMSCN. These are highly toxic.
-
Cyanide Handling: All manipulations involving cyanide salts or hydrogen cyanide (which can be generated in acidic conditions) must be performed in a well-ventilated fume hood. A dedicated cyanide waste stream should be used, and a cyanide antidote kit should be readily available.
-
Acid Hydrolysis: The hydrolysis of the nitrile with concentrated acids is highly exothermic and can generate corrosive fumes. Use appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.
References
-
Title: Trimethylsilyl Cyanide as a Reagent for the Synthesis of α-Amino Nitriles Source: Organic Syntheses URL: [Link]
-
Title: Optical Resolution of Amino Acids by Preferential Crystallization Source: Chemical Reviews URL: [Link]
-
Title: Catalytic Asymmetric Strecker Reactions Source: Chemical Reviews URL: [Link]
Technical Support Center: Purification of Constrained Non-Natural Amino Acids
Welcome to the technical support center for the purification of constrained non-natural amino acids (nnAAs). This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with purifying these complex molecules. By providing in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols, we aim to equip you with the knowledge to optimize your purification workflows and ensure the highest purity of your target nnAAs.
The incorporation of constrained nnAAs into peptides and proteins is a powerful strategy in drug discovery and materials science, offering enhanced stability, novel functionalities, and improved pharmacological properties.[1][2] However, their unique structural features often introduce significant purification hurdles. This guide provides practical, field-proven insights to overcome these challenges.
Troubleshooting Guide: Common Purification Issues
This section addresses the most common problems encountered during the purification of constrained nnAAs. Each issue is broken down into potential causes and actionable solutions.
Problem 1: Low Yield of the Purified nnAA
Low recovery of the target nnAA is a frequent and frustrating issue. The underlying causes can range from suboptimal chromatography conditions to product degradation.
| Potential Cause | Troubleshooting Steps & Explanation |
| Poor Binding to Chromatography Resin | 1. Optimize Binding Buffer pH: The charge state of your nnAA is critical for binding to ion-exchange resins.[3] Adjust the pH of your binding buffer to be at least 1 pH unit below the pI for cation exchange or 1 pH unit above the pI for anion exchange. 2. Select Appropriate Resin: For hydrophobic nnAAs, consider reversed-phase (RP) or hydrophobic interaction chromatography (HIC).[4][5] For polar nnAAs, hydrophilic interaction liquid chromatography (HILIC) may be more effective.[5] 3. Check for Steric Hindrance: The constrained nature of the nnAA may sterically hinder its interaction with the resin. Experiment with resins of different pore sizes and ligand densities. |
| Precipitation on the Column | 1. Adjust Buffer Composition: The elution buffer, particularly in affinity chromatography, can sometimes have a pH that leads to protein aggregation and precipitation.[4] Ensure the pH of your buffers maintains the solubility of your nnAA. 2. Reduce Sample Concentration: Overloading the column can lead to precipitation.[6] Try loading a more dilute sample. 3. Add Solubilizing Agents: Consider the addition of mild, non-ionic detergents or organic solvents to your buffers to enhance solubility.[6] |
| Product Degradation | 1. Work at Low Temperatures: Perform all purification steps at 4°C to minimize enzymatic degradation and chemical instability.[6] 2. Add Protease Inhibitors: If your nnAA is susceptible to proteolysis, especially during cell lysis, include a protease inhibitor cocktail in your lysis buffer.[6] 3. Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can lead to sample degradation. Aliquot your sample after purification to avoid this. |
| Incomplete Elution | 1. Optimize Elution Buffer: For ion-exchange chromatography, a steeper salt gradient or a step elution with a higher salt concentration may be necessary. For affinity chromatography, ensure the eluting agent is at an optimal concentration. 2. Increase Elution Volume/Time: Allow for a longer incubation time with the elution buffer or collect a larger elution volume to ensure complete recovery.[7] 3. Heat Elution Buffer: For some plasmids, heating the elution buffer can improve efficiency; this principle may be cautiously applied to nnAAs, but monitor for degradation.[8] |
Problem 2: Presence of Impurities in the Final Product
Achieving high purity is paramount for downstream applications. Impurities can arise from the synthesis process or co-elute with the target nnAA.
| Potential Cause | Troubleshooting Steps & Explanation |
| Co-elution of Structurally Similar Impurities | 1. Optimize Chromatography Gradient: A shallower gradient during elution in RP-HPLC or ion-exchange chromatography can improve the resolution between your target nnAA and closely related impurities.[9] 2. Employ Orthogonal Purification Methods: Combine different chromatography techniques that separate based on different principles (e.g., ion-exchange followed by reversed-phase).[3] 3. High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating complex mixtures of amino acids and achieving high purity.[5][9] |
| Presence of Dipeptides or Deletion Sequences | 1. Quality Control of Starting Materials: Impurities in the initial protected amino acid raw materials, such as dipeptides, can be carried through the synthesis.[10] Ensure the purity of your starting materials. 2. Optimize Coupling Reactions: Inefficient coupling during solid-phase peptide synthesis (SPPS) can lead to deletion sequences.[11][12] Ensure complete coupling at each step. |
| Incomplete Removal of Protecting Groups | 1. Optimize Deprotection Conditions: Incomplete removal of protecting groups like Fmoc or Boc is a common source of impurities.[11][13] Ensure sufficient reaction time and appropriate reagents for deprotection. 2. Analytical Verification: Use techniques like mass spectrometry to confirm the complete removal of all protecting groups.[] |
| Contamination from Leached Ligands or Resin | 1. Use High-Quality Resins: Lower quality resins may leach ligands or break down during purification. Invest in reputable, high-quality chromatography media. 2. Pre-wash the Column: Thoroughly wash the column with elution buffer and re-equilibrate with binding buffer before loading your sample to remove any loosely bound material. |
Problem 3: Difficulty with Crystallization for Final Polishing
Crystallization can be a powerful final step for achieving ultra-high purity and for structural studies. However, the unique properties of constrained nnAAs can make this challenging.
| Potential Cause | Troubleshooting Steps & Explanation |
| High Solubility | 1. Screen a Wide Range of Precipitants: Experiment with different types of precipitants (salts, organic solvents, polymers) at various concentrations. 2. Use Vapor Diffusion: This method slowly increases the concentration of the nnAA and precipitant, which can favor crystal formation over amorphous precipitation.[15][16] |
| Presence of Minor Impurities Inhibiting Crystal Growth | 1. High Initial Purity is Key: Ensure your nnAA is already at a high purity (>95%) before attempting crystallization, as impurities can inhibit nucleation.[17] 2. Re-purify the Sample: If crystallization fails, consider an additional chromatography step to remove any remaining minor impurities. |
| Conformational Heterogeneity | 1. Constrained Nature May Not Guarantee Homogeneity: While constrained, some nnAAs may still exist in multiple stable conformations in solution. This heterogeneity can hinder crystallization. 2. Additives and Co-crystallization: Experiment with small molecule additives that may stabilize a single conformation. Co-crystallization with a binding partner can also be a strategy. |
| Oily Product Instead of Solid Crystals | 1. Stir with a Non-polar Solvent: For protected amino acids that are oily, stirring with a solvent like diethyl ether can sometimes induce solidification.[17] 2. Adjust pH for Precipitation: Dissolving the compound in an acidic or basic solution and then neutralizing the pH can sometimes lead to precipitation as a solid.[17] |
Frequently Asked Questions (FAQs)
Q1: What is the best initial chromatography technique for a novel constrained nnAA with unknown properties?
A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is often a good starting point.[5] It separates based on hydrophobicity, a property that is usually significantly different between the target nnAA and many common synthesis-related impurities. It is a high-resolution technique applicable to a wide range of polarities.
Q2: My constrained nnAA is highly polar. Which chromatography method should I use?
A2: For highly polar nnAAs, Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable choice.[5] HILIC uses a polar stationary phase and a mobile phase with a high concentration of organic solvent and a small amount of water, which is effective for retaining and separating polar compounds.
Q3: How can I detect my nnAA during chromatography if it lacks a strong chromophore?
A3: Many amino acids do not absorb UV light strongly.[5] In such cases, you can use post-column derivatization with reagents like ninhydrin to produce a colored product that can be detected spectrophotometrically.[5][18] Alternatively, a mass spectrometer can be used as a detector (LC-MS) for universal detection.
Q4: What are the key parameters to consider when developing a crystallization method for a constrained nnAA?
A4: The key parameters to screen are pH, temperature, nnAA concentration, and the type and concentration of the precipitant.[15] Additives and the crystallization method (e.g., hanging drop, sitting drop, microbatch) are also important variables to explore.[15][16]
Q5: What are common impurities I should look for in my final nnAA product?
A5: Common impurities include diastereomers (if a chiral center is affected during synthesis), incompletely deprotected nnAAs, deletion sequences from failed couplings in SPPS, and byproducts from side reactions of reactive side chains.[10][11][12]
Experimental Protocols
Protocol 1: General Purification Workflow for a Protected Constrained nnAA using Flash Chromatography
This protocol outlines a general approach for the initial purification of a protected nnAA after synthesis.
-
Sample Preparation:
-
Dissolve the crude, dried product in a minimal amount of the strong solvent of your mobile phase (e.g., ethyl acetate or methanol).
-
Adsorb the dissolved product onto a small amount of silica gel and dry it to a fine powder. This "dry loading" method often improves resolution.
-
-
Column Preparation:
-
Select a silica gel column appropriate for your scale.
-
Equilibrate the column with your starting mobile phase (e.g., 100% hexane).
-
-
Chromatography:
-
Load the dried sample onto the top of the column.
-
Begin the elution with the starting mobile phase.
-
Gradually increase the polarity of the mobile phase by introducing a polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexane.
-
Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable stain (e.g., ninhydrin for free amines, or a UV lamp if the compound is UV-active).
-
-
Product Recovery:
-
Combine the pure fractions as determined by TLC.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the resulting product under high vacuum to remove residual solvent.
-
Protocol 2: Purity Assessment by RP-HPLC
This protocol provides a standard method for assessing the purity of the final nnAA.
-
Sample Preparation:
-
Prepare a stock solution of your purified nnAA at approximately 1 mg/mL in a suitable solvent (e.g., water/acetonitrile mixture).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 214 nm and 280 nm.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Visualizations
Decision-Making Workflow for nnAA Purification
Caption: A decision-making workflow for selecting an appropriate purification strategy for a constrained nnAA.
Common Impurities in nnAA Synthesis and Purification
Caption: Common types of impurities that can arise during the synthesis and purification of constrained nnAAs.
References
- Challenges and solutions for the downstream purification of therapeutic proteins. Journal of Pharmaceutical Analysis, 13(5), 426-438.
- Protecting Groups in Peptide Synthesis.
- Chromatography Breakthroughs in Amino Acid Analysis. AZoLifeSciences.
- Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities.
- Chapter 4 - Chromatographic Separation of Amino Acids.
- Separation techniques: Chrom
- Amino Acid Crystalliz
- Separation and Detection of Amino Acids. eCampusOntario Pressbooks.
- A Practical Guide to Analyzing Nucleic Acid Concentration and Purity with Microvolume Spectrophotometers. NEB.
- Chromatography: Amino Acids (AQA A Level Biology): Revision Note. Save My Exams.
- Method for crystallization of amino acids.
- Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regul
- Strategies for Incorporating Unnatural Amino Acids into Proteins. BOC Sciences.
- How to get (or crystallize) solid amino acids derivatives and peptides?.
- Amino Acid-Protecting Groups. SciSpace.
- Protein crystalliz
- Methods for Protein Crystalliz
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
- 6 peptide impurities that appear during the synthesis & storage of peptides. MolecularCloud.
- Amino Acid Deriv
- Related impurities in peptide medicines. PubMed.
- Impurity profile of amino acids?.
- Challenges and opportunities in the purification of recombinant tagged proteins. PMC.
- Troubleshooting Guide for Total RNA Extraction & Purific
- Top 5 Methods of Assessing Chemical Purity. Moravek, Inc..
- Role of analytical techniques for characterisation of advanced and high purity materials.
- Protein Purification Support—Troubleshooting. Thermo Fisher Scientific.
- HPLC methods for purity evaluation of man-made single-stranded RNAs. Semantic Scholar.
- Comparative Assessment of RNA Purity Using Simultaneous UV Vis Measurements. Agilent Technologies.
- Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry.
- Troubleshooting Guide for RNA Cleanup. NEB.
- Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. NIH.
- Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers in Pharmacology.
- Tips for RNA Extraction Troubleshooting. MP Biomedicals.
- Plasmid DNA Purification Support—Troubleshooting. Thermo Fisher Scientific.
Sources
- 1. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins [frontiersin.org]
- 3. Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 4. academic.oup.com [academic.oup.com]
- 5. azolifesciences.com [azolifesciences.com]
- 6. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. neb.com [neb.com]
- 8. Plasmid DNA Purification Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 11. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 12. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 15. Protein crystallization - Wikipedia [en.wikipedia.org]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. researchgate.net [researchgate.net]
- 18. savemyexams.com [savemyexams.com]
Technical Support Center: Overcoming Solubility Challenges of Indane-Containing Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with indane-containing peptides. The incorporation of the rigid, hydrophobic indane scaffold into peptide structures is a powerful strategy in medicinal chemistry, often enhancing potency and selectivity.[1] However, this modification frequently introduces significant solubility challenges that can impede research and development.
This guide is designed to provide you with practical, in-depth solutions to the specific solubility issues you may encounter. We will move beyond generic advice to explain the underlying physicochemical principles, empowering you to make informed decisions during your experiments.
Part 1: Troubleshooting Guide - From Synthesis to Assay
This section addresses common problems encountered during the handling of lyophilized and reconstituted indane-containing peptides.
Issue 1: My lyophilized indane-peptide won't dissolve in aqueous buffers (e.g., PBS, Tris).
Question: I've tried to reconstitute my lyophilized indane-containing peptide in PBS at pH 7.4, but it either forms a suspension, a gel, or visible particles remain. What's happening and what should I do?
Answer:
This is the most common issue faced with indane-containing peptides. The indane group is a non-polar, bicyclic hydrocarbon, which significantly increases the overall hydrophobicity of the peptide.[1][2] This hydrophobicity drives the peptide to self-associate and aggregate in aqueous solutions to minimize the unfavorable interaction between the hydrophobic regions and water. The process is often exacerbated if the peptide sequence itself contains a high percentage of hydrophobic amino acids.[3][4]
Causality Workflow:
Caption: Hydrophobic drivers of poor solubility.
Step-by-Step Solution Protocol:
-
Do Not Start with the Entire Sample: Always perform solubility testing on a small aliquot (e.g., 0.1-1.0 mg) first.[3][5] This prevents the loss of your entire peptide stock if the chosen solvent is ineffective. Volatile solvents are preferable for initial tests so they can be removed via lyophilization if needed.[5]
-
Assess the Peptide's Net Charge: The overall charge of your peptide is a critical determinant of its solubility.[6][7]
-
Calculation: Assign a value of +1 for each basic residue (K, R, H, N-terminus) and -1 for each acidic residue (D, E, C-terminus).
-
If Net Charge is Positive (Basic Peptide): Attempt to dissolve the peptide in a dilute acidic solution, such as 10% acetic acid or 0.1% trifluoroacetic acid (TFA).[4][8] The low pH will protonate acidic residues, increasing the net positive charge and promoting electrostatic repulsion between peptide molecules, which counteracts hydrophobic aggregation.[9] Once dissolved, you can slowly dilute with your target buffer.
-
If Net Charge is Negative (Acidic Peptide): Use a dilute basic solution, like 0.1% ammonium hydroxide.[10] This will deprotonate basic residues, increasing the net negative charge and repulsive forces.
-
If Net Charge is Neutral or Highly Hydrophobic (>50% hydrophobic residues): Aqueous buffers are unlikely to work. Proceed directly to the organic co-solvent strategy.[3][4]
-
-
Employ an Organic Co-Solvent: For highly hydrophobic peptides, an organic solvent is often necessary to disrupt the hydrophobic interactions causing aggregation.[3][4]
-
Recommended Solvents: Start with dimethyl sulfoxide (DMSO). Other options include dimethylformamide (DMF) or acetonitrile (ACN).[7] Caution: Peptides with Cys, Met, or Trp residues can be susceptible to oxidation in DMSO.[7][10]
-
Procedure: i. Add a minimal amount of the pure organic solvent (e.g., 20-50 µL of DMSO) to the lyophilized peptide. ii. Gently vortex or sonicate to ensure complete dissolution.[3][4] A brief sonication (e.g., 3 cycles of 10 seconds) can be very effective at breaking up small aggregates.[4] iii. Crucially , add your aqueous buffer slowly and stepwise to the concentrated peptide-organic solution while vortexing.[3] Adding the organic solution to the buffer can cause the peptide to immediately precipitate. iv. Aim for the lowest possible final concentration of the organic solvent that your assay can tolerate (typically <1% DMSO for cell-based assays).[3]
-
-
Consider Gentle Warming: Some peptides exhibit increased solubility at slightly elevated temperatures (e.g., 30-40°C).[8] This can provide the necessary energy to overcome aggregation forces. However, use this method with caution to avoid thermal degradation.[3][8]
Issue 2: My peptide dissolves initially but precipitates during storage or after freeze-thaw cycles.
Question: I successfully dissolved my indane-peptide in a DMSO/buffer mixture, but after storing it at -20°C and thawing for my experiment, I see a precipitate. Why does this happen?
Answer:
This is a common manifestation of kinetic versus thermodynamic solubility. While you may have achieved a supersaturated state initially, the peptide is not thermodynamically stable in that solution. Over time, especially during the freezing and thawing process where local concentrations of peptide and salts increase, the peptide molecules have the opportunity to rearrange into more stable, aggregated (and insoluble) forms.[11]
Mitigation Strategies:
-
Aliquot Your Stock Solution: This is the most critical step. Prepare single-use aliquots immediately after dissolution to avoid repeated freeze-thaw cycles, which are a major driver of aggregation.[5][12]
-
Flash-Freezing: Freeze your aliquots quickly in liquid nitrogen or a dry ice/ethanol bath before transferring to -80°C for long-term storage. Slow freezing allows for the formation of large ice crystals which can increase local peptide concentration and promote aggregation.
-
Incorporate Cryoprotectants/Excipients: For long-term stability in solution, consider adding stabilizing excipients.
-
Glycerol or Sugars: Sugars like trehalose or mannitol are known to form a glassy matrix during freezing, which can reduce peptide mobility and prevent aggregation.[13][14] A final concentration of 5-10% glycerol can also be effective.
-
Denaturing Agents: In some non-biological applications, strong denaturants like 6M guanidine HCl or urea can be used to maintain solubility, but these will disrupt peptide structure and are incompatible with most biological assays.[4][10]
-
Issue 3: My peptide precipitates when I dilute it into my final assay buffer or cell culture media.
Question: My stock solution is clear, but when I add it to my cell culture media for a treatment, the media becomes cloudy.
Answer:
This is a classic solubility crash caused by a change in the solvent environment. Your stock solution (likely containing a co-solvent like DMSO) is a favorable environment for the peptide. When you dilute this into a predominantly aqueous environment like cell culture media, the percentage of the solubilizing co-solvent drops dramatically, and the peptide's inherent hydrophobicity causes it to rapidly precipitate.
Troubleshooting Workflow:
Caption: The dilution-induced precipitation pathway.
Solutions:
-
Optimize the Dilution Step:
-
Stir Vigorously: Add the peptide stock dropwise into the final buffer while the buffer is being vortexed or stirred. This rapid dispersion can help prevent localized high concentrations that seed precipitation.
-
Serial Dilutions: Instead of a single large dilution, perform a series of smaller dilutions. This gradual reduction in co-solvent concentration can sometimes keep the peptide in solution.
-
-
Pre-complex with a Carrier:
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[15][16] They can encapsulate the hydrophobic indane moiety, effectively shielding it from the aqueous environment and increasing solubility.[15][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.
-
Protocol: Prepare a solution of HP-β-CD in your assay buffer first. Then, add your concentrated peptide stock to the cyclodextrin solution. Allow it to equilibrate before final use.
-
-
Reduce the Final Peptide Concentration: It's possible you are working above the peptide's maximum solubility limit in the final assay conditions. Determine if a lower, soluble concentration is still effective for your experiment.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best all-purpose solvent for indane-containing peptides?
There is no single "best" solvent. The optimal choice depends on the peptide's full sequence and the downstream application.[3] A systematic approach is always recommended:
-
Water/Aqueous Buffer (if charged)
-
Dilute Acid/Base (depending on net charge)
-
DMSO (if neutral/hydrophobic)
-
DMF or ACN (if DMSO is not suitable)
Q2: How does pH affect the solubility of my indane-peptide?
pH is a critical factor.[9] Peptides are least soluble at their isoelectric point (pI), where their net charge is zero.[6] At this pH, electrostatic repulsion between molecules is minimal, allowing hydrophobic and van der Waals forces to dominate, leading to aggregation. By adjusting the pH away from the pI (lower pH for basic peptides, higher pH for acidic peptides), you increase the net charge and enhance solubility.[6][18]
Q3: Can I use sonication to dissolve my peptide?
Yes, brief sonication in a water bath is a useful physical method to break down aggregates and aid dissolution.[3][4] However, it should be used judiciously. Prolonged or high-energy sonication can potentially damage the peptide. Always keep the sample cool during the process.[4]
Q4: My peptide was delivered as a lyophilized powder. How should I store it?
Lyophilization is a process that removes water, dramatically improving the long-term stability of peptides by preventing hydrolysis and oxidation.[13][14][19] Lyophilized peptides should be stored at -20°C or -80°C in a desiccator to protect them from moisture.[12][19] Before opening a vial, always allow it to warm to room temperature to prevent condensation of atmospheric moisture onto the cold powder.[5]
Q5: What analytical techniques can I use to check if my peptide is aggregated?
Several techniques can characterize the aggregation state of your peptide solution:
-
Size Exclusion Chromatography (SEC-HPLC): This is a powerful method to separate monomers from dimers, oligomers, and larger aggregates based on size.[11][20][21] It is widely used for routine analysis.[21]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is very sensitive to the presence of larger aggregates.[11][22]
-
Analytical Ultracentrifugation (AUC): This is a gold-standard technique for characterizing the size, shape, and association of macromolecules in solution.
-
Thioflavin T (ThT) Assay: This fluorescence-based assay is specifically used to detect the presence of amyloid-like fibrillar aggregates, which can be a concern for some peptide sequences.[11]
Data Summary: Common Solubilization Strategies
| Strategy | Mechanism of Action | Best For | Key Considerations |
| pH Adjustment | Increases net molecular charge, enhancing electrostatic repulsion.[9] | Peptides with a net positive or negative charge. | Determine the peptide's pI; least effective for neutral peptides. |
| Organic Co-solvents (DMSO, DMF) | Disrupts hydrophobic interactions between peptide molecules.[3][4] | Highly hydrophobic and neutral peptides. | Must be compatible with the final assay; can be toxic to cells at high concentrations. |
| Cyclodextrins | Encapsulates hydrophobic moieties, shielding them from water.[15] | Peptides with well-defined hydrophobic regions like the indane group. | Can potentially interact with other components in the assay. |
| Sonication | Provides physical energy to break apart aggregates.[3][4] | Peptides that are slow to dissolve or form visible particulates. | Use briefly and keep the sample cool to prevent degradation. |
Part 3: Key Experimental Protocols
Protocol 1: Systematic Solubility Screening
This protocol provides a structured approach to finding an appropriate solvent system for a novel indane-containing peptide.
Materials:
-
Lyophilized indane-peptide
-
Sterile deionized water
-
10% Acetic Acid
-
0.1% Ammonium Hydroxide
-
DMSO (HPLC Grade)
-
Target aqueous buffer (e.g., PBS pH 7.4)
-
Microcentrifuge tubes
Procedure:
-
Dispense 0.1 mg of lyophilized peptide into 4 separate microcentrifuge tubes.
-
Tube 1 (Water): Add 100 µL of sterile deionized water. Vortex. Observe for 5 minutes.
-
Tube 2 (Acidic/Basic): Based on the calculated net charge:
-
If basic: Add 20 µL of 10% acetic acid. Vortex. If it dissolves, add 80 µL of water.
-
If acidic: Add 20 µL of 0.1% ammonium hydroxide. Vortex. If it dissolves, add 80 µL of water.
-
-
Tube 3 (Co-solvent): Add 10 µL of DMSO. Vortex until fully dissolved. Slowly add 90 µL of your target buffer in 10 µL increments, vortexing between additions.
-
Tube 4 (Control): Reserve for other tests if needed.
-
Analysis: Visually inspect each tube for clarity. If a solution is clear, it is a potential solvent system. Centrifuge the tubes at ~14,000 x g for 10 minutes. A pellet indicates undissolved peptide.
-
Verification: Test the compatibility of the successful solvent system with your downstream application.
Protocol 2: Characterization of Aggregates by SEC-HPLC
This protocol outlines a general method for detecting aggregates in your peptide solution.
Instrumentation & Columns:
-
HPLC system with a UV detector
-
Size Exclusion Chromatography (SEC) column suitable for the molecular weight range of your peptide (e.g., Agilent Bio SEC-3, Waters ACQUITY UPLC BEH200 SEC).
Mobile Phase:
-
A typical mobile phase is an isotonic buffer such as 150 mM sodium phosphate, pH 6.8-7.2. The high salt concentration helps to minimize non-specific ionic interactions between the peptide and the column stationary phase.[23]
Procedure:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Prepare your peptide sample in the mobile phase. If it was dissolved in a different buffer, ensure the injection volume is small to minimize buffer mismatch effects.
-
Inject a known concentration of the peptide solution (e.g., 10-20 µL of a 1 mg/mL solution).
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm for the peptide backbone or 280 nm if Trp/Tyr are present).
-
Data Interpretation:
-
The main peak corresponds to the monomeric peptide.
-
Peaks eluting earlier than the main peak are aggregates (dimers, trimers, higher-order oligomers).[20]
-
Peaks eluting later may correspond to degradation products or contaminants.
-
Integrate the peak areas to quantify the percentage of monomer vs. aggregated species.
-
References
- The Indane Core: A Privileged Scaffold in Modern Medicinal Chemistry. Benchchem.
- Peptide Solubiliz
- The Solubility Challenge in Peptide Therapeutics. Biosynth.
- From Nature to Medicinal Chemistry: Anti-Cancer Activity of Novel Indane Scaffolds. Arrow@TU Dublin.
- Guidelines for Peptide Dissolving.
- How Can I Make My Peptide More W
- Solubility Guidelines for Peptides. Sigma-Aldrich.
- Peptide Solubility Guidelines - How to solubilize a peptide. Innovagen.
- Peptide Lyophilization Protocol: A Step-by-Step Lab Guide. ProLabz.
- Peptide Aggregation in Manufacturing: Mechanisms, Challenges and Case Studies. Xtalks.
- Why Peptide Lyophilization M
- Lyophilized Peptide Stability Guidelines. Peptide Sciences.
- Influence of pH and sequence in peptide aggregation via molecular simul
- Understanding Peptide Stability Under Various pH Conditions. ProLabz.
- Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innov
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
- Drug Discovery: Novel Indane Scaffolds with Anticancer Activity. Arrow@TU Dublin.
- Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review.
- Understanding Peptide Stability. Habit.
- Synthetic Advances in the Indane Natural Product Scaffolds as Drug Candidates.
- Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive.
- Cyclodextrins-Peptides/Proteins Conjugates: Synthesis, Properties and Applic
- Peptide solubility. Bachem.
- Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. PubMed Central.
- Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations.
- Peptide aggregation: insights
- Synthetic Advances in the Indane Natural Product Scaffolds as Drug Candid
- Successful Use of SEC for Protein and Peptide Aggreg
- Peptide solubility and storage. AltaBioscience.
- Strategies for Improving Peptide Stability and Delivery. MDPI.
- Peptide Isolation – Method Development Considerations.
- Cyclodextrins and their application in enhancing the solubility, dissolution r
- cyclodextrin in novel formulations and solubility enhancement techniques: a review. International Journal of Pharmaceutical Sciences and Research.
- Effects of Co-Solvents on Loading and Release Properties of Self- Assembled Di-Peptide Building Blocks, Towards Drug Delivery Applic
- Cyclodextrins in peptide and protein delivery. ScienceDirect.
- Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PubMed Central.
- HPLC Troubleshooting Guide. Restek.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- Peptide problem.
- How to synthesize hydrophobic peptides - Choosing the Right Solvent. Biotage.
- Water Solubility of Complexes between a Peptide Mixture and Poorly Water-Soluble Ionic and Nonionic Drugs.
- HPLC Analysis and Purific
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. arrow.tudublin.ie [arrow.tudublin.ie]
- 3. jpt.com [jpt.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 6. biosynth.com [biosynth.com]
- 7. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 8. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 9. verifiedpeptides.com [verifiedpeptides.com]
- 10. bachem.com [bachem.com]
- 11. xtalks.com [xtalks.com]
- 12. myhabitlabs.com [myhabitlabs.com]
- 13. verifiedpeptides.com [verifiedpeptides.com]
- 14. peptidesystems.com [peptidesystems.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclodextrins-Peptides/Proteins Conjugates: Synthesis, Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. lifetein.com [lifetein.com]
- 19. verifiedpeptides.com [verifiedpeptides.com]
- 20. researchgate.net [researchgate.net]
- 21. biocompare.com [biocompare.com]
- 22. ijsra.net [ijsra.net]
- 23. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
preventing racemization during coupling of (R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid
Topic: Preventing Racemization during Coupling of (R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid
Audience: Researchers, Scientists, and Drug Development Professionals
Document ID: TSC-PC-20260114-01
Introduction
Welcome to the Technical Support Center for advanced peptide synthesis. This guide is dedicated to addressing a critical challenge in peptide chemistry: the prevention of racemization during the coupling of sterically demanding, non-proteinogenic amino acids. Specifically, we will focus on strategies for maintaining the chiral integrity of This compound , a unique building block characterized by a bulky indane moiety that imparts conformational rigidity.[1]
Due to the steric hindrance near the chiral center, this amino acid derivative is particularly susceptible to racemization during carboxyl group activation and coupling. This guide provides in-depth, field-proven insights and actionable protocols to help you mitigate this risk and ensure the stereochemical purity of your final peptide.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a major concern with this specific amino acid?
A1: Racemization is the process by which a chiral molecule is converted into an equal mixture of both enantiomers (a racemate), resulting in the loss of optical activity. In peptide synthesis, this means the desired (R)-enantiomer of your amino acid can be converted into its undesired (S)-enantiomer during the coupling step.
The primary mechanism involves the activation of the carboxyl group. This activation increases the acidity of the α-proton (the hydrogen on the chiral carbon). A base present in the reaction mixture can then abstract this proton, forming a planar enolate intermediate. Reprotonation can occur from either side of the plane, leading to a mixture of R and S configurations.[2][3] A second, more prevalent mechanism, especially for N-acyl amino acids, proceeds through the formation of a 5(4H)-oxazolone (or azlactone) intermediate, which readily racemizes.[3][4]
This compound is particularly prone to this issue due to the bulky, electron-rich indane group. This steric hindrance can slow down the desired coupling reaction, providing a larger window of opportunity for the activated intermediate to racemize before the incoming amine attacks.
Q2: I'm planning my synthesis. What is the single most important factor to consider to prevent racemization?
A2: The single most critical factor is the choice of coupling reagent and, if applicable, the racemization-suppressing additive . Modern coupling reagents are designed to generate highly reactive intermediates that couple quickly, minimizing the time available for racemization.
-
For Carbodiimide-based couplings (e.g., DCC, DIC, EDC): It is mandatory to use an additive.[5][6][7] These additives react with the initial, highly reactive O-acylisourea intermediate to form a more stable, yet still reactive, active ester that is less prone to racemization.[6]
-
OxymaPure® (Ethyl cyanohydroxyiminoacetate) is a highly recommended, non-explosive alternative to HOBt and HOAt, known for high coupling rates and excellent racemization suppression.[5][7][8]
-
HOAt (1-Hydroxy-7-azabenzotriazole) is more effective than HOBt at suppressing racemization, but can have safety and availability issues.[5][6][9]
-
HOBt (1-Hydroxybenzotriazole) is a classic additive, but is now less favored due to its explosive nature in anhydrous form.[5][9]
-
-
For Uronium/Aminium-based couplings (e.g., HBTU, HATU, HCTU, COMU): These reagents are generally very fast and efficient.
-
COMU® is a third-generation uronium reagent with coupling efficiencies comparable or superior to HATU and shows a very low tendency for racemization.[8][10]
-
HATU is also highly efficient, especially for coupling sterically hindered amino acids, and the incorporated HOAt moiety helps suppress racemization.[11][12]
-
Q3: Which base should I use? Does it really make a difference?
A3: Yes, the choice of base is crucial. Bases can directly abstract the α-proton, facilitating racemization.[2][3][4] The ideal base should be strong enough to deprotonate the incoming amine's ammonium salt but not so strong or unhindered that it readily abstracts the α-proton of the activated acid.
| Base | pKa | Steric Hindrance | Recommendation for Racemization Control |
| N,N-Diisopropylethylamine (DIPEA/DIEA) | ~10.1 | High | Use with Caution. Its high basicity can promote racemization, despite its steric bulk.[2] |
| N-Methylmorpholine (NMM) | ~7.4 | Medium | Recommended. Offers a good balance of basicity and steric hindrance.[2][13] |
| 2,4,6-Collidine | ~7.4 | High | Highly Recommended. Its high steric hindrance and moderate basicity make it one of the best choices for minimizing racemization.[2][5] |
General Rule: Use the weakest, most sterically hindered base that is effective for your reaction.[2][13] When using carbodiimides like DIC with an amino acid that is not a salt, an external base may not be required, which is the ideal scenario for minimizing racemization.[5][13]
Troubleshooting Guide: Racemization Detected
You've completed your coupling reaction, and HPLC or chiral analysis reveals the presence of the undesired (S)-diastereomer. Here's a logical workflow to troubleshoot and optimize your protocol.
Workflow for Diagnosing and Solving Racemization
Caption: Logical workflow for troubleshooting racemization.
Detailed Troubleshooting Steps
-
Issue: High Reaction Temperature.
-
Causality: Higher temperatures accelerate all reactions, including the undesirable racemization pathway.[13][14] The activated ester has more energy to overcome the barrier to enolization.
-
Solution: Perform the coupling at 0°C for the first 30-60 minutes, then allow the reaction to warm slowly to room temperature. Low temperatures are consistently recommended, especially for carbodiimide-mediated couplings.[5]
-
-
Issue: Inappropriate Base Selection (e.g., DIPEA).
-
Causality: A strong, less-hindered base will more readily abstract the acidic α-proton of the activated amino acid intermediate.[2][3]
-
Solution: Switch to 2,4,6-collidine or N-methylmorpholine (NMM).[2][13] Use the minimum stoichiometric amount required (typically 1 equivalent for amine salts, 2 equivalents for uronium salt activation).
-
-
Issue: Suboptimal Coupling Reagent/Additive Combination.
-
Causality: The structure of the activated intermediate dictates its stability and propensity to racemize. Using a carbodiimide like DIC or EDC without an additive like OxymaPure® or HOAt is a primary cause of racemization.[6][7] The O-acylisourea intermediate formed is highly unstable and prone to rearrangement and racemization.
-
Solution:
-
Upgrade your reagent: Switch to a modern uronium salt like COMU or HATU . These are designed for rapid coupling with minimal side reactions.[8][10][11]
-
Optimize your current method: If using DIC/EDC, ensure you are adding at least 1 equivalent of OxymaPure® . This additive is safer and often more effective than HOBt.[7][8]
-
-
-
Issue: Solvent Polarity.
Recommended Protocol: Low-Racemization Coupling
This protocol is designed as a robust starting point for the coupling of this compound to a resin-bound amine (Fmoc-SPPS context).
Reagents & Materials
-
Nα-Fmoc-(R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid
-
Peptide-resin with free N-terminal amine
-
Coupling Reagent: COMU
-
Base: 2,4,6-Collidine
-
Solvent: Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) if solubility is an issue.
Step-by-Step Procedure
-
Preparation: In a clean reaction vessel, dissolve Nα-Fmoc-(R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid (1.5 eq.) and COMU (1.45 eq.) in the chosen solvent.
-
Activation: Add 2,4,6-Collidine (3.0 eq.) to the mixture. Allow a brief pre-activation period of 1-2 minutes. Note: A short pre-activation is recommended for uronium reagents to avoid side reactions with the free amine, but prolonged times increase racemization risk.[5]
-
Coupling: Immediately add the activated amino acid solution to the swelled peptide-resin.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours. Monitor the reaction completion using a Kaiser test or other appropriate method.
-
Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with the solvent (e.g., 3x with DMF, 3x with DCM) to remove excess reagents and byproducts.
Visualizing the Core Mechanism of Racemization
Caption: The prevalent oxazolone mechanism for racemization.
Note: The above DOT script is a template. Actual chemical structure images would be needed for a precise diagram.
References
-
Peptide synthesis. (2024). In Wikipedia. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]
-
Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science. [Link]
-
Pla, D., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules. [Link]
-
Isidro-Llobet, A., et al. (2022). Epimerisation in Peptide Synthesis. Molecules. [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. [Link]
-
Subirós-Funosas, R., et al. (2013). TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B. Molecules. [Link]
-
Racemization in peptide synthesis. (2018). ResearchGate. [Link]
-
Al-Warhi, T., et al. (2012). Mechanism of peptide bond formation through carbodiimide. ResearchGate. [Link]
-
Uronium/Guanidinium Salts. (n.d.). Science of Synthesis. [Link]
-
Li, W., et al. (2020). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]
-
Zhang, W., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]
-
Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. ResearchGate. [Link]
-
Coomber, C. L., et al. (2017). The greening of peptide synthesis. Green Chemistry. [Link]
-
Delan, L., et al. (2022). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Molecules. [Link]
-
Isidro-Llobet, A., et al. (2022). Epimerisation in Peptide Synthesis. PMC - PubMed Central - NIH. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. bachem.com [bachem.com]
- 6. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. peptide.com [peptide.com]
- 10. TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 15. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the synthesis of the chiral, non-proteinogenic amino acid (R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid. As a Senior Application Scientist, this document is designed to help you navigate the potential challenges and side reactions inherent in this synthesis, ensuring a successful and efficient experimental outcome.
I. Introduction to the Synthesis and its Challenges
This compound is a valuable building block in medicinal chemistry, prized for its conformationally constrained structure. However, its synthesis, particularly the creation of the quaternary stereocenter with the correct enantioselectivity, presents several challenges. The most common synthetic routes involve modifications of the Strecker synthesis or the Bucherer-Bergs reaction, both of which can be prone to specific side reactions that lower yield and purity.
This guide will focus on troubleshooting these common issues, providing both diagnostic advice and validated protocols for their mitigation.
II. Common Synthetic Pathways and Potential Side Reactions
The synthesis of this compound typically proceeds through one of two main pathways, each with its own set of potential side reactions.
Figure 1. Overview of the primary synthetic routes to this compound and associated side reactions.
III. Troubleshooting Guide: Question & Answer Format
This section addresses specific issues you may encounter during your synthesis.
Problem 1: Low yield of the desired amino acid and presence of a significant amount of an α-hydroxy acid byproduct.
Q: My reaction is producing a significant amount of 2-hydroxy-2-(2,3-dihydro-1H-inden-2-yl)acetic acid alongside my target amino acid. What is causing this and how can I prevent it?
A: This is a classic side reaction in the Strecker synthesis. It arises from the competitive nucleophilic attack of the cyanide ion on the starting ketone (indan-2-one) before the formation of the imine intermediate. This forms a cyanohydrin, which is then hydrolyzed to the corresponding α-hydroxy acid under the same conditions used to hydrolyze the aminonitrile.[1]
Root Cause Analysis:
-
Slow Imine Formation: The rate of imine formation from the ketone and ammonia (or an ammonia source) is slow relative to the rate of cyanide attack on the ketone. This is often exacerbated by steric hindrance around the carbonyl group of indan-2-one.
-
Reaction Conditions: Suboptimal pH or temperature can disfavor imine formation.
Mitigation Strategies:
-
Optimize Imine Formation:
-
Pre-formation of the Imine: If possible, synthesize and isolate the imine of indan-2-one before adding the cyanide source. This physically separates the competing reactions.
-
Use of a Lewis Acid: A catalytic amount of a Lewis acid (e.g., TiCl₄, ZnCl₂) can accelerate imine formation.
-
Azeotropic Water Removal: Use a Dean-Stark apparatus to remove water as it is formed during imine synthesis, driving the equilibrium towards the product.
-
-
Control the Addition of Cyanide:
-
Add the cyanide source (e.g., KCN, TMSCN) slowly to the reaction mixture after allowing sufficient time for the imine to form. This keeps the instantaneous concentration of free cyanide low, disfavoring the cyanohydrin pathway.
-
Validated Protocol: Two-Step Enantioselective Strecker Synthesis
This protocol, adapted from methodologies for synthesizing sterically hindered amino acids, aims to maximize the formation of the desired aminonitrile while minimizing the cyanohydrin byproduct.
| Step | Procedure | Rationale |
| 1 | Imine Formation: In a round-bottom flask equipped with a Dean-Stark trap, dissolve indan-2-one (1.0 eq) and a chiral amine (e.g., (R)-phenylglycinol, 1.1 eq) in toluene. Add a catalytic amount of p-toluenesulfonic acid. Reflux for 4-6 hours, or until water evolution ceases. | Pre-formation of the chiral imine is crucial to direct the stereochemistry and prevent cyanohydrin formation. |
| 2 | Cyanation: Cool the reaction mixture to 0 °C. Add trimethylsilyl cyanide (TMSCN, 1.2 eq) dropwise over 30 minutes. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. | Slow addition of the cyanide source at a low temperature minimizes the competing reaction with any unreacted ketone. |
| 3 | Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃. Extract with ethyl acetate, and wash the organic layer with brine. Dry over Na₂SO₄ and concentrate under reduced pressure. | Standard work-up to isolate the aminonitrile. |
| 4 | Hydrolysis: Treat the crude aminonitrile with 6M HCl and heat to reflux for 12-24 hours. Cool the reaction mixture and wash with dichloromethane to remove the chiral auxiliary. Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically pH 5-6) to precipitate the product. | Harsh acidic conditions are required to hydrolyze the sterically hindered nitrile. |
Problem 2: Incomplete hydrolysis of the aminonitrile or hydantoin intermediate, resulting in the amide byproduct.
Q: I am observing a significant amount of the corresponding amide in my final product. Why is the hydrolysis not going to completion?
A: The hydrolysis of the nitrile in the aminonitrile intermediate or the opening of the hydantoin ring are often the most challenging steps in these syntheses, especially with sterically hindered substrates.[2] Incomplete hydrolysis leads to the formation of the corresponding amide, which can be difficult to separate from the desired amino acid.
Root Cause Analysis:
-
Steric Hindrance: The quaternary carbon atom adjacent to the nitrile or within the hydantoin ring sterically hinders the approach of water or hydroxide ions.
-
Insufficiently Harsh Conditions: The reaction time, temperature, or concentration of the acid/base may not be sufficient to drive the hydrolysis to completion.
Mitigation Strategies:
-
More Forcing Hydrolysis Conditions:
-
Increased Temperature and Time: Increase the reflux temperature (if possible) and extend the reaction time. Monitor the reaction progress by TLC or LC-MS.
-
Stronger Acid/Base: For aminonitriles, consider using a mixture of concentrated HCl and acetic acid. For hydantoins, a higher concentration of NaOH or KOH can be effective.
-
Microwave-Assisted Hydrolysis: Microwave irradiation can significantly reduce reaction times and improve yields for the hydrolysis of hindered nitriles and amides.
-
-
Alternative Hydrolysis Procedures:
-
Phase-Transfer Catalysis: For hydantoin hydrolysis, using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can enhance the rate of reaction.
-
Validated Protocol: High-Temperature Hydrolysis of a Hindered Hydantoin
This protocol is designed for the complete hydrolysis of sterically hindered hydantoins.
| Step | Procedure | Rationale |
| 1 | Basic Hydrolysis: In a pressure-rated vessel, suspend the hydantoin intermediate (1.0 eq) in a 30% aqueous solution of NaOH (10-20 eq). | A high concentration of a strong base is necessary to effect the ring opening of the stable hydantoin. |
| 2 | Heating: Heat the mixture to 150-180 °C for 24-48 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed. | The high temperature and pressure are required to overcome the steric hindrance. |
| 3 | Work-up and Isolation: Cool the reaction mixture and carefully acidify with concentrated HCl to pH 1-2. Wash with an organic solvent (e.g., ethyl acetate) to remove any non-polar impurities. Adjust the pH of the aqueous layer to the isoelectric point to precipitate the amino acid. | Careful pH adjustment is critical for the selective precipitation of the product. |
Problem 3: Low enantiomeric excess (ee) or racemization of the final product.
Q: My final amino acid product has a low enantiomeric excess. What could be causing this racemization?
A: Achieving high enantioselectivity is a key challenge in the synthesis of chiral α,α-disubstituted amino acids. Racemization can occur at several stages of the synthesis.[3][4]
Root Cause Analysis:
-
During Chiral Strecker Reaction: The addition of cyanide to the chiral imine may not be completely stereoselective, leading to a mixture of diastereomeric aminonitriles.
-
During Hydrolysis: The harsh acidic or basic conditions required for the hydrolysis of the nitrile or hydantoin can lead to epimerization at the α-carbon. This is particularly a risk if the intermediate can form a stabilized carbanion or enolate.[1][5]
-
During Purification: Prolonged exposure to non-neutral pH during work-up or chromatography can also contribute to racemization.
Mitigation Strategies:
-
Optimize the Chiral Induction Step:
-
Choice of Chiral Auxiliary: The choice of the chiral amine used to form the imine in the Strecker synthesis is critical. Experiment with different auxiliaries to find one that provides the highest diastereoselectivity.
-
Use of a Chiral Catalyst: For an asymmetric Bucherer-Bergs reaction, a chiral phase-transfer catalyst can be employed to induce enantioselectivity.
-
-
Milder Hydrolysis Conditions:
-
While challenging for hindered substrates, explore milder hydrolysis conditions if racemization is a significant issue. This may involve enzymatic hydrolysis or the use of specific reagents that promote hydrolysis under less harsh conditions.
-
For hydantoins, enzymatic hydrolysis using a hydantoinase can provide the desired amino acid with high enantiopurity.
-
-
Careful Work-up and Purification:
-
Minimize the time the product is exposed to strong acids or bases.
-
Purify the final product by recrystallization from a suitable solvent system, which can often enhance the enantiomeric purity. Chiral HPLC can be used to determine the ee of the final product.[6]
-
Figure 2. A logical diagram illustrating the causes and mitigation strategies for racemization during the synthesis.
IV. Frequently Asked Questions (FAQs)
Q1: Can I use a one-pot procedure for the Strecker synthesis of this amino acid?
A1: While one-pot Strecker syntheses are common for simpler amino acids, the steric hindrance of indan-2-one makes a one-pot approach challenging for this specific target. The competing formation of the cyanohydrin is likely to be a significant issue.[1] A two-step procedure involving the pre-formation of the imine is highly recommended to maximize the yield of the desired aminonitrile.
Q2: Are there any stability concerns with the indane ring system under the reaction conditions?
A2: The 2,3-dihydro-1H-indene (indane) ring system is generally stable under both the acidic and basic conditions used in these syntheses. However, extremely harsh conditions could potentially lead to side reactions on the aromatic ring, although this is not a commonly reported issue for this specific synthesis.
Q3: What are the best methods for purifying the final amino acid?
A3: The final product is typically a crystalline solid.
-
Precipitation at the Isoelectric Point: After hydrolysis, careful adjustment of the pH to the isoelectric point (pI) of the amino acid will cause it to precipitate out of the aqueous solution. This is a very effective initial purification step.
-
Recrystallization: The crude amino acid can be further purified by recrystallization from a suitable solvent system, such as water/ethanol or water/isopropanol.
-
Ion-Exchange Chromatography: If significant impurities remain, ion-exchange chromatography can be a powerful tool for purification.
Q4: How can I confirm the absolute stereochemistry of my final product?
A4: The absolute stereochemistry can be confirmed by several methods:
-
X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography provides an unambiguous determination of the absolute configuration.
-
Chiral HPLC: Comparison of the retention time of your product with that of an authentic, commercially available standard of this compound on a chiral column can confirm the stereochemistry.
-
Optical Rotation: Measurement of the specific rotation and comparison to the literature value for the pure (R)-enantiomer can provide supporting evidence.
V. References
-
Design, Synthesis, and Biological Evaluation of Novel Spiro Imidazobenzodiazepines to Identify Improved Inhaled Bronchodilators. PubMed Central. [Link]
-
Process for Preparation of Cyclic Amino Acid Compounds against Spasms. Google Patents.
-
Synthesis of cyclic peptides. Google Patents.
-
Synthesis method for l-cyclic alkyl amino acid and pharmaceutical composition having said acid. Google Patents.
-
Process for synthesizing cyclic peptide compound. Google Patents.
-
Cyclic amino acid compounds pharmaceutical compositions comprising same and methods for inhibiting β-amyloid peptide release and/or its synthesis by use of such compounds. Google Patents.
-
In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. PubMed Central. [Link]
-
Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. IntechOpen. [Link]
-
Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. PubMed. [Link]
-
Erratum: Hydrolysis-induced racemization of amino acids. ResearchGate. [Link]
-
Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it. PubMed. [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]
-
Catalytic enantioselective Strecker reaction of ketoimines. PubMed. [Link]
-
Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Enzyme-catalyzed regio- and enantioselective ketone reductions. PubMed. [Link]
-
Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. MDPI. [Link]
-
Synthesis and Structural Characterization of Process Related Impurities of Mirabegron. Asian Publication Corporation. [Link]
-
(1R,2S)‐1‐Amino‐2,3‐dihydro‐1H‐inden‐2‐ol. ResearchGate. [Link]
-
2-Amino-2-(6-hydroxy-1H-indol-3-yl)acetic acid. PubChem. [Link]
-
2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central. [Link]
-
Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate. [Link]
-
Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. MDPI. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, Synthesis, and Biological Evaluation of Novel Spiro Imidazobenzodiazepines to Identify Improved Inhaled Bronchodilators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catalytic enantioselective Strecker reaction of ketoimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing Coupling Conditions for Sterically Demanding Amino Acids
Welcome to the Technical Support Center dedicated to overcoming the challenges associated with the coupling of sterically demanding amino acids. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in peptide synthesis due to steric hindrance. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance your synthetic success.
Section 1: Troubleshooting Guide for Inefficient Couplings
This section addresses the common issue of slow or incomplete coupling reactions when dealing with sterically hindered amino acids. The bulky nature of certain side chains, such as those in Valine, Isoleucine, and α,α-disubstituted amino acids like Aib (α-aminoisobutyric acid), can physically obstruct the formation of the peptide bond.[1][2]
Issue: My standard coupling protocol is failing for a sterically hindered residue.
Symptom: A positive Kaiser test (blue or green beads) after the coupling step indicates the presence of unreacted free amines.[3] Mass spectrometry analysis of the final product may reveal deletion sequences.[3]
Potential Cause 1: Inadequate Potency of Coupling Reagent
Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often insufficient for sterically demanding couplings.[1]
Recommended Solution & Rationale:
Transition to more powerful in-situ activating reagents. Aminium/uronium salts such as HATU, HBTU, and HCTU, or phosphonium salts like PyBOP and PyAOP, are significantly more effective.[1][4] These reagents form highly reactive esters that can overcome the steric barrier.[1][5] For exceptionally hindered couplings, such as those involving α,α-disubstituted amino acids, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[1][6]
Table 1: Comparison of Common Coupling Reagents for Hindered Couplings
| Reagent Family | Examples | Reactivity of Activated Ester | Key Advantages | Considerations |
| Carbodiimides | DCC, DIC | Low | Cost-effective | Often insufficient for hindered residues.[1] |
| Aminium/Uronium Salts | HBTU, TBTU, HCTU, HATU | Moderate to High | Fast reactions, generally free of side reactions.[7] HCTU and HATU are more reactive than HBTU.[1][7] | HATU is costly but highly efficient for difficult couplings.[7] Uronium reagents can cause guanidinylation if used in excess.[5] |
| Phosphonium Salts | BOP, PyBOP, PyAOP | High | High coupling efficiency with low racemization risk.[4] Effective for N-methylated amino acids.[8] | More expensive and may require stricter handling conditions.[4] |
| Oxyma-Based Reagents | COMU, PyOxim | High | Generate esters nearly as reactive as HATU at a lower cost.[7] By-products are water-soluble, aiding in purification.[9] | COMU has poor solution stability.[7] |
| Acyl Fluoride Precursors | TFFH, BTFFH | Very High | Excellent for extremely hindered systems where other reagents fail.[1][9] | Requires a separate activation step. |
Potential Cause 2: Suboptimal Reaction Conditions (Time, Temperature, and Concentration)
Steric hindrance inherently slows down the reaction kinetics.
Recommended Solution & Rationale:
-
Increase Reaction Time: Extend the coupling duration from the standard 1-2 hours to overnight to allow the reaction to proceed to completion.
-
Elevate Temperature: For particularly challenging couplings, increasing the reaction temperature can significantly enhance the rate. Microwave-assisted peptide synthesis (MA-SPPS) is a powerful technique to drive difficult couplings to completion quickly and efficiently.[10]
-
Double Coupling: Re-exposing the resin to a fresh solution of the activated amino acid and coupling reagents can drive the reaction to completion.[3] This is a widely used strategy for difficult sequences.[2]
Potential Cause 3: Poor Solvation and Peptide Aggregation
Inadequate solvation of the growing peptide chain can lead to aggregation, especially with hydrophobic residues, physically blocking reactive sites.[1]
Recommended Solution & Rationale:
-
Solvent Choice: N-Methyl-2-pyrrolidone (NMP) is often superior to Dimethylformamide (DMF) for solvating both the amino acids and the growing peptide chain, which can help reduce aggregation.[1][11][12] For highly problematic sequences, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can be beneficial.[1]
-
Chaotropic Salts: The addition of chaotropic salts like LiCl to the coupling mixture can disrupt secondary structures and improve solvation.
Section 2: Experimental Protocols
Protocol 1: Double Coupling of a Sterically Hindered Amino Acid using HATU
This protocol is a robust method for incorporating sterically challenging amino acids.
-
First Coupling:
-
Following the standard Fmoc deprotection of the N-terminal amine on the resin, wash the resin thoroughly with DMF.
-
In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.[1] Allow for a pre-activation time of 1-5 minutes.[1][13]
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 45-60 minutes.[1]
-
Wash the resin with DMF.
-
-
Second Coupling:
-
Repeat the pre-activation and coupling steps with a fresh solution of the activated amino acid.[1]
-
-
Monitoring:
-
After the second coupling, perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling.[2]
-
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings
This method is recommended when even potent uronium/phosphonium reagents fail.[1]
-
Acyl Fluoride Formation:
-
Coupling Reaction:
-
Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.
-
Allow the reaction to proceed. Elevated temperatures may be required for particularly difficult couplings.[6]
-
Section 3: Frequently Asked Questions (FAQs)
Q1: Which amino acids are considered sterically hindered? A1: Besides the β-branched amino acids Valine and Isoleucine, α,α-disubstituted amino acids like Aib (α-aminoisobutyric acid) and N-methylated amino acids are particularly challenging to couple due to significant steric hindrance.[2][10]
Q2: When should I consider using a double coupling strategy? A2: A double coupling is recommended whenever you are working with known sterically hindered amino acids or if a qualitative test like the Kaiser test indicates incomplete coupling after a single coupling cycle.[2][3]
Q3: Can microwave energy really improve my difficult couplings? A3: Yes, microwave-assisted peptide synthesis (MA-SPPS) can significantly accelerate slow reactions and improve coupling efficiency for bulky amino acids by providing controlled, rapid heating.[1][10]
Q4: Are there any alternatives to HATU for cost-sensitive projects? A4: Yes, HCTU offers a good balance of reactivity and cost.[7] Additionally, Oxyma-based reagents like COMU and PyOxim are excellent, less expensive alternatives that generate highly reactive esters.[7][9]
Q5: How does solvent choice impact the coupling of hindered amino acids? A5: The solvent plays a crucial role in solvating the growing peptide chain and preventing aggregation. NMP generally has better solvating properties than DMF for many sequences.[1][12] Inadequate solvation can hinder the reaction by making the reactive sites inaccessible.[1]
Section 4: Visual Diagrams
Workflow for Troubleshooting Inefficient Coupling
Caption: A logical workflow for troubleshooting difficult peptide couplings.
Mechanism of Action: Uronium Salt Activation
Caption: Activation of a carboxylic acid by HATU to form a reactive ester.
References
- Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.
- Technical Support Center: Optimizing Coupling of Sterically Hindered N-Methylated Amino acids. Benchchem.
- Optimizing Peptide Coupling: Key Techniques.
- Novabiochem® Coupling reagents. Merck Millipore.
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development - ACS Publications.
- Coupling Reagents. Aapptec Peptides.
- Peptide Coupling Reagents Guide. Sigma-Aldrich.
- A Comparative Guide to Peptide Coupling Reagents for Difficult Sequences: HATU vs. Alternatives. Benchchem.
- Addressing challenges in the synthesis of long peptide chains. Benchchem.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/C5OB02129D.
- What do you do when your peptide synthesis fails? Biotage.
- Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation.
- Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis? ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jpt.com [jpt.com]
- 5. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. peptide.com [peptide.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 11. biotage.com [biotage.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Peptide Aggregation with Constrained Amino Acids
Introduction: The Challenge of Peptide Aggregation
Peptide aggregation, a process where individual peptide molecules self-associate into larger complexes, is a significant hurdle in both academic research and the development of therapeutic peptides.[1][2] These aggregates can range from soluble oligomers to large, insoluble fibrils.[3] This phenomenon is problematic for several reasons: it leads to a loss of the active, monomeric peptide, can reduce or eliminate biological activity, and poses a risk of immunogenicity in therapeutic applications.[4][5]
Aggregation is often driven by specific "aggregation-prone regions" (APRs) within the peptide sequence, which are typically rich in hydrophobic residues.[6] These regions can promote the formation of intermolecular β-sheet structures, a hallmark of many aggregated peptides, including amyloid fibrils.[1][6][7] This process is influenced by various factors such as peptide concentration, pH, temperature, and ionic strength.[4][8]
Visualizing the Aggregation Cascade
The aggregation process typically follows a nucleation-polymerization mechanism, starting with soluble monomers that form unstable oligomers. These oligomers can then act as seeds for the rapid formation of larger, more stable protofibrils and, ultimately, mature fibrils.
Caption: A simplified model of the peptide aggregation pathway.
Constrained Amino Acids as a Mitigation Strategy
One effective strategy to combat aggregation is the site-specific incorporation of constrained amino acids into the peptide sequence. These are non-proteinogenic amino acids that possess restricted conformational flexibility due to their unique structures.
Mechanism of Action: How They Disrupt Aggregation
Constrained amino acids disrupt the formation of aggregation-prone structures, primarily β-sheets, through several mechanisms:
-
Steric Hindrance : The bulky side chains or modified backbones of constrained amino acids can physically prevent the close packing of peptide chains necessary for aggregation.[9] For example, the gem-dimethyl group of α-aminoisobutyric acid (Aib) introduces significant steric hindrance.[9]
-
Disruption of Hydrogen Bonding : N-methylated amino acids are a prime example of this mechanism. By replacing a hydrogen atom on the backbone amide nitrogen with a methyl group, they eliminate a critical hydrogen bond donor.[1][10][11] This directly interferes with the hydrogen bonding network required to form stable β-sheets.[1][10]
-
Conformational Rigidity : Constrained amino acids lock the peptide backbone into specific conformations. For instance, Aib is known to promote helical structures.[9][12] By forcing the peptide into a conformation that is incompatible with a β-sheet, these residues can effectively "break" the aggregation process.[13][14]
Visualizing the Disruption Mechanism
The introduction of a constrained amino acid can act as a "β-sheet breaker," preventing the propagation of the aggregation-prone structure.
Caption: How constrained amino acids disrupt intermolecular interactions.
Comparison of Common Constrained Amino Acids
| Constrained Amino Acid | Key Structural Feature | Primary Mechanism of Action | Common Use Cases |
| N-Methylated Amino Acids | Methyl group on the backbone amide nitrogen. | Disrupts backbone hydrogen bonding.[1][10][11] | Breaking β-sheet formation, improving solubility and membrane permeability.[10][15] |
| α-Aminoisobutyric Acid (Aib) | Gem-dimethyl group at the α-carbon.[9] | Induces helical conformations and provides steric hindrance.[9][12][16] | Stabilizing helical structures, preventing unfolding and aggregation.[9] |
| Pseudoproline Dipeptides | Oxazolidine ring formed from Ser or Thr. | Introduces a "kink" in the peptide backbone, disrupting regular secondary structures. | Used during solid-phase peptide synthesis to prevent on-resin aggregation.[17] |
| D-Amino Acids | Opposite stereochemistry to natural L-amino acids. | Disrupts the stereospecific interactions required for β-sheet formation. | Can be used to inhibit aggregation, as seen in Alzheimer's research.[11] |
Troubleshooting Guide & FAQs
This section addresses common questions and issues encountered when working with peptides prone to aggregation and the use of constrained amino acids as a solution.
Q1: My peptide has poor solubility. Is this aggregation?
A: Not necessarily, but the two are often related. Poor solubility can be an intrinsic property of the peptide's amino acid composition, especially if it is rich in hydrophobic residues.[17] Aggregation, on the other hand, is a process of self-association that often leads to insolubility.[1]
-
Initial Diagnostic Steps:
-
Visual Inspection: Look for cloudiness, precipitation, or gel formation in your peptide solution.
-
Concentration Dependence: Test the solubility at different concentrations. If the peptide dissolves at a low concentration but precipitates as the concentration increases, this is a strong indicator of aggregation.[6]
-
Temperature Effects: Gently warming the solution may improve the solubility of some peptides, but in some cases, it can accelerate aggregation.
-
Q2: How can I definitively confirm that my peptide is aggregating?
A: Several biophysical techniques can be used to detect and characterize peptide aggregates. It is highly recommended to use orthogonal methods to confirm your findings.[18][19]
-
Thioflavin T (ThT) Assay: This is a widely used fluorescence-based assay.[20] ThT dye binds specifically to the cross-β-sheet structures characteristic of amyloid-like fibrils, resulting in a significant increase in fluorescence intensity.[20][21] An increase in fluorescence over time or in a suspected aggregated sample compared to a monomeric control is a strong indicator of fibrillar aggregation.[20]
-
Dynamic Light Scattering (DLS): DLS is a powerful, non-invasive technique for measuring the size distribution of particles in a solution.[22][23] It can detect the presence of larger species (oligomers and aggregates) in your peptide sample by measuring their hydrodynamic radius.[3][18] An increase in the average particle size or the appearance of a second population of larger particles is indicative of aggregation.[3]
Q3: I've confirmed aggregation. Which constrained amino acid should I introduce into my sequence?
A: The choice of which constrained amino acid to use and where to place it is critical and sequence-dependent.
-
Decision-Making Workflow:
Caption: A workflow for selecting a constrained amino acid.
-
Key Considerations:
-
Location: The substitution should be made within or near the identified aggregation-prone region (APR) for maximum effect.[6]
-
Desired Structure: If your peptide's activity relies on a helical conformation, Aib can both stabilize this structure and prevent aggregation.[9] If the goal is simply to break a β-sheet, an N-methylated amino acid might be more appropriate.[10]
-
Synthetic Accessibility: Some constrained amino acids require special coupling conditions during solid-phase peptide synthesis.[24]
-
Q4: I've incorporated a constrained amino acid, but my peptide still aggregates. What are my next steps?
A: While effective, constrained amino acids are not a universal solution.
-
Troubleshooting the Modified Peptide:
-
Re-evaluate Position: The initial placement might not have been optimal. Consider moving the constrained residue to a different position within the APR.
-
Try a Different Type: If an N-methylated amino acid didn't work, the aggregation might be driven more by hydrophobic interactions than hydrogen bonding. In this case, an amino acid that induces a more significant conformational change, like Aib, could be more effective.
-
Multiple Substitutions: For highly aggregation-prone sequences, a single substitution may not be sufficient. Consider introducing a second constrained residue.
-
Explore Formulation Strategies: If chemical modification is not fully effective, consider optimizing the formulation. This can include adjusting the pH, ionic strength, or adding excipients like sugars, polyols, or non-ionic surfactants.[5][8][25]
-
Q5: Will incorporating a constrained amino acid affect the biological activity of my peptide?
A: This is a critical consideration. The modification that inhibits aggregation could also alter the conformation required for receptor binding or other biological functions.
-
Balancing Aggregation Resistance with Bioactivity:
-
Structure-Activity Relationship (SAR) Studies: It is essential to perform SAR studies. Synthesize a small library of peptides with the constrained amino acid at different positions to identify a modification that prevents aggregation while retaining activity.
-
Functional Assays: After confirming that the modified peptide is less prone to aggregation, you must re-validate its biological activity using the same functional assays you used for the original peptide.
-
Conformational Analysis: Techniques like Circular Dichroism (CD) spectroscopy can be used to assess if the secondary structure of the peptide has been significantly altered by the modification.
-
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Fluorescence Assay
Objective: To detect the presence of amyloid-like fibrils in a peptide sample.
Materials:
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Peptide stock solution
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare ThT Stock Solution: Prepare a 1 mM stock solution of ThT in dH₂O. Filter through a 0.2 μm syringe filter. This solution should be prepared fresh and protected from light.
-
Prepare ThT Working Solution: Dilute the ThT stock solution in PBS (pH 7.4) to a final concentration of 25 µM.
-
Sample Preparation: In the wells of the black 96-well plate, add your peptide sample to the ThT working solution. The final peptide concentration will depend on your specific experiment, but a typical range is 10-100 µM. Include a control well with only the ThT working solution and buffer.
-
Incubation: Seal the plate and incubate at 37°C. If you are monitoring aggregation over time, you can set the plate reader to take measurements at regular intervals with intermittent shaking to promote aggregation.[26]
-
Fluorescence Measurement: Measure the fluorescence intensity using an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.[26]
-
Data Analysis: An increase in fluorescence intensity in the peptide-containing wells compared to the control is indicative of fibril formation.
Protocol 2: Dynamic Light Scattering (DLS) Analysis
Objective: To determine the size distribution of peptide species in solution and detect the presence of aggregates.
Materials:
-
Peptide solution, filtered through a 0.22 µm filter
-
DLS instrument
-
Low-volume cuvette
Procedure:
-
Sample Preparation: Prepare your peptide solution in a suitable buffer at the desired concentration. It is crucial to ensure the sample is free of dust and other particulates by filtering or centrifugation, as these can interfere with the measurement.
-
Instrument Setup: Equilibrate the DLS instrument to the desired temperature.
-
Measurement:
-
Carefully transfer the peptide solution to the cuvette, ensuring no bubbles are present.
-
Place the cuvette in the instrument.
-
Allow the sample to equilibrate to the set temperature for a few minutes.
-
Perform the DLS measurement according to the instrument's software instructions. Typically, this involves multiple acquisitions that are averaged.
-
-
Data Analysis:
-
The DLS software will generate a size distribution plot, showing the intensity, volume, or number distribution of particles as a function of their hydrodynamic radius.
-
Look for the presence of a single, narrow peak corresponding to the monomeric peptide.
-
The presence of additional peaks at larger sizes, or a high polydispersity index (PDI), indicates the presence of oligomers and aggregates.[18]
-
References
-
Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC. (2023). PubMed Central. [Link]
-
DLS Services for Peptide Development. (n.d.). Zentriforce Pharma. [Link]
-
Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics. (2010). BioProcess International. [Link]
-
Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints - PMC. (2012). NIH. [Link]
-
N-Methylated peptide inhibitors of beta-amyloid aggregation and toxicity. Optimization of the inhibitor structure. (2006). PubMed. [Link]
-
Aggregation by DLS. (n.d.). Novatia, LLC. [Link]
-
Dynamic Light Scattering (DLS) Technology - Therapeutic Proteins & Peptides. (n.d.). CD Formulation. [Link]
-
Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. (2022). MDPI. [Link]
-
Unusual Amino Acids: α-Aminoisobutyric Acid. (n.d.). LifeTein Peptide Blog. [Link]
-
Prevent Protein Aggregation in Formulations: A Guide. (n.d.). Leukocare. [Link]
-
Evaluation of Peptide/Protein aggregation using Dynamic Light Scattering. (2023). Medium. [Link]
-
Inhibition of Amyloid Fibril Formation by Peptide Analogues Modified with α‐Aminoisobutyric Acid. (2007). SemOpenAlex. [Link]
-
Peptide Aggregation in Manufacturing: Mechanisms, Challenges and Case Studies. (n.d.). Xtalks. [Link]
-
The importance of being Aib. Aggregation and self-assembly studies on conformationally constrained oligopeptides. (2017). PubMed. [Link]
-
Dynamic Light Scattering (DLS). (n.d.). Unchained Labs. [Link]
-
The importance of being Aib. Aggregation and self‐assembly studies on conformationally constrained oligopeptides. (2017). Semantic Scholar. [Link]
-
Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations. (2020). ACS Publications. [Link]
-
Thioflavin T spectroscopic assay. (n.d.). Unknown Source. [Link]
-
Inhibition of Amyloid Fibril Formation by Peptide Analogues Modified withα-Aminoisobutyric Acid. (2007). ResearchGate. [Link]
-
Use of excipients to control aggregation in peptide and protein formulations. (2019). ResearchGate. [Link]
-
Design of an N-Methylated Peptide Inhibitor of α-Synuclein Aggregation Guided by Solid-State NMR - PMC. (2010). PubMed Central. [Link]
-
Thioflavin-T (ThT) Aggregation assay. (2018). Protocols.io. [Link]
-
Factors affecting the physical stability (aggregation) of peptide therapeutics. (2017). Interface Focus. [Link]
-
A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. (2024). Reaction Chemistry & Engineering (RSC Publishing). [Link]
-
Massive experimental quantification allows interpretable deep learning of protein aggregation - PMC. (2023). NIH. [Link]
-
Constrained Peptides as Miniature Protein Structures - PMC. (2010). PubMed Central. [Link]
-
ThT 101: a primer on the use of thioflavin T to investigate amyloid formation. (2019). Taylor & Francis Online. [Link]
-
Investigating the Mechanism of Peptide Aggregation: Insights from Mixed Monte Carlo-Molecular Dynamics Simulations. (2007). PubMed Central. [Link]
-
Aggregation Rules of Short Peptides - PMC. (2024). NIH. [Link]
-
Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. (n.d.). Unknown Source. [Link]
-
Elucidating the aggregation rules for short peptides. (2024). Drug Target Review. [Link]
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). Unknown Source. [Link]
-
Effect of Amino Acid Substitutions on Biological Activity of Antimicrobial Peptide. (2017). NIH. [Link]
-
(PDF) Thioflavin-T (ThT) Aggregation assay v1. (2018). ResearchGate. [Link]
-
Conformational restrictions of biologically active peptides via amino acid side chain groups. (1983). Semantic Scholar. [Link]
-
Aggregation Rules of Short Peptides. (2024). JACS Au (ACS Publications). [Link]
-
Taming Aggregation. (n.d.). American Peptide Society. [Link]
-
Constrained beta-amino acid-containing miniproteins. (2015). RSC Publishing. [Link]
-
Amino acid structure and “Difficult sequences” In solid phase peptide synthesis. (2012). ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. medium.com [medium.com]
- 4. bioprocessintl.com [bioprocessintl.com]
- 5. leukocare.com [leukocare.com]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. Investigating the Mechanism of Peptide Aggregation: Insights from Mixed Monte Carlo-Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifetein.com [lifetein.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. N-Methylated peptide inhibitors of beta-amyloid aggregation and toxicity. Optimization of the inhibitor structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The importance of being Aib. Aggregation and self-assembly studies on conformationally constrained oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. metaphactory [semopenalex.org]
- 14. researchgate.net [researchgate.net]
- 15. Design of an N-Methylated Peptide Inhibitor of α-Synuclein Aggregation Guided by Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The importance of being Aib. Aggregation and self‐assembly studies on conformationally constrained oligopeptides | Semantic Scholar [semanticscholar.org]
- 17. blog.mblintl.com [blog.mblintl.com]
- 18. enovatia.com [enovatia.com]
- 19. xtalks.com [xtalks.com]
- 20. Thioflavin T spectroscopic assay [assay-protocol.com]
- 21. tandfonline.com [tandfonline.com]
- 22. Dynamic Light Scattering (DLS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 23. unchainedlabs.com [unchainedlabs.com]
- 24. peptide.com [peptide.com]
- 25. researchgate.net [researchgate.net]
- 26. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
Technical Support Center: Scaling Up the Synthesis of (R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic Acid
Welcome to the technical support center for the synthesis of (R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up the production of this valuable, conformationally restricted non-proteinogenic amino acid.[1][2][3][4] This document provides in-depth troubleshooting advice and detailed experimental protocols to ensure a robust and efficient synthesis process.
Introduction: The Importance of this compound
This compound is a key building block in medicinal chemistry. Its rigid indane scaffold provides conformational constraint, a desirable feature in the design of peptidomimetics and other therapeutic agents to enhance potency, selectivity, and metabolic stability.[3] The scale-up of its synthesis, however, presents unique challenges in achieving high yield and enantiopurity, which this guide aims to address.
Core Synthesis Strategies for Scale-Up
Three primary routes are viable for the large-scale synthesis of this compound:
-
Asymmetric Strecker Synthesis: A powerful method for the direct formation of chiral α-amino acids.[5][6][7][8]
-
Diastereomeric Salt Resolution: A classical and robust technique for separating enantiomers on an industrial scale.
-
Enzymatic Resolution: A green and highly selective alternative for isolating the desired enantiomer.[9][10][11]
This guide will provide troubleshooting and FAQs for each of these methodologies.
Troubleshooting Guide and FAQs
Section 1: Asymmetric Strecker Synthesis
The asymmetric Strecker reaction is a versatile method for producing α-amino acids from an imine or equivalent, followed by hydrolysis.[5][6] However, scaling up this process can lead to several challenges.
Q1: We are observing low enantioselectivity (% ee) in our scaled-up asymmetric Strecker synthesis. What are the likely causes and how can we improve it?
A1: Low enantioselectivity is a common issue when transitioning to a larger scale. Several factors can contribute to this:
-
Catalyst Performance:
-
Catalyst Loading: Ensure the catalyst-to-substrate ratio is maintained. On a larger scale, inadequate mixing can lead to localized areas of low catalyst concentration. Consider a slight increase in catalyst loading (e.g., from 1 mol% to 1.5-2 mol%) to compensate for potential mass transfer limitations.
-
Catalyst Deactivation: The chiral catalyst may be sensitive to impurities in the starting materials or solvent. Ensure all reagents are of high purity and that the reaction is performed under an inert atmosphere to prevent degradation.
-
-
Reaction Conditions:
-
Temperature Control: Exothermic reactions can lead to temperature gradients in large reactors. Even a small increase in temperature can significantly decrease enantioselectivity. Ensure efficient cooling and monitoring of the internal reaction temperature.
-
Addition Rate: Slow, controlled addition of the cyanide source is crucial. A rapid addition can lead to a buildup of reactants and a less controlled reaction, favoring the racemic background reaction.
-
-
Racemization:
Q2: Our Strecker reaction is sluggish and does not go to completion at pilot scale. What can we do to improve the reaction rate?
A2: A slow reaction rate can be due to several factors at scale:
-
Mixing Efficiency: Inadequate agitation can lead to poor mass transfer, especially in heterogeneous reaction mixtures. Ensure the reactor's stirring mechanism is appropriate for the scale and viscosity of the reaction.
-
Catalyst Inhibition: Impurities in the starting materials can act as catalyst poisons. Consider passing the starting materials through a plug of silica or activated carbon before use.
-
Water Content: The presence of water can hydrolyze the imine intermediate or interfere with the catalyst. Ensure anhydrous conditions are maintained throughout the reaction.
Q3: We are concerned about the safety of using cyanide on a large scale. Are there safer alternatives?
A3: Yes, the use of hydrogen cyanide gas is hazardous. For large-scale synthesis, it is highly recommended to use cyanide salts like sodium or potassium cyanide, which are easier and safer to handle.[5][6] These can be used in biphasic systems with a phase-transfer catalyst or in aqueous solutions. Always ensure strict safety protocols are in place when handling any cyanide-containing compounds.
Section 2: Diastereomeric Salt Resolution
This method involves reacting the racemic amino acid with a chiral resolving agent to form diastereomeric salts, which can be separated by crystallization due to their different solubilities.[15][16]
Q1: The separation of our diastereomeric salts is inefficient, and we are getting low diastereomeric excess (de). How can we optimize the crystallization process?
A1: Optimizing diastereomeric salt crystallization is key to a successful resolution. Consider the following:
-
Choice of Resolving Agent: Screen a variety of chiral resolving agents (e.g., tartaric acid derivatives, chiral amines) to find one that forms salts with a significant difference in solubility.
-
Solvent System: The choice of solvent is critical. A single solvent or a mixture of solvents can be used to fine-tune the solubility of the diastereomeric salts. Perform a systematic screening of different solvents and solvent ratios.
-
Cooling Profile: A slow and controlled cooling rate is crucial for selective crystallization. Crash cooling will likely lead to co-precipitation of both diastereomers.
-
Seeding: Seeding the solution with a small amount of the desired pure diastereomeric salt can promote its selective crystallization.
Q2: We are experiencing low recovery of the desired enantiomer after liberating it from the diastereomeric salt. What could be the cause?
A2: Low recovery can be due to several factors:
-
Incomplete Liberation: Ensure the pH is adjusted correctly to fully protonate or deprotonate the amino acid and the resolving agent, allowing for their separation.
-
Extraction Efficiency: The choice of extraction solvent and the number of extractions are important. Ensure the solvent has a high affinity for the desired product and is immiscible with the aqueous phase.
-
Product Solubility: The free amino acid may have some solubility in the aqueous phase. Consider using a continuous extraction method or salting out the product to improve recovery.
Section 3: Enzymatic Resolution
Enzymatic resolution utilizes the high stereoselectivity of enzymes to resolve a racemic mixture.[9][10][11]
Q1: Our enzymatic resolution is slow, and the conversion is not reaching 50%. What are the potential issues?
A1: Several factors can affect the efficiency of an enzymatic resolution:
-
Enzyme Activity:
-
pH and Temperature: Ensure the reaction is performed at the optimal pH and temperature for the specific enzyme being used.
-
Inhibitors: The presence of heavy metals or other inhibitors in the substrate or buffer can decrease enzyme activity.
-
-
Substrate Concentration: High substrate concentrations can sometimes lead to substrate inhibition. Determine the optimal substrate concentration for your enzyme.
-
Cofactor Regeneration: If the enzyme requires a cofactor, ensure that an efficient cofactor regeneration system is in place.
Q2: How can we efficiently separate the product from the unreacted substrate and the enzyme?
A2: Separation can be achieved through various methods:
-
Extraction: If the product and substrate have different solubilities at a specific pH, they can be separated by extraction.
-
Chromatography: Ion-exchange or reversed-phase chromatography can be used to separate the amino acid product from the unreacted ester or amide.[17]
-
Enzyme Immobilization: Immobilizing the enzyme on a solid support allows for easy removal of the enzyme from the reaction mixture by filtration, and the enzyme can often be reused.
Experimental Protocols
The following protocols are provided as a general guide and should be optimized for your specific equipment and scale.
Protocol 1: Scalable Asymmetric Strecker Synthesis (Constructed Protocol)
This protocol is a hypothetical, yet plausible, scalable synthesis based on established principles of asymmetric Strecker reactions.[5][6][7][8][18][19]
Step 1: Imine Formation
-
To a 100 L reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge 2,3-dihydro-1H-inden-2-one (5.0 kg, 37.8 mol) and toluene (50 L).
-
Add a solution of ammonia in methanol (7 N, 10.8 L, 75.6 mol) over 30 minutes, maintaining the temperature below 25 °C.
-
Stir the mixture at 20-25 °C for 4 hours. The formation of the imine can be monitored by GC-MS.
Step 2: Asymmetric Hydrocyanation
-
In a separate 20 L vessel, prepare a solution of the chiral thiourea catalyst (e.g., a Jacobsen-type catalyst, 0.38 mol, 1 mol%) in toluene (10 L).
-
Cool the imine solution in the 100 L reactor to -20 °C.
-
Add the catalyst solution to the reactor.
-
In a separate vessel, prepare a solution of sodium cyanide (1.85 kg, 37.8 mol) in water (10 L).
-
Slowly add the sodium cyanide solution to the reactor over 4 hours, maintaining the internal temperature at -20 °C.
-
Stir the reaction mixture at -20 °C for 24 hours. Monitor the reaction progress by HPLC.
Step 3: Hydrolysis and Isolation
-
Once the reaction is complete, add 6 M HCl (20 L) to the reactor, keeping the temperature below 10 °C.
-
Warm the mixture to 80 °C and stir for 12 hours to effect hydrolysis of the nitrile.
-
Cool the mixture to room temperature and separate the aqueous and organic layers.
-
Wash the aqueous layer with toluene (2 x 10 L).
-
Adjust the pH of the aqueous layer to 6.0 with 50% NaOH solution. The product will precipitate.
-
Cool the mixture to 5 °C and stir for 2 hours.
-
Filter the solid product and wash with cold water (2 x 5 L) and then with acetone (2 x 5 L).
-
Dry the product under vacuum at 50 °C to yield this compound.
Table 1: Representative Data for Asymmetric Strecker Synthesis
| Parameter | Value |
| Starting Material | 2,3-dihydro-1H-inden-2-one |
| Scale | 5.0 kg |
| Catalyst | Chiral Thiourea Catalyst |
| Catalyst Loading | 1 mol% |
| Temperature | -20 °C |
| Reaction Time | 24 hours |
| Typical Yield | 75-85% |
| Typical ee | >95% |
Protocol 2: Diastereomeric Salt Resolution
This protocol outlines a general procedure for resolving racemic 2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid.
Step 1: Salt Formation
-
In a 50 L reactor, dissolve racemic 2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid (2.0 kg, 10.46 mol) in methanol (30 L) at 50 °C.
-
In a separate vessel, dissolve (R)-(-)-Mandelic acid (0.79 kg, 5.23 mol, 0.5 eq) in methanol (10 L).
-
Slowly add the mandelic acid solution to the amino acid solution over 1 hour, maintaining the temperature at 50 °C.
-
Slowly cool the mixture to 20 °C over 4 hours. The diastereomeric salt of the (R)-amino acid will start to crystallize.
-
Stir the mixture at 20 °C for 12 hours.
Step 2: Isolation of Diastereomeric Salt
-
Filter the crystalline solid and wash with cold methanol (2 x 2 L).
-
Dry the solid under vacuum at 40 °C. This is the diastereomeric salt of this compound with (R)-(-)-Mandelic acid.
Step 3: Liberation of the Free Amino Acid
-
Suspend the diastereomeric salt in water (20 L) in a 50 L reactor.
-
Adjust the pH to 10 with 2 M NaOH solution to dissolve the solid.
-
Extract the aqueous solution with ethyl acetate (3 x 10 L) to remove the mandelic acid.
-
Adjust the pH of the aqueous layer to 6.0 with 2 M HCl. The desired (R)-amino acid will precipitate.
-
Cool the mixture to 5 °C and stir for 2 hours.
-
Filter the solid, wash with cold water (2 x 2 L), and dry under vacuum to yield the final product.
Visualizations
Workflow for Asymmetric Strecker Synthesis
Caption: Workflow for the scalable asymmetric Strecker synthesis.
Logic Diagram for Troubleshooting Low Enantioselectivity
Caption: Troubleshooting logic for low enantioselectivity.
References
-
Jacobsen, E. N., et al. (2009). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. Nature, 461(7266), 968–972. [Link]
-
Vachal, P., & Jacobsen, E. N. (2002). Enantioselective Strecker Reactions Catalyzed by a Chiral Urea Derivative. Organic Letters, 4(18), 3115-3118. [Link]
-
Corey, E. J., & Grogan, M. J. (1999). Enantioselective Strecker Synthesis of α-Amino Acids. Organic Letters, 1(1), 157-160. [Link]
-
Yan, H., et al. (2012). Scalable organocatalytic asymmetric Strecker reactions catalysed by a chiral cyanide generator. Nature Communications, 3, 1212. [Link]
-
Zuend, S. J., & Jacobsen, E. N. (2007). Catalytic Asymmetric Strecker Reaction of Ketoimines. Journal of the American Chemical Society, 129(50), 15472–15473. [Link]
- Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag.
-
Lipton, M. A., & Jacobsen, E. N. (2005). A General and Practical Catalyst for the Asymmetric Strecker Reaction. Angewandte Chemie International Edition, 44(37), 6062-6065. [Link]
-
Galeazzi, R., Mobbili, G., & Orena, M. (2004). Modeling and Synthesis of Conformationally Restricted Amino Acids. Current Organic Chemistry, 8(18), 1799-1829. [Link]
-
Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2(123). [Link]
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The Amino Acid Racemization Dating Method. (n.d.). Institute for Creation Research. [Link]
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Galeazzi, R., Mobbili, G., & Orena, M. (2004). Modeling and Synthesis of Conformationally Restricted Amino Acids. Current Organic Chemistry, 8(18), 1799-1829. [Link]
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Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
-
Hage, D. S. (2012). Chromatographic Studies of Protein-Based Chiral Separations. Journal of Chromatography B, 907, 1-13. [Link]
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Mathew, S., & Yun, H. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Catalysts, 14(7), 481. [Link]
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Špánik, I., & Kello, M. (2019). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Critical Reviews in Analytical Chemistry, 49(5), 416-430. [Link]
- United States Patent 7,790,905. (2010).
- Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane. (2016).
-
Gotor, V., Alfonso, I., & García-Urdiales, E. (2008). Enantioseparation of nonproteinogenic amino acids. Chemical Reviews, 108(7), 2766-2825. [Link]
-
Coquerel, G. (2014). Crystallization-Based Separation of Enantiomers. In Handbook of Crystal Engineering (pp. 1661-1678). John Wiley & Sons, Ltd. [Link]
-
Miller, S. J., & Grubbs, R. H. (1995). Synthesis of Conformationally Restricted Amino Acids and Peptides Employing Olefin Metathesis. Journal of the American Chemical Society, 117(22), 5855-5856. [Link]
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Singh, Y., et al. (2013). Synthesis of a conformationally constrained δ-amino acid building block. Amino Acids, 44(2), 511-518. [Link]
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Chiral Separation of Amino Acids by Chromatography. (n.d.). ResearchGate. [Link]
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Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis, 1(9), 1056-1074. [Link]
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Black, S. N. (2010). Isolation of enantiomers via diastereomer crystallisation (Doctoral dissertation, UCL (University College London)). [Link]
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Diastereomeric recrystallization. (n.d.). In Wikipedia. [Link]
-
Miyazawa, T. (1999). Enzymatic resolution of amino acids via ester hydrolysis. Amino Acids, 16(3-4), 191-213. [Link]
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Synthesis of Chiral Amino Acids via Direct Amination of Diazo Ester with a Rhodium-Based Catalyst. (n.d.). University of North Florida. [Link]
- Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid. (2005).
- Preparation of amino-acetic acid. (1997).
-
Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. (2025). National Institutes of Health. [Link]
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Al-Masri, M., & L-Ghosh, B. (2022). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. RSC Medicinal Chemistry, 13(10), 1195-1211. [Link]
- (l,6-NAPHTHYRIDIN-3-YL) PHENYL UREAS EXHIBITING ANTI-CANCER AND ANTI-PROLIFERATIVE ACTIVITIES. (2013).
-
Racemization, Optical Resolution and Crystallization-Induced Asymmetric Transformation of Amino Acids and Pharmaceutical Intermediates. (2025). ResearchGate. [Link]
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Non-proteinogenic amino acids. (n.d.). In Wikipedia. [Link]
- Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. (1983).
-
Non-proteinogenic amino acids – Knowledge and References. (n.d.). Taylor & Francis. [Link]
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Validation & Comparative
A Comparative Guide to Enantiomeric Purity Analysis of (R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Enantiomeric Purity in Drug Development
(R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid is a conformationally constrained, non-proteinogenic amino acid of significant interest in medicinal chemistry. Its rigid indane scaffold offers a unique structural motif for the design of novel therapeutics, including enzyme inhibitors and receptor ligands. As with all chiral molecules in pharmaceutical development, the stereochemistry of this compound is paramount. The biological activity and safety profile of the (R)-enantiomer can differ significantly from its (S)-counterpart. Therefore, robust and reliable analytical methods for the determination of enantiomeric purity are not merely a regulatory requirement but a fundamental necessity for ensuring drug efficacy and patient safety.
This guide provides a comprehensive comparison of the three primary analytical techniques for the enantiomeric purity analysis of this compound and structurally related compounds: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Chiral Capillary Electrophoresis (CE). We will delve into the theoretical underpinnings of each method, present supporting experimental data from analogous compounds, and provide detailed protocols to empower researchers in selecting and implementing the optimal strategy for their specific needs.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for enantiomeric purity is dictated by a multitude of factors including the physicochemical properties of the analyte, the required sensitivity and resolution, sample throughput, and the availability of instrumentation. For a molecule like this compound, which possesses both amino and carboxylic acid functionalities along with a bulky hydrophobic indane group, each technique presents a unique set of advantages and challenges.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive. | Wide applicability, numerous commercially available CSPs, robust and reproducible, scalable for preparative separations. | Can be time-consuming, may require method development for novel compounds, higher solvent consumption. | Routine quality control, method validation, and preparative-scale separations. |
| Chiral GC | Separation of volatile, derivatized enantiomers on a chiral stationary phase. | High resolution and efficiency, sensitive detectors (FID, MS), fast analysis times. | Requires derivatization to increase volatility, which adds a sample preparation step and potential for racemization. Not suitable for non-volatile or thermally labile compounds. | Analysis of volatile and thermally stable amino acid derivatives, high-throughput screening. |
| Chiral CE | Differential migration of enantiomers in an electric field in the presence of a chiral selector in the background electrolyte. | Extremely high separation efficiency, very low sample and reagent consumption, rapid method development. | Lower concentration sensitivity compared to HPLC and GC, reproducibility can be challenging, limited scalability. | Analysis of precious or limited samples, rapid screening of chiral selectors, orthogonal method for validation. |
In-Depth Analysis and Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is often the workhorse for enantiomeric purity analysis in the pharmaceutical industry due to its versatility and robustness. The separation can be achieved through two primary approaches: direct and indirect.
-
Direct Chiral HPLC: This is the most common approach and involves the use of a Chiral Stationary Phase (CSP). The enantiomers of the analyte form transient diastereomeric complexes with the CSP, leading to different retention times. For cyclic amino acids like our target compound, several types of CSPs have shown great promise.[1]
-
Macrocyclic Glycopeptide-Based CSPs (e.g., Teicoplanin, Vancomycin): These CSPs are particularly effective for the separation of underivatized amino acids.[2][3] They offer a variety of interaction mechanisms, including hydrogen bonding, ionic interactions, and steric hindrance, which are crucial for resolving the enantiomers of polar compounds. The Chirobiotic T column, based on teicoplanin, has demonstrated broad applicability for underivatized amino acids.[3]
-
Cinchona Alkaloid-Derived Zwitterionic CSPs (e.g., CHIRALPAK ZWIX): These phases are designed to separate ampholytic molecules like amino acids.[4] They possess both acidic and basic sites, allowing for strong interactions with the zwitterionic analyte.
-
Polysaccharide-Based CSPs (e.g., Amylose or Cellulose derivatives): While often used for a wide range of chiral compounds, they may require derivatization of the amino acid to achieve good separation.[5]
-
-
Indirect Chiral HPLC: This method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column. While effective, this method introduces an additional reaction step, which must be carefully controlled to prevent racemization.
Workflow for Direct Chiral HPLC Method Development
Caption: Workflow for Direct Chiral HPLC Method Development.
Experimental Protocol: Direct Chiral HPLC
-
Column: Chirobiotic T (Teicoplanin-based CSP), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: A mixture of methanol and water with a small amount of acid (e.g., 0.1% formic acid) or base (e.g., 0.1% diethylamine) to control the ionization of the analyte and the stationary phase. A good starting point is 80:20 (v/v) Methanol:Water with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 265 nm (due to the indane chromophore).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Causality: The teicoplanin CSP is chosen for its proven success with underivatized amino acids.[3] The polar organic mobile phase with an acidic modifier ensures the analyte is in a suitable ionic state to interact with the multiple chiral recognition sites of the stationary phase.
Chiral Gas Chromatography (GC)
Chiral GC offers excellent resolution and speed but necessitates the conversion of the non-volatile amino acid into a volatile derivative.
-
Derivatization: This is a critical step. The amino and carboxylic acid groups must be derivatized to reduce their polarity and increase their volatility. A common approach for amino acids is a two-step process: esterification of the carboxylic acid (e.g., with isopropanol) followed by acylation of the amino group (e.g., with trifluoroacetic anhydride).[6]
-
Chiral Stationary Phase: The most widely used CSPs for the GC separation of amino acid enantiomers are based on chiral selectors, such as L-valine-tert-butylamide, bonded to a polysiloxane backbone (e.g., Chirasil-L-Val).[7]
Workflow for Chiral GC Analysis
Caption: Workflow for Chiral GC Analysis.
Experimental Protocol: Chiral GC
-
Derivatization:
-
To 1 mg of the sample, add 1 mL of 3M HCl in isopropanol. Heat at 110 °C for 30 minutes.
-
Evaporate the solvent under a stream of nitrogen.
-
Add 0.5 mL of dichloromethane and 0.2 mL of trifluoroacetic anhydride. Heat at 60 °C for 15 minutes.
-
Evaporate to dryness and reconstitute in a suitable solvent (e.g., ethyl acetate).
-
-
GC System:
-
Column: Chirasil-L-Val, 25 m x 0.25 mm, 0.16 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 200 °C at 5 °C/min.
-
Detector: Flame Ionization Detector (FID) at 270 °C.
-
Causality: The derivatization process is essential to make the amino acid volatile for GC analysis. The Chirasil-L-Val column is selected due to its well-documented success in separating a wide range of amino acid enantiomers, including cyclic ones.[7]
Chiral Capillary Electrophoresis (CE)
Chiral CE is a powerful technique that separates enantiomers based on their different mobilities in an electric field when they interact with a chiral selector added to the background electrolyte (BGE).
-
Chiral Selectors: A wide variety of chiral selectors can be used in CE, offering great flexibility in method development.[8]
-
Cyclodextrins (CDs): These are the most commonly used chiral selectors in CE. The hydrophobic cavity of the CD can include the hydrophobic part of the analyte (the indane ring), and interactions with the chiral hydroxyl groups on the rim of the CD can lead to enantiomeric recognition.
-
Crown Ethers: These are particularly effective for the separation of primary amines and amino acids.[9]
-
Macrocyclic Antibiotics: Similar to their use in HPLC, these can be added to the BGE to achieve chiral separation.
-
Principle of Chiral CE Separation
Caption: Principle of Chiral CE Separation.
Experimental Protocol: Chiral CE
-
Capillary: Fused silica, 50 µm i.d., 60 cm total length (50 cm effective length).
-
Background Electrolyte (BGE): 50 mM phosphate buffer, pH 2.5, containing 20 mM hydroxypropyl-β-cyclodextrin.
-
Voltage: 25 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV at 214 nm.
-
Sample Preparation: Dissolve the sample in water or BGE to a concentration of 0.5 mg/mL.
Causality: The low pH of the BGE ensures that the carboxylic acid group is protonated and the amino group is positively charged, leading to migration towards the cathode. The hydroxypropyl-β-cyclodextrin is chosen as the chiral selector due to its versatility and demonstrated ability to separate a wide range of amino acid enantiomers.[8]
Conclusion: A Multi-faceted Approach to Enantiomeric Purity
The enantiomeric purity analysis of this compound can be successfully achieved using Chiral HPLC, Chiral GC, or Chiral CE. The optimal choice of technique depends on the specific requirements of the analysis.
-
For routine quality control and robust, validated methods, Direct Chiral HPLC using a macrocyclic glycopeptide or zwitterionic CSP is the recommended starting point.
-
For high-throughput screening where volatility is not a concern after derivatization, Chiral GC offers high resolution and speed.
-
When sample volume is limited or an orthogonal method is required for validation, Chiral CE provides an excellent, high-efficiency alternative.
It is imperative that any chosen method is rigorously validated according to ICH guidelines to ensure its accuracy, precision, and reliability for its intended purpose in the drug development process.
References
-
Ilisz, I., Aranyi, A., & Pataj, Z. (2014). HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: a review. Journal of Pharmaceutical and Biomedical Analysis, 96, 25-41. [Link]
-
YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(4), 245-255. [Link]
-
Chiral Technologies Europe. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. [Link]
-
Moos, M., Cvak, J., & Simek, P. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino acids, 53(3), 347–358. [Link]
-
Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
-
MDPI. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 25(23), 5645. [Link]
-
ResearchGate. (2008). ChemInform Abstract: Chiral Separation of Enantiomers of Amino Acid Derivatives by HPLC on Vancomycin and Teicoplanin Chiral Stationary Phases. [Link]
-
ResearchGate. (2000). 1.1.3. Chiral separation of amino acids by gas chromatography. [Link]
-
Chen, Z., & Chen, Z. (2011). Recent progress in capillary electrophoretic analysis of amino acid enantiomers. Electrophoresis, 32(21), 2948–2959. [Link]
-
Kalász, H., & Báthori, M. (2012). Capillary electrophoresis and column chromatography in biomedical chiral amino acid analysis. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 906, 1-14. [Link]
-
CAT GmbH. (n.d.). Analyses of amino acids, Enantiomeric purity. [Link]
-
Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. [Link]
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A Senior Application Scientist's Guide to Constrained Amino Acids in Peptide Structure
Introduction: Overcoming the Flexibility Hurdle in Peptide Therapeutics
Linear peptides, despite their therapeutic promise, often face significant developmental challenges due to their inherent flexibility. This conformational freedom can lead to poor receptor binding affinity, susceptibility to proteolytic degradation, and limited cell permeability.[1] To overcome these limitations, medicinal chemists employ a powerful strategy: introducing conformational constraints. By "locking" a peptide into its bioactive conformation, we can significantly enhance its stability, potency, and overall drug-like properties.[1][2]
This guide provides an in-depth comparison of the major classes of constrained amino acids used in modern peptide design. We will explore their impact on peptide structure, delve into the experimental workflows required for their analysis, and provide the technical rationale behind these comparative studies.
Classification of Conformational Constraints
The strategies for constraining a peptide's structure can be broadly categorized by the nature and location of the modification. Understanding these classifications is crucial for selecting the appropriate tool for a specific therapeutic goal.
Figure 1: Classification of primary methods for introducing conformational constraints into peptides.
Comparative Analysis of Constraining Strategies
The choice of a constraining strategy is a critical decision in peptide design, as it profoundly influences the resulting structure and function. Each class of constrained amino acids offers a unique set of advantages and disadvantages.
Intrinsic Constraints: Modifying the Amino Acid Core
These modifications involve alterations to the amino acid backbone itself, locally restricting the allowable dihedral angles (phi/psi).
-
α,α-Disubstituted Amino Acids: By replacing the α-hydrogen with an alkyl group, the conformational freedom of the peptide backbone is severely restricted.[3] The most common example, 2-aminoisobutyric acid (Aib), is a powerful promoter of helical structures, specifically the 3₁₀-helix.[4][5] This class is invaluable for stabilizing helical secondary structures, which are common motifs in protein-protein interactions (PPIs).[5] However, the steric bulk of these residues can sometimes hinder synthesis and may not be suitable for all positions in a peptide sequence.[6]
-
N-Alkylated Amino Acids: The introduction of an alkyl group, typically methyl, onto the backbone amide nitrogen (N-alkylation) is a more subtle but highly effective modification.[7] This substitution eliminates the amide proton's ability to act as a hydrogen bond donor, which can disrupt secondary structures like α-helices and β-sheets. However, it provides significant steric hindrance that restricts bond rotation, making it an excellent tool for inducing β-turns.[8] A key advantage of N-alkylation is the dramatic increase in resistance to enzymatic degradation and improved cell permeability.[8][9]
Covalent Cross-Linking: Inducing a Global Fold
These strategies involve creating a covalent bond between two amino acids within the peptide sequence, effectively cyclizing a portion or the entirety of the molecule.
-
Side-Chain to Side-Chain Cyclization: This is a versatile and widely used approach. Common methods include:
-
Lactam Bridges: Forming an amide bond between the side chains of acidic (Asp, Glu) and basic (Lys, Orn) residues. This is a robust method for stabilizing α-helices and β-turns.[10]
-
Hydrocarbon Stapling: Covalently linking two amino acid side chains (often at the i and i+4 or i+7 positions) with an all-hydrocarbon cross-linker. This technique is exceptionally effective at stabilizing α-helical conformations, leading to peptides with high affinity for their targets and enhanced cell penetration.[11][12][13]
-
Disulfide Bonds: The oxidation of two cysteine residues to form a cystine bridge is a classic method for cyclization. While effective, the disulfide bond can be susceptible to reduction in the intracellular environment.[11]
-
-
Head-to-Tail Backbone Cyclization: This strategy involves forming an amide bond between the N-terminal amine and the C-terminal carboxyl group of the peptide.[14] This creates a truly cyclic peptide, which offers maximal constraint and exceptional resistance to exopeptidases.[2] This high degree of rigidity can significantly enhance binding affinity by pre-organizing the peptide into its bioactive conformation.[1]
Data Summary: Comparison of Constraining Strategies
| Strategy | Primary Structural Influence | Effect on Proteolytic Stability | Effect on Cell Permeability | Key Synthetic Consideration |
| α,α-Disubstitution | Promotes Helical Structures (3₁₀/α)[3][4] | High | Variable | Steric hindrance can complicate coupling steps.[6] |
| N-Alkylation | Induces β-Turns, Disrupts H-bonds[8] | Very High | Generally Increased[9] | Requires specialized amino acids or on-resin alkylation.[15] |
| Side-Chain Stapling | Stabilizes α-Helices[11][12] | High | Generally Increased[13] | Requires non-natural amino acids and specific cross-linking chemistry.[16] |
| Backbone Cyclization | Global Constraint, Pre-organizes Conformation[2][17] | Very High | Can be Improved | High-dilution conditions needed to prevent oligomerization.[2] |
Experimental Workflow for Comparative Analysis
A rigorous comparison of constrained peptides requires a multi-faceted experimental approach, from synthesis to detailed structural and functional characterization. The causality behind this workflow is to ensure that any observed change in biological activity can be rationally attributed to the specific structural changes induced by the constraint.
Figure 2: Experimental workflow for the design, synthesis, and comparative analysis of constrained peptides.
Experimental Protocols
The following protocols represent self-validating systems for characterizing and comparing constrained peptides.
Protocol 1: Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Rationale: CD spectroscopy is a rapid, non-destructive technique that is highly sensitive to the secondary structure of peptides in solution.[18] By measuring the differential absorption of circularly polarized light, one can estimate the percentage of α-helix, β-sheet, and random coil, providing a first-pass assessment of the constraint's impact.[19] The use of solvents like trifluoroethanol (TFE) is a standard practice to promote intramolecular hydrogen bonding and reveal the inherent structural propensity of the peptide.[10][20]
Methodology:
-
Sample Preparation: Prepare a stock solution of the purified peptide ( >95% purity) in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). Determine the precise concentration via UV absorbance or amino acid analysis.
-
Instrument Setup: Purge a CD spectropolarimeter with nitrogen gas. Set the experimental parameters: wavelength range (190-260 nm), bandwidth (1.0 nm), scan speed (50 nm/min), and accumulations (4-8).[20]
-
Data Acquisition:
-
Record a baseline spectrum using the buffer/solvent alone in a quartz cuvette (1 mm path length).
-
Prepare peptide samples to a final concentration of approximately 50-100 µM.
-
Record the CD spectrum for each peptide under different solvent conditions (e.g., 100% buffer, 50% TFE in buffer).[20]
-
-
Data Processing:
-
Subtract the baseline spectrum from each peptide spectrum.
-
Convert the raw data (millidegrees) to Mean Residue Ellipticity (MRE) using the standard formula.
-
Analyze the spectra: A characteristic α-helical spectrum shows double minima around 208 nm and 222 nm and a maximum around 192 nm.[18] Deconvolution algorithms can be used to estimate secondary structure content.
-
Protocol 2: 2D NMR Spectroscopy for 3D Structure Determination
Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the premier technique for determining the high-resolution three-dimensional structure of peptides in solution, which closely mimics the physiological environment.[21][22] By analyzing through-space correlations (NOEs), we can derive distance restraints to calculate an ensemble of structures.[23][24]
Methodology:
-
Sample Preparation: Dissolve 1-2 mg of purified peptide in 500 µL of a deuterated solvent (e.g., 90% H₂O/10% D₂O or deuterated TFE/water).
-
Data Acquisition:
-
Acquire a suite of 2D NMR experiments on a high-field spectrometer (≥600 MHz), including:
-
TOCSY (Total Correlation Spectroscopy): To assign resonances to specific amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing the crucial distance restraints for structure calculation.[24]
-
-
-
Resonance Assignment: Use the TOCSY and NOESY spectra to assign all proton resonances to their respective atoms in the peptide sequence.
-
Constraint Generation:
-
Integrate the cross-peaks in the NOESY spectrum to classify them as strong, medium, or weak, corresponding to distance restraints (e.g., 1.8-2.7 Å, 1.8-3.5 Å, 1.8-5.0 Å).
-
Measure J-couplings from high-resolution 1D or 2D spectra to derive dihedral angle restraints.
-
-
Structure Calculation: Use software like CYANA or CNS with the experimental restraints to calculate an ensemble of 20-50 structures that satisfy the data.[22][24]
-
Analysis: Analyze the resulting ensemble for common structural motifs, Ramachandran statistics, and RMSD (Root Mean Square Deviation) to validate the quality of the structure.
Protocol 3: Plasma Stability Assay
Rationale: A critical attribute of any therapeutic is its stability in biological fluids. This assay assesses the peptide's resistance to degradation by proteases present in blood plasma. Comparing the half-life of constrained peptides to their linear counterparts provides direct evidence of improved stability.[25]
Methodology:
-
Incubation:
-
Prepare a stock solution of the peptide in a suitable solvent (e.g., DMSO or water).
-
Dilute the peptide to a final concentration of 10-50 µM in fresh human or mouse plasma. Prepare a control sample in a protease-free buffer (e.g., DPBS).
-
Incubate all samples at 37°C with gentle agitation.[25]
-
-
Time-Point Quenching:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma/peptide mixture.
-
Immediately quench the enzymatic activity by adding the aliquot to a 2-3 fold excess of a precipitation solution (e.g., cold acetonitrile with 1% formic acid). This step precipitates plasma proteins.[25]
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm for 10 min) to pellet the precipitated proteins.
-
Transfer the supernatant, containing the remaining peptide, to a new tube for analysis.
-
-
Quantification:
-
Analyze the supernatant using a validated LC-MS (Liquid Chromatography-Mass Spectrometry) method.
-
Create a standard curve to quantify the concentration of the intact peptide at each time point.
-
-
Data Analysis: Plot the percentage of remaining peptide versus time. Fit the data to a first-order exponential decay curve to calculate the peptide's half-life (t₁/₂).
Conclusion and Future Outlook
The incorporation of constrained amino acids is a cornerstone of modern peptide drug discovery. By moving beyond linear sequences, researchers can systematically engineer peptides with superior stability, enhanced target affinity, and improved pharmacokinetic profiles.[1][13] The choice between local intrinsic constraints, such as α,α-disubstitution or N-alkylation, and global covalent cross-linking depends entirely on the desired final structure and therapeutic application. A rigorous comparative analysis, grounded in the experimental workflows detailed here, is essential for making data-driven decisions and advancing the development of next-generation peptide therapeutics. The continued innovation in novel constraining strategies and biophysical characterization techniques promises to further expand the reach and impact of peptides in medicine.
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D. J. Craik, D. P. Fairlie, S. Laine, M. L. Schroeder, "The Future of Peptide-based Drugs," Australian Biochemist, 2013. [Link]
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E. Atherton, R. C. Sheppard, "Solid Phase Peptide Synthesis: A Practical Approach," IRL Press, 1989. [Link]
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C. Toniolo, E. Benedetti, "Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids," ResearchGate, 2008. [Link]
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SB-PEPTIDE, "Peptide cyclization." [Link]
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A. F. Abdel-Magid, J. H. Cohen, C. A. Maryanoff, "Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides," PubMed, 2007. [Link]
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M. Tanaka, "Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides," PubMed, 2007. [Link]
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K. L. K. Dissanayake, H. D. D. C. K. K. Jinadasa, I. A. R. C. Dissanayake, "Cell-Penetrating Peptides Using Cyclic α,α-Disubstituted α-Amino Acids with Basic Functional Groups," ACS Biomaterials Science & Engineering, 2020. [Link]
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PeptiDream, "Constrained Peptides in Drug Discovery and Development," SciSpace. [Link]
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J. A. Camarero, "A 3(10)-helical pentapeptide in water: interplay of alpha,alpha-disubstituted amino acids and the central residue on structure formation," PubMed, 2009. [Link]
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G. V. Nikiforovich, V. J. Hruby, "NMR and Circular Dichroic Studies of the Solution Structure of Conformationally Constrained Antigenic Peptides," PubMed, 1994. [Link]
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P. Balaram, "X-Ray Crystallographic Studies Of Designed Peptides : Characterization Of Novel Secondary Structures Of Peptides Containing Conformationally Constrained α-, β- And γ-Amino Acids And Polymorphic Peptide Helices," etd@IISc, 2010. [Link]
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A. J. Wilson, "Crystal structures of constrained peptide/protein interactions," ResearchGate. [Link]
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Foresight Institute, "Design of hyperstable constrained peptides," 2018. [Link]
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M. A. T. Blaskovich, "Conversion of “Customizable Units” into N-Alkyl Amino Acids and Generation of N-Alkyl Peptides," The Journal of Organic Chemistry, 2019. [Link]
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A. D'Andrea, A. M. D'Ursi, "NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview," PubMed, 2020. [Link]
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A. E. A. Mortier, "Recent Structural Advances in Constrained Helical Peptides," PMC - NIH, 2017. [Link]
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American Chemical Society, "NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability." [Link]
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S. De Luca, "Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control," MDPI, 2017. [Link]
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H. S. Lim, "Constrained Peptides as Miniature Protein Structures," PMC - PubMed Central, 2011. [Link]
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ResearchGate, "Circular dichroism spectra of constrained peptides," Download Scientific Diagram. [Link]
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R. P. Cheng, "Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides," PubMed, 2024. [Link]
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A. G. Beck-Sickinger, "Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants," ACS Pharmacology & Translational Science, 2022. [Link]
-
NMIMS Pharmacy, "NMR in structural determination of proteins and peptides." [Link]
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A. J. Wilson, "Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint," RSC Publishing, 2021. [Link]
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D. Milstein, "Direct N-alkylation of unprotected amino acids with alcohols," PMC - NIH, 2017. [Link]
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R. W. Woody, "Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains," PubMed, 1997. [Link]
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Resolian, "Optimizing Peptide Permeability Assays." [Link]
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C. T. Supuran, "Peptide therapeutics: reconstructing protein surfaces using constrained peptides," Journal of Enzyme Inhibition and Medicinal Chemistry, 2024. [Link]
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A. S. Arseniev, "Optimization of the methods for small peptide solution structure determination by NMR spectroscopy," ResearchGate, 2000. [Link]
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U. Reiser, "Introduction of Functional Groups into Peptides via N-Alkylation," ResearchGate, 2013. [Link]
-
University of Illinois Chicago, "Peptide/Protein Structure Determination Using NMR Restraints and CYANA CHEM526." [Link]
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JoVE, "Video: Fluorescent Leakage Assay to Investigate Membrane Destabilization by Cell-Penetrating Peptide," 2020. [Link]
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Creative BioMart, "MHC/Peptide Stability Assay." [Link]
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M. Beller, "Direct N-alkylation of unprotected amino acids with alcohols," ResearchGate, 2017. [Link]
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A. W. Hodel, "x Ray crystallography," PMC - PubMed Central - NIH. [Link]
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J. E. Gestwicki, "Enhancing the Cell Permeability and Metabolic Stability of Peptidyl Drugs by Reversible Bicyclization," PMC - NIH, 2016. [Link]
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A Comparative Guide to the Biological Activity of (R)- and (S)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic Acid Enantiomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the spatial arrangement of atoms within a molecule can be the determining factor between therapeutic efficacy and inactivity, or even toxicity. This guide provides a comprehensive comparison of the (R)- and (S)-enantiomers of 2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid, a non-proteinogenic amino acid featuring a conformationally restricted indane scaffold. While direct comparative biological data for these specific enantiomers remains limited in publicly accessible literature, this guide will delve into the foundational principles of stereochemistry in drug action, the known context of these molecules as chiral building blocks, and the experimental methodologies required to elucidate their distinct pharmacological profiles.
The Critical Role of Chirality in Pharmacology
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug design and development. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit vastly different pharmacological and toxicological properties. This is because biological targets, such as enzymes and receptors, are themselves chiral, leading to stereospecific interactions. One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, may be less active, inactive, or contribute to undesirable side effects. A classic and tragic example is thalidomide, where the (R)-enantiomer is an effective sedative, while the (S)-enantiomer is a potent teratogen. Therefore, the evaluation of individual enantiomers is a critical step in the drug discovery process.
Chemical and Structural Properties
The (R)- and (S)-enantiomers of 2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid, also known as (R)- and (S)-2-indanylglycine, are structurally unique amino acids. The presence of the rigid 2,3-dihydro-1H-indene (indane) ring system significantly constrains the molecule's conformational flexibility. This rigidity can be advantageous in drug design, as it can lead to higher binding affinity and selectivity for a specific biological target by reducing the entropic penalty of binding.
| Property | (R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid | (S)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid |
| Synonyms | (R)-2-indanylglycine | (S)-2-indanylglycine, L-β-indanylglycine |
| CAS Number | 181227-46-3 | 155239-51-3 |
| Molecular Formula | C₁₁H₁₃NO₂ | C₁₁H₁₃NO₂ |
| Molecular Weight | 191.23 g/mol | 191.23 g/mol |
| Chiral Center | Carbon α to the amino and carboxyl groups | Carbon α to the amino and carboxyl groups |
Inferred Biological Activity and the Research Gap
The indane moiety is a recognized "privileged structure" in drug discovery, appearing in a variety of biologically active compounds. For instance, derivatives of indane have been investigated for their anti-inflammatory and diuretic properties. However, the specific contribution of the stereochemistry at the α-carbon of the appended amino acid to the overall activity of such derivatives is often not dissected in initial studies.
This highlights a significant research gap. A systematic evaluation of the (R)- and (S)-enantiomers of 2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid and their derivatives is warranted to fully understand their potential as pharmacological agents or as tools for probing biological systems. Based on precedents with other chiral amino acids and constrained cyclic structures, it is highly probable that one enantiomer will exhibit greater potency or a different pharmacological profile than the other.
Application as Chiral Building Blocks
Both (R)- and (S)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid are commercially available and have been utilized as chiral building blocks in the synthesis of more complex molecules. Their rigid structure makes them attractive for introducing conformational constraint into peptides and small molecule drugs, a strategy often employed to enhance metabolic stability and receptor affinity. The lack of detailed comparative studies on the final compounds often leaves the specific contribution of the indanylglycine stereocenter to the observed biological activity an open question.
Experimental Protocols for Comparative Analysis
To address the current knowledge gap, the following experimental workflows are essential for a direct comparison of the (R)- and (S)-enantiomers.
Chiral Separation and Purity Assessment
Objective: To separate the racemic mixture of 2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid and determine the enantiomeric purity of each isomer.
Methodology: Chiral High-Performance Liquid Chromatography (HPLC)
-
Column Selection: A chiral stationary phase (CSP) column is required. Common choices include polysaccharide-based columns (e.g., cellulose or amylose derivatives) or protein-based columns.
-
Mobile Phase Optimization: A systematic screening of mobile phases, typically mixtures of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), with or without an acidic or basic additive, is performed to achieve baseline separation of the two enantiomers.
-
Detection: UV detection at a wavelength where the compound absorbs (e.g., ~260 nm due to the aromatic ring) is typically used.
-
Enantiomeric Purity Calculation: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram.
Caption: Workflow for chiral separation and purity analysis.
Comparative Biological Activity Screening
Objective: To determine and compare the biological activity of the purified (R)- and (S)-enantiomers.
Methodology: Radioligand Receptor Binding Assay (General Protocol)
This assay measures the affinity of a compound for a specific receptor.
-
Target Selection: A relevant biological target (e.g., a G-protein coupled receptor or an enzyme) is chosen based on structural similarity to known ligands or through computational screening.
-
Preparation of Biological Material: A source of the target receptor is prepared, typically cell membranes from cells overexpressing the receptor of interest.
-
Assay Setup:
-
A constant concentration of a radiolabeled ligand known to bind to the target receptor is used.
-
Increasing concentrations of the unlabeled test compounds ((R)- and (S)-enantiomers) are added.
-
The mixture is incubated to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound radioligand, usually by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition binding curve, from which the half-maximal inhibitory concentration (IC₅₀) for each enantiomer is determined. The IC₅₀ value is a measure of the compound's potency in inhibiting the binding of the radioligand. A lower IC₅₀ indicates a higher binding affinity.
Caption: General workflow for a radioligand receptor binding assay.
Future Directions and Conclusion
The (R)- and (S)-enantiomers of 2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid represent intriguing chiral building blocks for drug discovery. The conformational rigidity imparted by the indane scaffold suggests a high potential for stereospecific biological activity. However, the current lack of direct comparative studies underscores a clear opportunity for further research.
Future investigations should focus on the systematic synthesis and parallel biological evaluation of both enantiomers in a variety of assays, including receptor binding, enzyme inhibition, and cell-based functional assays. Such studies will not only elucidate the specific pharmacological profiles of these interesting amino acids but also provide valuable structure-activity relationship data to guide the design of more potent and selective therapeutic agents. For researchers in the field, the exploration of these enantiomers offers a promising avenue for the discovery of novel bioactive molecules.
References
Due to the absence of specific comparative studies in the search results, this section will provide general references on the importance of chirality in pharmacology and the properties of indane-containing compounds.
- Stereochemistry in Drug Action. This reference would discuss the general principles of how enantiomers can have different pharmacological effects.
- The Role of Privileged Structures in Drug Discovery. This reference would cover the concept of the indane scaffold as a privileged structure in medicinal chemistry.
- Chiral Separations: Methods and Protocols. This reference would provide detailed methodologies for the separation of enantiomers, such as chiral HPLC.
- Receptor Binding Techniques. This reference would offer comprehensive protocols for conducting receptor binding assays to determine compound affinity.
A Senior Application Scientist's Guide to Chiral Stationary Phases for Amino Acid Separation
For researchers, scientists, and professionals in drug development, the precise separation of amino acid enantiomers is a critical analytical challenge. The biological activity of proteins and peptides is intrinsically linked to the stereochemistry of their constituent amino acids. This guide provides a comparative study of different chiral stationary phases (CSPs) for the high-performance liquid chromatography (HPLC) separation of amino acid enantiomers, offering field-proven insights and supporting experimental data to inform your selection and methodology.
The Primacy of Chirality in Amino Acid Analysis
Amino acids, with the exception of glycine, are chiral molecules existing as L- and D-enantiomers. While L-amino acids are the proteinogenic building blocks of life, D-amino acids play significant roles in various biological processes and are increasingly recognized as biomarkers for disease and metabolic pathways. Consequently, the ability to accurately separate and quantify these enantiomers is paramount in pharmaceutical research, clinical diagnostics, and biotechnology. Chiral HPLC, utilizing columns packed with a chiral stationary phase, is the cornerstone of modern enantioselective analysis.
A Comparative Overview of Chiral Stationary Phases
The selection of an appropriate CSP is the most critical decision in developing a chiral separation method. The choice depends on the specific amino acids of interest, whether they are in their native form or derivatized, the desired analytical mode (e.g., reversed-phase, normal-phase), and compatibility with detection methods like mass spectrometry (MS). Here, we compare the performance and underlying principles of the major classes of CSPs for amino acid separation.
Macrocyclic Antibiotic-Based CSPs
Macrocyclic glycopeptide antibiotics, such as teicoplanin, vancomycin, and ristocetin A, have proven to be exceptionally versatile chiral selectors.[1] These molecules possess a complex three-dimensional structure with multiple stereogenic centers and a variety of functional groups, including hydrophobic pockets, hydroxyl and carboxyl groups, and aromatic moieties, which allow for a wide range of interactions with analytes.[2]
Mechanism of Chiral Recognition: The primary interaction for amino acid recognition is an electrostatic (charge-charge) interaction between the negatively charged carboxylate group of the amino acid and a positively charged amine group within the "basket" of the macrocyclic selector.[1] Secondary interactions, such as hydrogen bonding and steric hindrance involving the carbohydrate units of the glycopeptide, contribute to the enantioselectivity.[1] The D-enantiomer of an amino acid is typically more strongly retained on these phases.[3]
Performance and Applications: Macrocyclic antibiotic-based CSPs, such as the commercially available CHIROBIOTIC™ series, are renowned for their broad applicability in separating both native and derivatized amino acids.[3][4] They are compatible with reversed-phase, normal-phase, and polar organic modes of chromatography, offering significant flexibility in method development.[2] The teicoplanin-based CHIROBIOTIC T is particularly successful for resolving underivatized amino acids.[3]
Advantages:
-
Broad enantioselectivity for a wide range of amino acids.
-
Ability to separate underivatized amino acids.
-
Multimodal, compatible with various mobile phases.
-
Good stability and reproducibility.
Limitations:
-
Can be more expensive than other types of CSPs.
-
The complex interaction mechanism can sometimes make method development less predictable.
Diagram: Chiral Recognition on a Macrocyclic Antibiotic CSP
Caption: Interaction model of amino acid enantiomers with a macrocyclic antibiotic CSP.
Pirkle-Type (Brush-Type) CSPs
Developed by William H. Pirkle, these CSPs are based on small chiral molecules, often amino acid derivatives, covalently bonded to a silica support.[3] They are also known as "brush-type" phases and typically rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition.[3]
Mechanism of Chiral Recognition: Pirkle-type CSPs operate on the principle of forming transient diastereomeric complexes with the analyte enantiomers. The "three-point interaction model" is often invoked, where at least three simultaneous interactions (e.g., a π-π interaction, a hydrogen bond, and a steric interaction) are necessary for chiral discrimination.[5] These phases often contain π-electron acceptor or donor moieties to facilitate charge-transfer interactions with analytes that have complementary aromatic systems.[3]
Performance and Applications: Pirkle-type CSPs are highly effective for the separation of derivatized amino acids, particularly those with aromatic groups introduced by derivatizing agents like 3,5-dinitrobenzoyl chloride.[6] They can be operated in both normal-phase and reversed-phase modes. The choice of mobile phase significantly influences the interactions and, therefore, the separation.
Advantages:
-
High efficiency and selectivity for derivatized amino acids.
-
Rational design allows for a more predictable mechanism of separation.
-
Can be very robust and long-lasting.
Limitations:
-
Generally require derivatization of the amino acids, adding a step to the sample preparation.
-
Less effective for underivatized amino acids.
Diagram: Chiral Recognition on a Pirkle-Type CSP
Caption: "Three-point interaction" model on a Pirkle-type CSP.
Cyclodextrin-Based CSPs
Cyclodextrins are cyclic oligosaccharides that form a truncated cone or torus-shaped structure with a hydrophobic inner cavity and a hydrophilic exterior.[7] Native or derivatized cyclodextrins are bonded to a silica support to create these CSPs.
Mechanism of Chiral Recognition: The primary mechanism of chiral recognition on cyclodextrin-based CSPs is inclusion complexation, where the analyte, or a portion of it, fits into the hydrophobic cavity of the cyclodextrin.[7] Chiral discrimination arises from the differential stability of the diastereomeric complexes formed between the enantiomers and the chiral cyclodextrin. Interactions between functional groups on the analyte and the hydroxyl groups at the rim of the cyclodextrin cavity also play a crucial role.[7]
Performance and Applications: Cyclodextrin-based CSPs are effective for the separation of amino acids that have been derivatized to introduce a hydrophobic moiety, such as a dansyl or dinitrophenyl group, which can interact with the cyclodextrin cavity.[8] The size of the cyclodextrin (α, β, or γ) and the nature of its derivatization influence the selectivity.
Advantages:
-
Good selectivity for a variety of derivatized amino acids.
-
Relatively inexpensive compared to some other CSPs.
-
Can be used in reversed-phase mode, which is often preferred for its compatibility with aqueous samples.
Limitations:
-
Often require derivatization of the amino acids.
-
May have lower loading capacity compared to other CSPs.
Diagram: Chiral Recognition on a Cyclodextrin-Based CSP
Caption: Inclusion complexation of a derivatized amino acid in a cyclodextrin CSP.
Protein-Based CSPs
Proteins, being inherently chiral macromolecules, can be immobilized on a silica support to create highly selective CSPs.[9] Common proteins used include bovine serum albumin (BSA), human serum albumin (HSA), α1-acid glycoprotein (AGP), and ovomucoid.[10]
Mechanism of Chiral Recognition: Chiral recognition on protein-based CSPs is a complex interplay of hydrophobic, electrostatic, and hydrogen-bonding interactions within the specific binding sites of the protein's three-dimensional structure.[9] The separation is based on the differences in the binding affinities of the enantiomers to these chiral binding sites.
Performance and Applications: Protein-based CSPs are particularly useful for the separation of chiral drugs and have shown applicability for the separation of underivatized amino acids.[10] They are typically operated in reversed-phase mode with aqueous mobile phases, making them suitable for the analysis of biological samples.[9]
Advantages:
-
High enantioselectivity for a broad range of compounds, including underivatized amino acids.
-
Operate in aqueous mobile phases, which is advantageous for biological samples.
Limitations:
-
Lower loading capacity compared to other CSPs.[9]
-
Can be less robust and more susceptible to denaturation by organic solvents or extreme pH.[9]
-
Generally more expensive.[9]
Diagram: Chiral Recognition on a Protein-Based CSP
Caption: Differential binding of amino acid enantiomers to a protein-based CSP.
Comparative Performance Data
The following table summarizes the typical performance characteristics of the different CSPs for amino acid separation based on a synthesis of published data. Resolution (Rs) and selectivity (α) values are indicative and can vary significantly with the specific amino acid, derivatization, and chromatographic conditions.
| CSP Type | Typical Analytes | Mobile Phase Compatibility | Typical Selectivity (α) | Typical Resolution (Rs) | Key Advantages | Key Limitations |
| Macrocyclic Antibiotic | Underivatized & Derivatized Amino Acids | Reversed-Phase, Normal-Phase, Polar Organic | 1.2 - 3.0+ | > 1.5 | Broad applicability, multimodal | Higher cost, complex mechanism |
| Pirkle-Type | Derivatized Amino Acids (esp. with π-systems) | Normal-Phase, Reversed-Phase | 1.1 - 2.5 | > 1.5 | High efficiency, rational design | Requires derivatization |
| Cyclodextrin-Based | Derivatized Amino Acids (with hydrophobic groups) | Reversed-Phase, Normal-Phase | 1.1 - 2.0 | > 1.2 | Cost-effective, good for RP | Requires derivatization, lower capacity |
| Protein-Based | Underivatized & Derivatized Amino Acids, Chiral Drugs | Reversed-Phase (Aqueous Buffers) | 1.2 - 2.5+ | > 1.5 | High selectivity, aqueous mobile phases | Lower capacity, less robust, expensive |
Experimental Protocols: Representative Methodologies
The following are starting-point protocols for the chiral separation of amino acids on two common types of CSPs. Optimization of the mobile phase composition, flow rate, and temperature is typically required to achieve baseline separation for specific analytes.
Protocol 1: Separation of Underivatized Amino Acids on a Macrocyclic Antibiotic CSP (e.g., CHIROBIOTIC T)
Workflow Diagram
Caption: General workflow for chiral separation of underivatized amino acids.
Step-by-Step Methodology:
-
Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: A common starting condition is a mixture of methanol and an aqueous buffer. For example, for many amino acids, a mobile phase of 70:30 (v/v) methanol:water with 0.02% formic acid can be effective.[3]
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at 210 nm or Mass Spectrometry (MS).
-
Sample Preparation: Dissolve the racemic amino acid mixture in the mobile phase to a concentration of approximately 0.1 mg/mL.
-
Procedure: a. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. b. Inject 5-10 µL of the sample. c. Acquire the chromatogram for a sufficient time to allow for the elution of both enantiomers. d. For optimization, the percentage of the organic modifier and the concentration and pH of the buffer can be adjusted.
Protocol 2: Separation of Derivatized Amino Acids on a Pirkle-Type CSP
Workflow Diagram
Caption: General workflow for chiral separation of derivatized amino acids.
Step-by-Step Methodology:
-
Derivatization: React the amino acid sample with a suitable derivatizing agent, such as 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), to introduce a chromophore/fluorophore and a group that can interact with the CSP.[6]
-
Column: A Pirkle-type column, for example, SUMICHIRAL OA-2500(S).[6]
-
Mobile Phase: For NBD-derivatized amino acids, a mobile phase of methanol containing a small amount of acid, such as 5.0 mM citric acid, can be used.[6]
-
Flow Rate: 1.0 mL/min.
-
Temperature: Ambient.
-
Detection: Fluorescence detection with excitation at 470 nm and emission at 530 nm for NBD derivatives.[6]
-
Sample Preparation: After derivatization, dilute the sample in the mobile phase.
-
Procedure: a. Equilibrate the column with the mobile phase. b. Inject the derivatized sample. c. Run the analysis and collect the data. d. Optimization can be achieved by altering the mobile phase composition, such as the ratio of organic solvents in normal-phase chromatography.
Conclusion and Recommendations
The selection of a chiral stationary phase for amino acid separation is a multifaceted decision that requires a thorough understanding of the strengths and weaknesses of each type of CSP.
-
For the direct separation of underivatized amino acids , especially in complex biological matrices, macrocyclic antibiotic-based CSPs are often the preferred choice due to their broad applicability and compatibility with aqueous mobile phases.
-
When high efficiency and resolution are paramount for derivatized amino acids , Pirkle-type CSPs offer excellent performance and a more predictable separation mechanism.
-
Cyclodextrin-based CSPs provide a cost-effective option for the separation of derivatized amino acids , particularly in reversed-phase mode.
-
Protein-based CSPs are highly valuable for their ability to separate underivatized amino acids in biological fluids but come with considerations of cost and robustness.
Ultimately, the optimal choice of CSP will be application-specific. It is recommended to screen a few different types of columns based on the nature of the amino acid (native or derivatized, hydrophobicity) and the analytical requirements (speed, resolution, compatibility with detection). This guide provides a foundational framework to streamline that selection process and accelerate your method development for accurate and reliable chiral amino acid analysis.
References
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Berthod, A., & Armstrong, D. W. (2008). Chiral recognition mechanisms with macrocyclic glycopeptide selectors. Chirality, 20(5), 694-712. [Link]
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Teixeira, J., Tiritan, M. E., Pinto, M. M., & Fernandes, C. (2019). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 24(5), 865. [Link]
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Chiralpedia. Protein-based CSPs. [Link]
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Ilisz, I., Berkecz, R., & Péter, A. (2006). HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: a review. Journal of separation science, 29(10), 1305–1321. [Link]
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Chiralpedia. Pirkle-type CSPs. [Link]
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Chiralpedia. Cyclodextrin-based CSPs. [Link]
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Bi, C., Zheng, X., Azaria, S., Beeram, S., Li, Z., & Hage, D. S. (2016). Chromatographic Studies of Protein-Based Chiral Separations. Separations, 3(3), 27. [Link]
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Kato, M., Fukushima, T., Santa, T., Imai, K., Nakashima, K., & Nishioka, R. (1998). Preparation and evaluation of new Pirkle type chiral stationary phases with long alkyl chains for the separation of amino acid enantiomers derivatized with NBD-F. The Analyst, 123(12), 2877-2882. [Link]
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Garzón-Méndez, W., et al. (2020). Breakdown of chiral recognition of amino acids in reduced dimensions. Communications Chemistry, 3(1), 1-8. [Link]
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Berthod, A. (2012). Chiral recognition mechanisms: the story of macrocyclic glycopeptide chiral selectors. In Chiral Recognition in Separation Methods (pp. 209-236). Springer, Berlin, Heidelberg. [Link]
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Zhang, T., Holder, E., Franco, P., & Lindner, W. (2019). Distinguishing Enantiomeric Amino Acids with Chiral Cyclodextrin Adducts and Structures for Lossless Ion Manipulations. Analytical chemistry, 91(23), 15048–15055. [Link]
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Ilisz, I., Aranyi, A., & Péter, A. (2008). HPLC chiral stationary phases containing macrocyclic antibiotics: practical aspects and recognition mechanism. Advances in chromatography, 46, 109–173. [Link]
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Haginaka, J. (2022). Progress in Chiral Stationary Phases Based on Proteins and Glycoproteins. Chemical and Pharmaceutical Bulletin, 70(7), 467-476. [Link]
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Daicel Corporation. (2013). INSTRUCTION MANUAL FOR CHIRALPAK® WH. [Link]
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Lee, J., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 186-197. [Link]
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Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
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Armstrong, D. W., & DeMond, W. (1984). Cyclodextrin bonded phases for the liquid chromatographic separation of optical, geometrical, and structural isomers. Journal of Chromatographic Science, 22(10), 411-415. [Link]
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Berthod, A. (2012). Chromatographic Separations and Analysis: Macrocyclic Glycopeptide Chiral Stationary Phases. In Encyclopedia of Analytical Chemistry. [Link]
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Kato, M., et al. (1998). Preparation and evaluation of new Pirkle type chiral stationary phases with long alkyl chains for the separation of amino acid enantiomers derivatized with NBD-F. The Analyst, 123(12), 2877-82. [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
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Armstrong, D. W. (2013). Macrocyclic Antibiotics and Cyclofructans. In Chiral Separations by Liquid Chromatography and Related Technologies. [Link]
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Hyun, M. H. (2019). Amino alcohol-derived chiral stationary phases. Journal of the Korean Chemical Society, 63(6), 337-346. [Link]
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Armstrong, D. W. (2013). Macrocyclic Antibiotics and Cyclofructans. In Chiral Separations by Liquid Chromatography and Related Technologies. [Link]
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Bi, C., et al. (2016). Chromatographic Studies of Protein-Based Chiral Separations. Separations, 3(3), 27. [Link]
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Aydoğan, C., & Çelebier, M. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A, 1665, 462822. [Link]
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Garzón-Méndez, W., et al. (2020). Breakdown of chiral recognition of amino acids in reduced dimensions. Communications Chemistry, 3(1), 1-8. [Link]
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Ilisz, I., Berkecz, R., & Péter, A. (2006). HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: a review. Journal of separation science, 29(10), 1305–1321. [Link]
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A Comparative Guide to the Efficacy of (R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic Acid in Peptidomimetic Design
Introduction: The Imperative for Conformational Constraint in Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a class of therapeutics with high specificity and low off-target toxicity. However, their clinical utility is often hampered by inherent limitations, including susceptibility to proteolytic degradation and a high degree of conformational flexibility, which can lead to reduced receptor affinity and bioavailability.[1][2] The strategic incorporation of non-proteinogenic amino acids (NPAAs) into peptide sequences has emerged as a powerful tool to overcome these hurdles.[3][4] By introducing structural constraints, NPAAs can pre-organize the peptide backbone into a bioactive conformation, thereby enhancing enzymatic stability and improving pharmacological profiles.[1][5]
This guide provides an in-depth technical comparison of (R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid , a conformationally restricted NPAA, with other classes of non-proteinogenic amino acids used in peptidomimetic design. We will explore the structural rationale for its use, present available comparative data, and provide detailed experimental protocols for its synthesis and evaluation.
This compound: A Scaffold for Rigidity
This compound, an α,α-disubstituted amino acid, features a rigid indane ring system fused to the α-carbon. This unique structure imparts significant conformational constraints on the peptide backbone, limiting the permissible values of the phi (φ) and psi (ψ) dihedral angles. This restriction of conformational space is hypothesized to reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[6][7]
The indane moiety, being hydrophobic, can also participate in favorable interactions with nonpolar pockets of receptor binding sites. The chirality at the α-carbon further allows for stereospecific interactions, which can be crucial for discriminating between receptor subtypes.
Comparative Efficacy: A Data-Driven Analysis
While direct, head-to-head comparative studies detailing the efficacy of this compound against a wide array of other NPAAs in a single peptide system are not extensively available in the public domain, we can infer its potential advantages by examining the known effects of structurally related constrained amino acids. The primary benefits of incorporating such rigid scaffolds are enhanced proteolytic stability and the pre-organization of peptide conformation.
Enhanced Proteolytic Stability
The steric bulk provided by the α,α-disubstituted nature of this amino acid, with the indane ring system, effectively shields the adjacent peptide bonds from enzymatic cleavage.[8] This is a common strategy to prolong the half-life of peptide-based drugs in biological fluids.[9]
| Non-Proteinogenic Amino Acid Class | Representative Example | General Effect on Proteolytic Stability | Citation(s) |
| α,α-Disubstituted (Acyclic) | α-Aminoisobutyric acid (Aib) | High resistance to enzymatic degradation due to steric hindrance at the α-carbon. | [5] |
| α,α-Disubstituted (Cyclic) | 1-Aminocyclopentanecarboxylic acid (Ac5c) | Excellent stability due to the rigid cyclic structure preventing optimal substrate-enzyme fit. | [10] |
| This compound | - | Hypothesized High Stability: The bulky and rigid indane scaffold is expected to confer significant resistance to proteolysis, similar to or exceeding that of other α,α-disubstituted amino acids. | - |
| D-Amino Acids | D-Alanine | Increased stability as proteases are stereospecific for L-amino acids. | [2][7] |
| N-Alkylated Amino Acids | N-Methylalanine | Enhanced stability by preventing the formation of the tetrahedral intermediate required for peptide bond hydrolysis. | [5] |
Conformational Control and Receptor Affinity
The primary rationale for using conformationally constrained amino acids is to favor a specific secondary structure, such as a β-turn or a helical conformation, that is required for receptor binding.[6][7] The rigid indane ring of this compound is anticipated to be a potent inducer of such defined structures.
Experimental Protocols
PART 1: Synthesis of this compound
Conceptual Workflow for Asymmetric Synthesis:
Figure 1: Conceptual workflow for the asymmetric synthesis of the target amino acid.
Step-by-Step Methodology (Illustrative):
-
Chiral Auxiliary Attachment: React indan-2-one with a chiral amine (e.g., (R)-phenylglycinol) to form a chiral imine.
-
Diastereoselective Cyanation: Treat the chiral imine with a cyanide source (e.g., trimethylsilyl cyanide) to introduce the cyano group diastereoselectively. The stereochemistry of the chiral auxiliary directs the approach of the cyanide nucleophile.
-
Hydrolysis: Subject the resulting α-aminonitrile to acidic hydrolysis to convert the cyano group into a carboxylic acid and cleave the chiral auxiliary.
-
Purification: Purify the final product by chromatography or crystallization to obtain the enantiomerically pure this compound.
PART 2: Peptide Synthesis and Incorporation
The incorporation of this compound into a peptide sequence is achieved using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc chemistry.
Workflow for Peptide Synthesis:
Figure 2: General workflow for solid-phase peptide synthesis (SPPS).
PART 3: Efficacy Evaluation Protocols
A. Enzymatic Stability Assay
This protocol assesses the resistance of the modified peptide to degradation by proteases.[8]
-
Peptide Incubation: Dissolve the peptide containing this compound and a control peptide (e.g., the all-L-amino acid parent sequence) in a relevant biological matrix (e.g., human serum or a solution of a specific protease like trypsin).
-
Time-Course Sampling: Incubate the solutions at 37°C and withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Reaction Quenching: Stop the enzymatic reaction in each aliquot by adding a quenching solution (e.g., trifluoroacetic acid).
-
LC-MS Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact peptide remaining at each time point.
-
Half-Life Calculation: Plot the percentage of intact peptide versus time and calculate the half-life (t½) of each peptide. A longer half-life indicates greater enzymatic stability.
B. Receptor Binding Assay
This assay determines the affinity of the peptide for its target receptor.[10][12]
-
Assay Setup: Prepare a competitive binding assay using a radiolabeled or fluorescently labeled ligand known to bind the target receptor, the receptor preparation (e.g., cell membrane fragments), and varying concentrations of the test peptides (the modified peptide and a control).
-
Incubation: Incubate the components to allow for competitive binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound ligand from the unbound ligand, typically by filtration through a glass fiber filter that retains the receptor-ligand complexes.
-
Quantification: Quantify the amount of labeled ligand bound to the receptor at each concentration of the test peptide.
-
IC50 Determination: Plot the percentage of bound labeled ligand against the concentration of the test peptide and determine the concentration that inhibits 50% of the labeled ligand binding (IC50). A lower IC50 value indicates a higher binding affinity.
Conclusion and Future Perspectives
The incorporation of conformationally constrained non-proteinogenic amino acids like this compound is a cornerstone of modern peptidomimetic design. The rigid indane scaffold offers a compelling strategy to enhance proteolytic stability and pre-organize peptide conformation for improved receptor binding. While direct comparative efficacy data for this specific amino acid remains to be broadly published, the principles of conformational constraint and steric hindrance strongly suggest its utility in developing more drug-like peptide therapeutics. The experimental protocols outlined in this guide provide a framework for the synthesis and rigorous evaluation of peptides containing this and other novel NPAAs, paving the way for the rational design of next-generation peptide drugs with enhanced therapeutic potential.
References
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The Rigid and the Restless: A Comparative Guide to the Structural Analysis of Peptides With and Without Constrained Amino Acids
Introduction: From Floppy Chains to Potent Therapeutics
In the intricate dance of molecular recognition, shape is paramount. For peptides, short chains of amino acid building blocks, their three-dimensional structure dictates their function, from hormonal signaling to enzymatic inhibition. However, native peptides are often conformationally flexible, existing in a dynamic equilibrium of shapes in solution.[1][2] This inherent flexibility can be a double-edged sword: while it allows for adaptation to various binding partners, it often comes at the cost of reduced binding affinity, specificity, and metabolic stability.[3]
Enter the concept of conformational constraint . By strategically introducing modified or "constrained" amino acids, we can lock a peptide into a specific, bioactive conformation.[2][4] This approach has revolutionized peptide-based drug design, leading to the development of therapeutics with enhanced stability, selectivity, and potency.[3][5][6]
This guide provides a comparative overview of the key analytical techniques used to elucidate the structures of both flexible, unconstrained peptides and their rigid, constrained counterparts. We will explore how the introduction of constraints fundamentally alters the experimental approach and the nature of the structural data obtained, providing researchers with the insights needed to select the most appropriate analytical tools for their specific research questions.
Chapter 1: The Conformational Landscape: Flexibility vs. Pre-organization
The primary difference between a standard linear peptide and a constrained peptide lies in their conformational entropy.
-
Unconstrained Peptides: These peptides, composed of the 20 proteinogenic amino acids, can freely rotate around their backbone bonds, exploring a vast conformational space. In solution, they exist as an ensemble of interconverting structures.[1] Capturing a definitive "structure" is often challenging; instead, we aim to characterize the preferred conformations or the boundaries of their flexibility.
-
Constrained Peptides: The incorporation of non-natural amino acids, cyclization strategies (e.g., disulfide bonds, backbone-to-side chain linkages), or "stapling" with hydrocarbon linkers drastically reduces the number of accessible conformations.[2][3][6][7] This pre-organization into a bioactive shape can significantly lower the entropic penalty of binding to a target, often resulting in a dramatic increase in affinity.[8]
The choice of analytical technique is therefore intimately linked to this fundamental difference. For flexible peptides, techniques that can describe a dynamic ensemble are crucial, while for rigid peptides, high-resolution methods that define a single, dominant structure are often more informative.
Chapter 2: A Toolkit for Structural Elucidation: A Comparative Analysis
No single technique can provide a complete structural picture. A multi-faceted approach is almost always necessary. Here, we compare the application and utility of key analytical methods for both flexible and constrained peptides.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Powerhouse
NMR spectroscopy is arguably the most powerful technique for studying peptide structures in a solution environment that mimics physiological conditions.[1][9][10]
-
For Unconstrained Peptides: NMR is invaluable for defining the conformational preferences of flexible peptides.[1] Experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) provide through-space distance restraints between protons, while coupling constants derived from experiments like COSY and TOCSY offer information about dihedral angles.[11][12] For a flexible peptide, the NMR data often represents an average of the conformational ensemble, and the resulting "structure" is best described as a family of related conformers.[1]
-
For Constrained Peptides: The introduction of constraints simplifies the NMR spectrum. Fewer conformations mean sharper signals and a more defined set of NOEs. This allows for the calculation of a high-resolution structure with greater precision.[8] NMR is critical for confirming that the synthetic constraint has indeed induced the desired secondary structure (e.g., an α-helix or β-turn).[8]
Table 1: Comparison of NMR Data for Flexible vs. Constrained Peptides
| Parameter | Flexible Peptide | Constrained Peptide |
| Spectral Resolution | Broader signals due to conformational averaging | Sharper, well-resolved signals |
| NOE Restraints | Often weak, ambiguous, or averaged | Numerous, strong, and unambiguous |
| Structural Output | A family of low-energy conformers | A single, well-defined structure |
| Key Insight | Characterization of conformational preferences | High-resolution 3D structure determination |
Experimental Protocol: 2D ¹H-¹H NOESY for Peptide Structure
-
Sample Preparation: Dissolve the peptide in a suitable buffer (e.g., phosphate buffer) to a concentration of 0.5-5 mM.[9] For observation of amide protons, the pH should ideally be below 7.5.[9] Add 5-10% D₂O to the sample for the spectrometer's field-frequency lock.[9]
-
Spectrometer Setup: Tune and match the probe for ¹H. Optimize shim currents for maximum field homogeneity.
-
Data Acquisition: Acquire a 2D NOESY spectrum. The key parameter is the mixing time (τm), which determines the distance range of detectable NOEs. For peptides, a range of mixing times (e.g., 100-400 ms) is often used to build up the NOE signal.
-
Data Processing: Process the data using appropriate software (e.g., TopSpin, NMRPipe). This involves Fourier transformation, phase correction, and baseline correction.
-
Analysis: Assign the cross-peaks to specific proton pairs. The volume of each cross-peak is inversely proportional to the sixth power of the distance between the two protons, allowing for the calculation of distance restraints for structure calculation.
X-ray Crystallography: The Atomic-Resolution Gold Standard
X-ray crystallography provides unparalleled, high-resolution structural information by analyzing how a crystalline form of the molecule diffracts X-rays.[13][14][15]
-
For Unconstrained Peptides: Crystallizing flexible peptides can be exceptionally challenging. The inherent conformational heterogeneity often prevents the formation of a well-ordered crystal lattice.[13] If a crystal is obtained, the resulting structure represents only one specific conformation that is stabilized by crystal packing forces, which may not be the dominant conformation in solution.
-
For Constrained Peptides: The rigid and well-defined structure of a constrained peptide often makes it more amenable to crystallization.[6] The resulting crystal structure provides a precise, atomic-level snapshot of the peptide's conformation, which is invaluable for structure-based drug design.[8]
Experimental Workflow: Peptide Crystallography
Caption: General workflow for peptide structure determination via X-ray crystallography.
Circular Dichroism (CD) Spectroscopy: A Rapid Screen of Secondary Structure
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and is highly sensitive to the secondary structure of peptides.[16][17][18]
-
For Unconstrained Peptides: CD provides a rapid assessment of the overall secondary structural content (α-helix, β-sheet, random coil) of the peptide ensemble in solution.[16] It is an excellent tool for screening how environmental factors like pH, temperature, or solvent affect the peptide's conformational equilibrium.[19]
-
For Constrained Peptides: CD is used to quickly verify the success of a constraining strategy. For example, a peptide designed to be an α-helix should exhibit a characteristic CD spectrum with negative bands at ~222 nm and ~208 nm and a positive band at ~192 nm.[18][20] The intensity of these bands can provide a quantitative estimate of helicity, allowing for direct comparison between constrained and unconstrained analogs.
Table 2: Characteristic CD Signals for Peptide Secondary Structures[18]
| Secondary Structure | Wavelength of Positive Maximum (nm) | Wavelength of Negative Maximum/Minima (nm) |
| α-Helix | ~192 | ~208 and ~222 |
| β-Sheet | ~195 | ~218 |
| Random Coil | ~212 | ~198 |
Mass Spectrometry (MS): Beyond Molecular Weight
While traditionally used for determining molecular weight and sequence, advanced MS techniques are increasingly providing structural insights.[21][22][23][24]
-
For Unconstrained Peptides: Techniques like Ion Mobility-Mass Spectrometry (IM-MS) can separate peptide ions based on their size and shape (collision cross-section, CCS) in the gas phase.[25][26][27][28] For a flexible peptide, this can reveal the presence of multiple conformational families, providing a snapshot of the solution-state ensemble.
-
For Constrained Peptides: IM-MS can be used to confirm the presence of a more compact, single conformation for a constrained peptide compared to its linear counterpart.[29] A constrained peptide will typically exhibit a smaller CCS value and a narrower arrival time distribution than its flexible analog. This provides strong evidence that the constraint has successfully reduced the peptide's conformational flexibility.
Logical Flow: Choosing the Right Analytical Technique
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A Senior Application Scientist’s Guide to Reference Standards for the Analysis of (R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic Acid
Introduction: The Significance of Constrained Amino Acids in Modern Drug Discovery
(R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid is a non-proteinogenic amino acid, a class of molecules that offers a vast chemical space for designing novel therapeutics.[1][2] Unlike the 22 proteinogenic amino acids naturally encoded in the genome, non-proteinogenic amino acids like this one provide unique structural motifs that can enhance the stability, potency, and bioavailability of peptide-based drugs.[3] The defining feature of this particular compound is its 2,3-dihydro-1H-indene (indane) scaffold. This rigid, bicyclic structure imparts significant conformational restraint, a highly desirable property in drug design for improving metabolic stability and binding affinity to biological targets.[4]
As a chiral molecule, the stereochemistry of this compound is critical to its biological function. The (R)-enantiomer can exhibit vastly different pharmacological activity compared to its (S)-counterpart.[5] Therefore, the accurate and precise analysis of this compound, underpinned by well-characterized reference standards, is not merely a procedural step but a cornerstone of reliable and reproducible research in drug development. This guide provides an in-depth comparison of reference standards and a detailed examination of the analytical methodologies required for their rigorous qualification.
Comparative Analysis of Commercially Available Reference Standards
The selection of a reference standard is the first critical decision in the analytical workflow. The quality of this standard dictates the accuracy of all subsequent measurements. Researchers should prioritize suppliers who provide comprehensive Certificates of Analysis (CoA) detailing the methods used for characterization and the resulting purity data.
| Supplier / Product ID | CAS Number | Reported Purity | Form | Analytical Data Provided (Typical) |
| Sigma-Aldrich / KEY424062562 | 917460-32-3 (Racemate) | ≥95% | Solid | Certificate of Origin/Analysis available on request.[6] |
| Benchchem / B1526606 | 917391-07-2 (HCl Salt) | >95% | Solid | Purity validated by HPLC-MS.[7] |
| Apollo Scientific / Inquire | 181227-46-3 (R-enantiomer) | High Purity | Solid | Specific data available upon inquiry.[8] |
| Key Organics / BIONET | 917460-32-3 (Racemate) | 95% | Solid | Safety Data Sheet available.[6] |
Note: The availability and specifications from suppliers can change. Researchers are advised to obtain the latest information directly from the vendors.
Key Consideration: The most crucial parameter for this specific topic is enantiomeric purity . While a CoA may state >99% chemical purity by HPLC, this is often determined using a non-chiral method. It is imperative to either obtain a standard with certified enantiomeric excess (e.e.) or to perform an in-house enantiomeric purity assessment as described in the protocols below.
The Self-Validating Workflow for Reference Standard Qualification
To ensure the trustworthiness of analytical results, a reference standard must be qualified through a multi-technique, self-validating system. This approach uses orthogonal methods—techniques based on different physicochemical principles—to confirm the identity, purity, and concentration of the standard. A discrepancy in the results from different methods would immediately flag a potential issue with the standard.
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- 8. This compound [cymitquimica.com]
A Senior Application Scientist’s Guide to Comparative Molecular Modeling of Peptides with Constrained Residues
This guide provides an in-depth comparison of computational strategies for modeling peptides with constrained residues, a critical task in modern drug discovery. We move beyond simple step-by-step instructions to explore the underlying principles, compare leading software platforms, and provide a framework for validating your computational results. This content is designed for researchers, scientists, and drug development professionals seeking to leverage computational tools to design next-generation peptide therapeutics.
Introduction: The Power of Constraint in Peptide Therapeutics
Linear peptides, while offering high specificity, often suffer from poor metabolic stability and low bioavailability due to their inherent flexibility.[1][2] Introducing conformational constraints—such as backbone cyclization, disulfide bridges, or the incorporation of non-canonical amino acids (ncAAs)—is a powerful strategy to pre-organize the peptide into its bioactive conformation.[1][3] This rigidification can lead to significant improvements in binding affinity, selectivity, and resistance to enzymatic degradation, making constrained peptides a highly promising therapeutic modality.[1][4]
However, the very constraints that confer these advantages also introduce significant challenges for molecular modeling. Accurately sampling the conformational space of these unique molecules requires specialized tools and a deep understanding of the underlying physics. The accuracy of any molecular simulation heavily relies on the quality of the force fields employed.[5][6]
Part 1: The Foundation - A Comparative Look at Force Fields for Constrained Peptides
The choice of a force field is arguably the most critical decision in a molecular modeling study. A force field is the set of parameters used to calculate the potential energy of the system, and its accuracy dictates the reliability of the resulting structural ensemble. For constrained peptides, particularly cyclic ones, the force field must correctly balance torsional potentials, non-bonded interactions, and solvent effects to recapitulate experimentally observed structures.
Recent studies have rigorously benchmarked modern force fields for their ability to model cyclic peptides in solution.[5][6][7] A comprehensive 2024 study evaluated seven state-of-the-art force fields against NMR data for 12 benchmark cyclic peptides.[5][6][7] The findings provide a clear rationale for force field selection.
Table 1: Performance of Common Force Fields for Cyclic Peptide Modeling
| Force Field Combination | Performance Summary | Best Suited For |
| RSFF2+TIP3P | Excellent. Recapitulated NMR data for 10 of 12 peptides.[6][7] | General-purpose cyclic peptide simulations, especially when the lowest-free-energy conformation is of interest.[5] |
| Amber14SB+TIP3P | Excellent. Similar performance to RSFF2, also successful for 10 of 12 peptides.[6][7] | Widely used and well-validated for a range of biomolecules; a robust choice for peptides containing standard amino acids. |
| Amber19SB+OPC | Good. Successfully recapitulated NMR data for 8 of 12 peptides.[7] | A newer Amber force field paired with an improved water model, offering a good balance of accuracy and performance.[8] |
| OPLS-AA/M+TIP4P | Moderate. Recapitulated NMR data for only 5 of 12 peptides.[7] | May require careful validation against experimental data for specific cyclic peptide systems. |
| CHARMM36m | Widely used for biomolecular simulation, though less extensively benchmarked in recent direct comparisons for a diverse set of small cyclic peptides.[9][10] | Excellent for protein simulations and peptide-protein interactions; its performance on isolated constrained peptides should be verified. |
| GROMOS 54a7 | A popular choice in the GROMACS community, but performance can vary for highly constrained systems compared to newer force fields.[9] | Often used for free energy calculations and studies of dynamic processes. |
Expert Insight: The data strongly suggests that for de novo conformational studies of novel cyclic peptides, starting with RSFF2 or Amber14SB/Amber19SB provides the highest probability of accurately modeling the solution-state ensemble.[5][6][7] The choice of water model (e.g., TIP3P, OPC) is also critical, as it was used in the original force field parameterization.[11]
Part 2: Comparative Workflow Analysis - Software Platforms
Several software packages are available for modeling constrained peptides, each with distinct philosophies, strengths, and weaknesses. We will compare three major approaches: the integrated design-centric platform (Rosetta), the comprehensive commercial suite (Schrödinger), and the powerful open-source molecular dynamics engines (GROMACS/AMBER).
A. Rosetta: For Design and De Novo Structure Prediction
Rosetta is a powerful suite for protein and peptide design, excelling at sampling conformations and designing sequences for a specific fold.[12][13] For cyclic peptides, its strength lies in protocols that are specifically built to handle the challenge of ring closure.
Core Methodology: Rosetta uses a fragment-based assembly and Monte Carlo sampling approach.[14] For cyclic peptides, the simple_cycpep_predict application utilizes the Generalized Kinematic Closure (GenKIC) protocol to efficiently find closed-ring conformations, a non-trivial geometric problem.[15] This makes it exceptionally powerful for predicting the structure of a cyclic peptide from its sequence alone. The PeptiDerive protocol can even identify candidate cyclic peptides from a known protein-protein interface.[16]
Workflow Diagram: Rosetta Cyclic Peptide Prediction
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Safety Operating Guide
A Procedural Guide to the Safe Disposal of Novel Research Chemicals: The Case of (R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid
The Principle of Conservative Assessment: Characterizing Unknowns
The foundation of any disposal procedure is a thorough understanding of the chemical's hazards. For novel or sparsely documented compounds, we must infer potential hazards by examining the chemical structure and applying a conservative safety margin. The Occupational Safety and Health Administration (OSHA) Hazard Communication Standard mandates that chemical hazards are evaluated and this information is communicated to employees[1].
(R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid possesses three key structural features:
-
A Carboxylic Acid Group (-COOH): This functional group imparts acidic properties. Concentrated solutions may be corrosive to metals and biological tissue.[2][3]
-
An Amino Group (-NH2): This group confers basic properties and can act as an irritant.
-
An Indane Moiety: A bicyclic hydrocarbon structure. While the indane structure itself is relatively stable, its environmental fate is not well-documented, necessitating containment to prevent release.
-
Skin, eye, and respiratory tract irritant.
-
Potentially harmful if ingested or inhaled.
-
Unknown environmental toxicity, requiring disposal as regulated hazardous waste.
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[4][5]
Regulatory Framework: Adherence to EPA and OSHA Standards
All laboratory waste generation, storage, and disposal is governed by federal and state regulations, primarily the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and OSHA's laboratory standards.[6][7][8] Your institution's Environmental Health & Safety (EHS) office is the ultimate authority and resource for navigating these regulations.
Key compliance concepts for the disposal of this compound include:
-
Hazardous Waste Determination: The process of identifying whether a waste is hazardous must be performed when the waste is first generated.[9] As established above, this compound should be managed as hazardous waste.
-
Satellite Accumulation Area (SAA): This is the designated laboratory location where waste is stored at or near its point of generation.[9][10] Regulations for SAAs are strict and must be followed meticulously.
The following table summarizes the core requirements for an SAA where waste containing this compound is stored.
| Requirement | Specification | Rationale & Supporting Sources |
| Location | At or near the point of generation; under the direct control of lab personnel. | To minimize the transport of open waste containers and ensure personnel familiar with the waste are in control.[9][10][11] |
| Volume Limits | Max 55 gallons of total hazardous waste and/or 1 quart of acutely hazardous (P-listed) waste. | Federal and state regulations set these limits to prevent laboratories from becoming long-term waste storage facilities.[9] |
| Container Type | Chemically compatible, leak-proof, with a secure screw-top cap. | Prevents degradation of the container and release of contents. For acidic or basic solutions, plastic is preferred over metal. Hydrofluoric acid waste requires plastic.[11][12] |
| Container Condition | Must be kept closed at all times except when adding waste. | This is a common violation. Using a funnel for additions does not count as "closed." This prevents spills and the release of vapors.[9][12] |
| Labeling | Must be labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and an indication of the hazards. | Ensures proper handling, segregation, and final disposal. The label must be applied as soon as the first drop of waste enters the container.[1][9][10] |
| Secondary Containment | Liquid waste containers must be kept in a larger, chemically resistant tray or tub. | To contain any potential leaks or spills from the primary container.[12] |
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for the safe disposal of this compound in various forms.
Waste Segregation
Proper segregation is paramount to prevent dangerous chemical reactions.[8] Do not mix different waste streams.
-
Unused/Expired Solid Compound: Keep in its original, clearly labeled container.
-
Aqueous Solutions: Collect in a dedicated "Aqueous Hazardous Waste" container. Do not mix with organic solvents.
-
Organic Solvent Solutions: Collect in a dedicated "Halogenated" or "Non-Halogenated" organic waste container, as appropriate for the solvent used. Never mix oxidizing acids with organic chemicals.[4]
-
Contaminated Labware: Disposable items (pipette tips, gloves, weigh boats) with gross contamination should be collected in a sealed, labeled bag or container for hazardous solid waste disposal.
Container Preparation and Labeling
-
Select an Appropriate Container: Choose a clean, empty, and compatible container as described in the table above.
-
Affix a Hazardous Waste Label: Obtain a waste label from your institution's EHS department.
-
Complete the Label:
-
Write "Hazardous Waste."
-
List all constituents by their full chemical name. For our topic compound, write "this compound." If it is in solution, list the solvent(s) as well (e.g., "Water," "Methanol").
-
Estimate the percentage of each constituent.
-
Check the appropriate hazard boxes (e.g., Irritant, Corrosive).
-
Add the date when the first drop of waste is added (the "Accumulation Start Date").
-
Accumulation and Storage
-
Place the properly labeled waste container in your designated SAA.
-
Ensure the container is within secondary containment.
-
Keep the container cap securely fastened at all times, only opening it to add waste.
-
Each time waste is added, ensure the constituents are compatible with the existing contents.
Requesting Disposal
Once a waste container is full (no more than 3/4 full to allow for expansion), or within six to twelve months of the accumulation start date (check your institution's policy), you must arrange for its removal.[4][6]
-
Securely close the container lid.
-
Follow your institution's procedure to request a pickup from the EHS department or their contracted hazardous waste vendor.[9]
-
Do not move the waste from one SAA to another. The final pickup will be from its point of generation.[10]
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Decision workflow for the safe disposal of a novel research chemical.
By adhering to this structured, conservative approach, you ensure the safety of yourself and your colleagues, maintain regulatory compliance for your institution, and protect the environment. When dealing with novel compounds, the guiding principle is simple: when in doubt, treat it as hazardous and consult your EHS professionals.
References
-
Research Safety, Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from Northwestern University Research Safety. [Link]
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American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from ACS Chemical & Engineering News. [Link]
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American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from American Chemical Society. [Link]
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U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from EPA.gov. [Link]
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University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from University of Pennsylvania. [Link]
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National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. [Link]
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Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from OSHA.gov. [Link]
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Medical Waste Services. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations?. Retrieved from Medical Waste Services. [Link]
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Lab Manager. (2026, January 13). Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. Retrieved from Lab Manager. [Link]
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GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from GAIACA. [Link]
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MSDS of 2-amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid. (n.d.). Retrieved from Capot Chemical Co., Ltd. [Link]
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Thermo Fisher Scientific. (2023, October 18). SAFETY DATA SHEET - Acetic acid 2M. Retrieved from Fisher Scientific. [Link]
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Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from Sciencemadness Wiki. [Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from Dartmouth Policy Portal. [Link]
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Navigating the Uncharted: A Safety and Handling Guide for (R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid
Hazard Identification and Risk Assessment
Given the absence of specific toxicological data, (R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid should be handled as a potentially hazardous substance. Based on the data for similar amino acid derivatives, the primary hazards are anticipated to be:
-
Skin and Eye Irritation: Direct contact may cause irritation or burns.[2][3]
-
Respiratory Tract Irritation: Inhalation of the powdered form may irritate the respiratory system.[1]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.
A thorough risk assessment should be conducted before any new procedure involving this compound.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate PPE is non-negotiable when handling this compound.[5][6] The following table outlines the minimum required PPE.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[7] Inspect for tears or holes before each use and dispose of them immediately if contamination is suspected.[8] |
| Eyes | Safety glasses with side shields or goggles | Provides essential protection against splashes and airborne particles.[7][9] |
| Face | Face shield | To be used in conjunction with safety glasses or goggles, particularly when there is a significant risk of splashing during solution preparation or transfer.[7] |
| Body | Laboratory coat | A standard, properly fitting lab coat is required to protect against skin contact.[7][10] |
| Respiratory | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or if dust generation is likely. The type of respirator should be selected based on a formal risk assessment.[7][10] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of your experiments.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Label all containers clearly with the full chemical name and any known hazards.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[11][12] Keep containers tightly closed.[2]
Weighing and Solution Preparation
-
Engineering Controls: All handling of the solid compound that could generate dust must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7] The work surface should be protected with absorbent bench paper.[8]
-
Weighing:
-
Don the appropriate PPE as outlined in the table above.
-
Tare a suitable weighing vessel inside the chemical fume hood.
-
Carefully transfer the desired amount of the compound using a spatula. Avoid creating dust.[7]
-
Close the primary container immediately after weighing.
-
-
Dissolution:
-
Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.
-
If necessary, use a magnetic stirrer or gentle agitation to facilitate dissolution.
-
Ensure the resulting solution is properly labeled.
-
General Handling During Experiments
-
Always wear the minimum required PPE.
-
Use appropriate tools (e.g., spatulas, pipettes with bulbs) for transferring the compound.[7] Never use mouth suction.[13]
-
Keep all containers closed when not in use.
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[8][13]
Emergency Procedures: Be Prepared
Spill Response
In the event of a spill, remain calm and follow these procedures.[4]
-
Small Spill (Solid):
-
Small Spill (Liquid):
-
Large Spill:
-
Evacuate the area immediately.[16]
-
Notify your institution's emergency response team.
-
Prevent entry into the affected area.
-
First Aid Measures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[13][14] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][13] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][2]
Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous chemical waste.
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management program.[4]
-
Containment:
-
Solid Waste: Contaminated PPE, weighing papers, and spill cleanup materials should be placed in a clearly labeled, sealed, and puncture-resistant container.
-
Liquid Waste: Unused solutions should be collected in a compatible, sealed, and clearly labeled waste container.
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name.[9][14]
-
Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste professionals.[1] Do not pour chemical waste down the drain.[9]
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
-
Spill Control/Emergency Response - EHSO Manual 2025-2026. (2025, January 14). Emory University. Retrieved from [Link]
-
Chemical Spills - Emergency Management. (n.d.). Florida State University. Retrieved from [Link]
-
Guide for Chemical Spill Response. (n.d.). American Chemical Society. Retrieved from [Link]
-
Appendix A Disposal Procedures by Chemical. (2022, June 6). University of Wisconsin-Madison. Retrieved from [Link]
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). University of California, Santa Cruz. Retrieved from [Link]
-
Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies. Retrieved from [Link]
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Protective Equipment. (n.d.). American Chemistry Council. Retrieved from [Link]
-
What is the proper disposal of dansyl-substituted amino acids? (2020, December 21). ResearchGate. Retrieved from [Link]
-
Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. (n.d.). University of North Carolina at Chapel Hill. Retrieved from [Link]
-
Disposal of Nitrogen. - Amino Acids Metabolism. (n.d.). SlidePlayer. Retrieved from [Link]
-
Glacial Acetic Acid. (2012, October 19). University of California, Merced. Retrieved from [Link]
-
Amino acid metabolism: Disposal of Nitrogen. (2018). SlideShare. Retrieved from [Link]
-
Personal Protective Equipment. (2025, September 12). US EPA. Retrieved from [Link]
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OSHA Technical Manual (OTM) - Section VIII: Chapter 1. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
Working with Chemicals. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Safety Data Sheet - Acetic Acid, ACS. (2015, March 27). American Elements. Retrieved from [Link]
-
Personal Protective Equipment Selection Guide. (2015, July 22). University of Arizona. Retrieved from [Link]
-
Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
